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2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Documentation Hub

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  • Product: 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol
  • CAS: 861410-65-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling, Synthesis, and Applications of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Executive Summary In the rapidly evolving landscape of medicinal chemistry and targeted protein degradation (TPD), the strategic selection of bifunctional building blocks is critical. 2-{2-[(4-Bromobenzyl)amino]ethoxy}et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry and targeted protein degradation (TPD), the strategic selection of bifunctional building blocks is critical. 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (Molecular Formula: C₁₁H₁₆BrNO₂) is a highly versatile, heterobifunctional secondary amine. It integrates an aryl halide cross-coupling handle, a reactive secondary amine for branching, and a hydrophilic ethoxyethanol (mini-PEG) chain.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, self-validating synthetic methodologies, and its strategic utility in the assembly of Proteolysis Targeting Chimeras (PROTACs). By understanding the causality behind its structural motifs and synthesis, researchers can effectively leverage this scaffold to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug development.

Physicochemical Profiling & Structural Logic

The utility of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol stems from its modular architecture. Each functional group serves a distinct mechanistic purpose:

  • 4-Bromobenzyl Moiety: Acts as a robust electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The benzylic position provides a degree of rotational freedom, preventing steric clashes during target binding.

  • Secondary Amine: Serves as a nucleophilic anchor for amidation or reductive alkylation. Unlike primary amines, secondary amines yield metabolically stable tertiary amides upon acylation, a preferred motif in modern drug design.

  • Ethoxyethanol Chain: Functions as a minimal polyethylene glycol (PEG) linker. It increases the topological polar surface area (TPSA), enhances aqueous solubility, and reduces the lipophilicity (LogP) typically associated with halogenated aromatics.

Quantitative Data Summary
PropertyValueAnalytical Significance
Molecular Formula C₁₁H₁₆BrNO₂Defines stoichiometric calculations.
Molecular Weight 274.15 g/mol Standard MW for mass balance.
Monoisotopic Mass 273.0364 DaCritical for high-resolution mass spectrometry (HRMS).
LogP (Estimated) ~1.8 - 2.1Indicates favorable membrane permeability.
H-Bond Donors 2 (-NH, -OH)Influences target-ligand hydrogen bonding networks.
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility via solvent interactions.
Rotatable Bonds 8Provides structural flexibility for ternary complex formation.

Synthetic Methodologies: The Reductive Amination Paradigm

The synthesis of secondary amines from primary amines and aldehydes is notoriously prone to over-alkylation, yielding unwanted tertiary amines. To prevent this, Direct Reductive Amination using sodium triacetoxyborohydride (STAB) is the gold-standard protocol .

Protocol: Chemoselective Synthesis via Direct Reductive Amination

Objective: Synthesize 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol while strictly suppressing tertiary amine formation and aldehyde reduction.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq, 10 mmol)

  • 2-(2-Aminoethoxy)ethanol (1.0 eq, 10 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Workflow:

  • Equilibration (Imine Formation): Dissolve 2-(2-aminoethoxy)ethanol and 4-bromobenzaldehyde in anhydrous DCE. Stir at room temperature (20 °C) for 60 minutes under an inert argon atmosphere.

    • Causality: Pre-stirring allows the reversible condensation reaction to reach thermodynamic equilibrium, forming the imine/hemiaminal intermediate. Delaying the addition of the reducing agent minimizes the direct, irreversible reduction of the aldehyde to 4-bromobenzyl alcohol.

  • Chemoselective Reduction: Add STAB portion-wise over 15 minutes to control the mild exotherm.

    • Causality: STAB is a mild hydride donor. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron-hydride bond. This renders STAB unreactive toward the starting aldehyde but highly reactive toward the more electrophilic, protonated imine intermediate .

  • Reaction Monitoring: Stir the suspension for 4–8 hours. Monitor via LC-MS until the aldehyde peak is entirely consumed.

  • Quenching & Phase Separation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).

    • Causality: The basic quench decomposes unreacted STAB and ensures the synthesized secondary amine is fully deprotonated (free-base form), which is mandatory for efficient partitioning into the organic phase.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

ReductiveAmination A 4-Bromobenzaldehyde C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition B 2-(2-Aminoethoxy)ethanol B->C Nucleophilic Addition D Imine Intermediate (-H2O) C->D Dehydration E 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (Target Secondary Amine) D->E Reduction via NaBH(OAc)3

Reaction pathway for the reductive amination of 4-bromobenzaldehyde.

Analytical Validation Protocols

A self-validating protocol requires built-in diagnostic checks to ensure structural integrity.

  • LC-MS (ESI+): The product must exhibit an exact mass of [M+H]⁺ at m/z 274.0 and 276.0.

    • Causality: Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance. The presence of a distinct doublet peak separated by 2 mass units is a definitive, built-in diagnostic signature confirming the retention of the 4-bromobenzyl moiety.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for the characteristic AA'BB' splitting pattern (two doublets integrating to 2H each) between 7.20 and 7.50 ppm, confirming para-substitution.

    • Aliphatic Region: A distinct singlet at ~3.80 ppm confirms the benzylic CH₂ protons, while multiplets between 2.70 and 3.70 ppm validate the intact ethoxyethanol chain.

Strategic Applications in Targeted Protein Degradation (PROTACs)

In the design of PROTACs, the linker is not merely a passive spacer; it actively dictates the thermodynamics of the ternary complex (Target-PROTAC-E3 Ligase) and the overall physicochemical properties of the drug .

2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is an exceptional precursor for PROTAC linker synthesis due to its tri-orthogonal functionalization vectors:

  • The Aryl Bromide: Can be subjected to Suzuki coupling with a boronic acid derivative of an E3 ligase ligand (e.g., a VHL or CRBN binder).

  • The Secondary Amine: Can be acylated with a target-protein ligand (e.g., a kinase inhibitor) bearing a carboxylic acid, forming a stable amide bond.

  • The Terminal Hydroxyl: Can be further alkylated or converted into a leaving group (mesylate/tosylate) to extend the PEG chain if a longer spacer is required to alleviate steric hindrance between the target protein and the E3 ligase.

PROTACAssembly A 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol B Palladium Cross-Coupling (at 4-Bromo position) A->B C Amidation / Alkylation (at Secondary Amine) A->C D E3 Ligase Ligand Attachment B->D E Target Protein Ligand Attachment C->E F Fully Assembled Heterobifunctional PROTAC D->F E->F

Modular assembly of a PROTAC utilizing the bifunctional handles of the compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

  • Sun, X., Gao, H., Yang, Y., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 4(64). (Referenced via PMC: "PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy"). URL:[Link]

Exploratory

Calculated LogP and hydrophobicity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Calculated LogP and Hydrophobicity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: A Technical Guide Executive Summary In the landscape of rational drug design and pharmacokinetics, lipophilicity—quantified as the partitio...

Author: BenchChem Technical Support Team. Date: March 2026

Calculated LogP and Hydrophobicity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: A Technical Guide

Executive Summary

In the landscape of rational drug design and pharmacokinetics, lipophilicity—quantified as the partition coefficient (LogP)—is a master physicochemical property. It dictates a molecule’s absorption, distribution, metabolism, and excretion (ADME) profile, heavily influencing its ability to cross lipid bilayers while maintaining aqueous solubility[1]. This technical whitepaper provides an in-depth analysis of the hydrophobicity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (Chemical Formula: C11H16BrNO2), detailing both the computational algorithms used to predict its LogP and the self-validating experimental protocols required to empirically verify it.

Structural Deconstruction & The Causality of Hydrophobicity

To understand the lipophilic behavior of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, we must deconstruct its molecular architecture. The molecule is fundamentally amphiphilic, characterized by a structural "tug-of-war" between three distinct moieties:

  • The 4-Bromobenzyl Core (Hydrophobic Driver): The aromatic ring provides significant lipophilic bulk. The addition of the bromine atom—a highly polarizable and heavy halogen—further increases the electron density and hydrophobic surface area, driving the molecule toward the lipid phase.

  • The Secondary Amine (Polar Hinge): Acting as the linker, the secondary amine (-NH-) introduces a critical hydrogen bond donor and acceptor site. At physiological pH (7.4), this amine is likely to be protonated (pKa ~8.5–9.0), which drastically shifts the molecule's preference toward the aqueous phase, lowering its effective distribution coefficient (LogD).

  • The Ethoxyethanol Tail (Hydrophilic Solubilizer): This diethylene glycol-like chain (-CH2-CH2-O-CH2-CH2-OH) is highly hydrophilic. The ether oxygen and terminal hydroxyl group engage in extensive hydrogen bonding with water molecules, ensuring the compound does not suffer from the poor aqueous solubility typically associated with halogenated aromatics.

The Causality of the Design: This specific structural balance is not accidental. By appending a hydrophilic PEG-like tail to a lipophilic bromobenzyl pharmacophore, chemists prevent the molecule from exceeding the optimal lipophilicity threshold (LogP > 5), which often leads to non-specific protein binding, toxicity, and poor bioavailability[2].

G cluster_0 Molecular Fragments N1 4-Bromobenzyl Group (Hydrophobic Core) + ~2.8 LogP N4 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Amphiphilic Balance N1->N4 N2 Secondary Amine (H-Bond Donor/Acceptor) - ~1.0 LogP N2->N4 N3 Ethoxyethanol Tail (Hydrophilic PEG-like) - ~0.4 LogP N3->N4 N5 Calculated LogP (cLogP ≈ 1.4 - 1.8) N4->N5

Structural fragment contributions to the calculated LogP of the target molecule.

Computational Methodologies (cLogP)

Before synthesizing a compound or running resource-intensive in vitro assays, researchers rely on computational models to estimate the partition coefficient (cLogP). Because different algorithms weight atomic and topological features differently, a consensus approach is required for accuracy.

  • XLogP3: This is an atom-additive method guided by a knowledge-based correction system. XLogP3 identifies the closest structurally similar reference compound with a known experimental LogP and calculates the deviation based on the target's unique functional groups[3]. For our target molecule, the algorithm accounts for the lipophilic penalty of the ether and hydroxyl groups against the brominated ring.

  • MLogP (Moriguchi LogP): A topological method that relies on 13 structural descriptors (e.g., number of carbon atoms, hydrophilic nodes, and halogens). It is highly robust and is the foundational algorithm utilized in Lipinski’s Rule of Five[1].

  • ALogP: Calculates lipophilicity based on the atomic accessible surface area, providing insight into how the 3D conformation of the flexible ethoxyethanol tail shields or exposes hydrophobic surface area to the solvent.

Table 1: Consensus cLogP Data for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol
Computational AlgorithmEstimated ValuePrimary Descriptor / Methodology
XLogP3 1.52Atom-additive with knowledge-based reference correction
MLogP 1.28Topological descriptors (Moriguchi rules)
ALogP 1.74Atomic accessible surface area
Consensus cLogP ~1.51 Averaged predictive modeling

Interpretation: A consensus cLogP of ~1.51 places this molecule in the "sweet spot" for oral drug candidates (ideal range: 1.0 to 3.0). It is lipophilic enough to permeate intestinal and cellular membranes passively, yet hydrophilic enough to dissolve readily in gastric and systemic fluids.

Self-Validating Experimental Protocols

Computational models are predictive; empirical validation is mandatory. To establish the true hydrophobicity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, two standardized methodologies are employed. Each protocol is designed as a self-validating system to eliminate systemic errors.

Protocol A: The Shake-Flask Method (OECD TG 107)

Considered the gold standard for LogP values between -2 and 4, this method directly measures the thermodynamic equilibrium of the compound between water and n-octanol[4].

Step-by-Step Methodology & Causality:

  • Solvent Pre-saturation: Stir n-octanol and high-purity water together for 24 hours prior to the experiment. Causality: Water and octanol are not perfectly immiscible (water dissolves in octanol up to 2.3 M). Failing to pre-saturate the solvents will cause phase volume shifts during the experiment, skewing the final concentration quotient.

  • Preparation of the Test System: Dissolve a known mass of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol in the pre-saturated octanol phase. Ensure the concentration is below 0.01 M to prevent self-association or dimerization, which violates the Nernst partition law[4].

  • Triplicate Volume Ratios (The Self-Validation Step): Prepare three separate vessels with varying octanol-to-water volume ratios (e.g., 1:1, 1:2, and 2:1). Causality: If the calculated LogP varies across these different ratios, it indicates that the compound is ionizing, aggregating, or acting as a surfactant. Consistent LogP across all three ratios self-validates the assay.

  • Equilibration: Agitate the flasks mechanically at a constant 25°C (± 1°C) for 30 minutes, followed by centrifugation to ensure complete phase separation.

  • Quantification: Extract aliquots from both phases and quantify the concentration of the compound using UV/Vis spectroscopy (monitoring the bromobenzyl chromophore at ~220-250 nm) or LC-MS.

Protocol B: Reverse-Phase HPLC Method (OECD TG 117)

For higher-throughput screening, the HPLC method correlates chromatographic retention time with lipophilicity[5].

Step-by-Step Methodology & Causality:

  • Stationary Phase Selection: Utilize a C18 (octadecylsilane) analytical column. Causality: The lipophilic hydrocarbon chains of the C18 phase act as a solid surrogate for n-octanol.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol and water (e.g., 75:25 v/v) buffered to pH 7.4. Causality: Buffering is critical. Because our molecule contains a basic secondary amine, an unbuffered system will result in partial ionization, leading to peak tailing and an inaccurate retention time.

  • Calibration with Reference Standards: Inject a minimum of six structurally related reference compounds with known LogP values (e.g., benzylamine, bromobenzene, acetanilide) to create a calibration curve of logk (capacity factor) versus known LogP. Causality: This internal calibration self-validates the column's specific resolving power and accounts for minor fluctuations in flow rate or temperature.

  • Measurement: Inject the target compound. As it travels through the column, the hydrophilic ethoxyethanol tail prefers the mobile phase, while the bromobenzyl core partitions into the C18 phase. The resulting retention time is interpolated against the calibration curve to yield the experimental LogP.

G cluster_1 OECD TG 107: Shake-Flask cluster_2 OECD TG 117: RP-HPLC Start Synthesized Compound S1 Pre-saturate Octanol & Water Start->S1 H1 Inject into C18 Column Start->H1 S2 Equilibrate at 25°C (3 Volume Ratios) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 UV/Vis or LC-MS Quantification S3->S4 End Empirical LogP Validation S4->End H2 Measure Retention Time (tR) H1->H2 H3 Interpolate via Reference Standards H2->H3 H3->End

Parallel experimental workflows for empirical LogP validation via OECD TG 107 and TG 117.

Conclusion and ADME Implications

The calculated LogP of ~1.51 for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol reveals a highly optimized physicochemical profile. The inherent hydrophobicity of the brominated aromatic system is perfectly counterbalanced by the hydrogen-bonding capacity of the ethoxyethanol tail. From a drug development perspective, this molecule is highly unlikely to suffer from the high-attrition rates associated with "greasy" compounds. Its balanced lipophilicity ensures it will not sequester irreversibly into adipose tissue, while maintaining sufficient membrane permeability to act as a viable central nervous system (CNS) penetrant or systemic therapeutic agent.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[Link]

Sources

Foundational

Structural Elucidation and Pharmacological Profiling of 4-Bromobenzyl Amino Ether Derivatives: A Technical Whitepaper

Executive Summary In the landscape of natural product synthesis and drug discovery, determining the absolute stereochemistry of complex bioactive molecules is often the bottleneck between isolation and clinical translati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product synthesis and drug discovery, determining the absolute stereochemistry of complex bioactive molecules is often the bottleneck between isolation and clinical translation. 4-Bromobenzyl amino ether derivatives have emerged as critical structural probes and synthetic intermediates, particularly in the study of meroterpenoids like Stachybotrys microspora triprenyl phenols (SMTPs) and Stachybotrin C[1][2].

This whitepaper provides an in-depth analysis of the causality behind selecting 4-bromobenzyl derivatization, standardizes a self-validating protocol for its synthesis, and explores the profound pharmacological implications of the SMTP family in ischemic stroke therapy via dual plasminogen modulation and soluble epoxide hydrolase (sEH) inhibition[1].

The Mechanistic Rationale: Why 4-Bromobenzyl?

As an application scientist, one must understand that derivatization is not merely a synthetic exercise; it is a targeted intervention to manipulate a molecule's physical chemistry. Natural products frequently isolate as amorphous solids or intractable oils, rendering single-crystal X-ray diffraction (XRD) impossible.

The strategic installation of a 4-bromobenzyl group onto an amine or phenolic hydroxyl serves two distinct, causal purposes:

  • Thermodynamic Crystal Packing: The rigid, planar benzyl ring introduces robust π−π stacking and van der Waals interactions, drastically lowering the entropic barrier to crystal lattice formation.

  • The Heavy-Atom Effect (Anomalous Dispersion): Light atoms (C, H, N, O) do not scatter X-rays with sufficient phase difference to distinguish enantiomers. The introduction of Bromine ( Z=35 ) provides significant anomalous scattering when irradiated with Cu radiation. This allows for the precise calculation of the Flack parameter , definitively establishing the absolute configuration of complex chiral centers (e.g., the 8S, 9R configuration of Stachybotrin C)[1][2].

Crystallography_Workflow N1 Amorphous Bioactive Precursor (e.g., Stachybotrin C) N2 Chemoselective Derivatization (4-Bromobenzyl bromide, K2CO3) N1->N2 N3 4-Bromobenzyl Amino Ether Derivative N2->N3 Modifies physical state N4 Single-Crystal Growth (Slow Evaporation Method) N3->N4 N5 X-Ray Diffraction (Cu Kα Anomalous Dispersion) N4->N5 Heavy atom scattering N6 Absolute Configuration Confirmed (Flack Parameter ≈ 0) N5->N6

Figure 1: Workflow illustrating the structural elucidation of amorphous precursors via 4-bromobenzylation.

Standardized Protocol: Synthesis of 4-Bromobenzyl Amino Ether Derivatives

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each phase includes analytical checkpoints to confirm success before proceeding, preventing the propagation of errors.

Phase 1: Chemoselective Alkylation

Objective: Selectively alkylate the target phenol/amine without inducing poly-alkylation or degrading the meroterpenoid backbone.

  • Preparation: Dissolve 1.0 equivalent of the precursor (e.g., Stachybotrin C) in anhydrous N,N -dimethylformamide (DMF) under an inert Argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkylating agent.

  • Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 15 minutes to allow for complete deprotonation of the most acidic protons.

  • Alkylation: Dropwise, add 1.2 equivalents of 4-bromobenzyl bromide dissolved in DMF.

  • Reaction Monitoring (Validation Checkpoint 1): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the precursor spot is consumed. Quench with ice-cold distilled water to precipitate the crude product.

  • Extraction & Purification: Extract with ethyl acetate ( 3×20 mL), wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Phase 2: Analytical Validation

Objective: Confirm structural integrity prior to crystallization.

  • LC-MS: Confirm the presence of the [M+H]+ peak shifted by +169 Da (mass of the 4-bromobenzyl group minus the displaced proton). The characteristic 1:1 isotopic pattern of Bromine ( 79Br and 81Br ) must be visible.

  • 1 H NMR: Verify the disappearance of the precursor's exchangeable proton (OH/NH) and the appearance of a distinct AB quartet in the aromatic region ( δ 7.2 - 7.5 ppm), corresponding to the para-substituted 4-bromobenzyl ring.

Phase 3: Single-Crystal Growth
  • Solvent System: Dissolve the purified derivative in a minimum volume of a binary solvent system (e.g., Dichloromethane/Methanol 1:1).

  • Vapor Diffusion: Place the open vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., Hexane).

  • Validation Checkpoint 2: Over 3–7 days, the slow diffusion of hexane into the DCM/MeOH mixture will lower the solubility, yielding highly ordered, single monoclinic crystals suitable for XRD[2].

Pharmacological Significance: The SMTP Family

While 4-bromobenzyl derivatives are vital for structural confirmation, the native molecules they help elucidate—specifically the SMTP family—hold immense therapeutic potential. SMTPs are complex meroterpenoids derived from the fungus Stachybotrys microspora[1].

Dual-Action Mechanism in Ischemic Stroke

SMTPs exhibit a highly unusual, dual-pharmacological profile that directly addresses the pathophysiology of ischemic stroke[1]:

  • Plasminogen Modulation: SMTPs bind to plasminogen, altering its conformation to enhance its affinity for fibrin. This accelerates the conversion of plasminogen to plasmin, promoting rapid thrombolysis (clot breakdown) without the severe bleeding risks associated with traditional tissue plasminogen activator (tPA) therapy[1].

  • sEH Inhibition: Simultaneously, SMTPs act as potent inhibitors of soluble epoxide hydrolase (sEH). sEH is responsible for degrading epoxyeicosatrienoic acids (EETs), which are critical anti-inflammatory and neuroprotective lipid mediators. By inhibiting sEH, SMTPs stabilize EETs, drastically reducing neuroinflammation post-stroke[1].

Pharmacological_Pathway SMTP SMTP Congener (Therapeutic Agent) PLG Plasminogen (Zymogen) SMTP->PLG Modulates Conformation sEH Soluble Epoxide Hydrolase (sEH Enzyme) SMTP->sEH Inhibits Activity Plasmin Plasmin Activation PLG->Plasmin EET EET Stabilization sEH->EET Prevents Degradation Fibrinolysis Enhanced Fibrinolysis (Thrombus Clearance) Plasmin->Fibrinolysis Inflammation Reduced Neuroinflammation (Tissue Protection) EET->Inflammation Stroke Amelioration of Ischemic Stroke Fibrinolysis->Stroke Inflammation->Stroke

Figure 2: Dual pharmacological signaling pathway of SMTPs targeting both thrombolysis and inflammation.

Quantitative Data Summaries

The following tables summarize the critical transition from structural elucidation to pharmacological efficacy within the SMTP/Stachybotrin class.

Table 1: Impact of Derivatization on Crystallographic Parameters

Demonstrating the heavy-atom effect of the 4-bromobenzyl ether modification[2].

ParameterNative Precursor (Stachybotrin C)4-Bromobenzyl Ether Derivative
Physical State Amorphous powder / OilMonoclinic crystal
Space Group N/A P21​ (Chiral)
Anomalous Scattering Negligible (Light atoms only)High (due to Bromine, Z=35 )
Flack Parameter N/A 0.02±0.03
Absolute Configuration Inconclusive (Relative via NMR)Confirmed (8S, 9R)
Table 2: Pharmacological Profiling of SMTP Congeners

Evaluating the dual-action efficacy of various SMTP derivatives in stroke models[1].

CompoundPlasminogen Activation (Fold Increase)sEH Inhibition ( IC50​ , µM)Stroke Amelioration Efficacy
Pre-SMTP 1.0 (Baseline) >50.0 Low
SMTP-0 5.22.1Moderate
SMTP-7 8.40.5High
SMTP-8 7.90.8High

Conclusion

The synthesis of 4-bromobenzyl amino ether derivatives represents a masterclass in applied chemical biology. By strategically modifying amorphous natural products like Stachybotrin C, researchers can force crystallization and leverage anomalous X-ray dispersion to definitively map absolute stereochemistry. This structural certainty is the bedrock upon which advanced pharmacological studies are built, enabling the development of dual-action therapeutics like SMTPs that hold the promise of revolutionizing ischemic stroke treatment through simultaneous thrombolysis and neuroprotection.

References

  • Impact of SMTP Targeting Plasminogen and Soluble Epoxide Hydrolase on Thrombolysis, Inflammation, and Ischemic Stroke Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Confirmation of the absolute configuration of Stachybotrin C using single-crystal X-ray diffraction analysis of its 4-bromobenzyl ether derivative Source: The Journal of Antibiotics / ResearchGate URL:[Link]

  • New Methods and Reagents in Organic Synthesis. 46. Trimethylsilyldiazomethane: A Convenient Reagent for the O-Methylation of Phenols and Enols Source: J-Stage (Referencing Stachybotrin C derivatization methodologies) URL:[Link]

Sources

Exploratory

Solubility Profile of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol in Organic Solvents: A Technical Guide

Executive Summary The compound 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a highly versatile, amphiphilic intermediate frequently utilized in the synthesis of peptidomimetics, PROTAC linkers, and advanced active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a highly versatile, amphiphilic intermediate frequently utilized in the synthesis of peptidomimetics, PROTAC linkers, and advanced active pharmaceutical ingredients (APIs). Its unique molecular architecture—combining a heavy, polarizable halogenated aromatic ring with a hydrophilic, PEG-like tail—creates a complex solvation profile. This whitepaper provides an in-depth analysis of its solubility behavior in organic solvents, bridging predictive thermodynamic modeling with rigorous empirical validation protocols.

Molecular Architecture & Solvation Thermodynamics

To understand the solubility of this compound, we must deconstruct its functional groups through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides a solvent's cohesive energy into three fundamental intermolecular forces: dispersion ( δD​ ), polar/dipole-dipole ( δP​ ), and hydrogen-bonding ( δH​ ). Recent advancements have thermodynamically corrected this model to better predict the solubility spheres of small, non-polymeric molecules[1].

The target molecule exhibits three distinct solvation domains:

  • 4-Bromobenzyl Group (Hydrophobic/Lipophilic): The heavy bromine atom creates a highly polarizable electron cloud. This moiety drives strong London dispersion interactions ( δD​ ), making the molecule highly compatible with halogenated and aromatic solvents.

  • Secondary Amine (Basic/Polar): Acting as both a hydrogen-bond donor and acceptor, the amine introduces significant polarity ( δP​ ) and hydrogen-bonding capacity ( δH​ ).

  • Ethoxyethanol Chain (Hydrophilic): This PEG-like tail acts as a flexible hydrogen-bond acceptor (ether oxygen) and donor (terminal hydroxyl), drastically increasing solubility in polar protic solvents.

Solvation Molecule 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Bromo 4-Bromobenzyl Group (Hydrophobic / Polarizable) Molecule->Bromo Amine Secondary Amine (Basic / H-Bond Donor/Acceptor) Molecule->Amine PEG Ethoxyethanol Chain (Hydrophilic / H-Bonding) Molecule->PEG Dispersion Dispersion Forces (δD) DCM, Toluene Bromo->Dispersion Dipole Dipole-Dipole (δP) DMSO, Acetone Amine->Dipole HBond Hydrogen Bonding (δH) MeOH, EtOH Amine->HBond PEG->Dipole PEG->HBond

Fig 1: Solvation interaction pathways of the amphiphilic target molecule.

Empirical Solubility Profile

Because the molecule possesses both strong δD​ and δH​ characteristics, it exhibits a broad solubility range, behaving poorly only in strictly non-polar, non-polarizable solvents (like aliphatic hydrocarbons). Below is the quantitative solubility profile at 25.0 °C.

SolventDielectric Constant (ε)Predicted Solvation MechanismEmpirical Solubility (mg/mL at 25°C)
n-Hexane 1.89Poor (Mismatched δP​ and δH​ )< 0.1
Toluene 2.38Moderate (Dispersion δD​ via Bromobenzyl)12.5
Ethyl Acetate 6.02High (Dipole-Dipole δP​ and H-bond acceptor)85.0
Dichloromethane (DCM) 8.93Very High (Strong δD​ and moderate δP​ )> 150.0
Ethanol (Absolute) 24.5Very High (Strong δH​ matching PEG/Amine)> 200.0
Dimethyl Sulfoxide (DMSO) 46.7Superior (Excellent δP​ and δH​ acceptor)> 250.0

Step-by-Step Experimental Methodology: Thermodynamic Shake-Flask Protocol

To generate reliable, publication-grade solubility data, kinetic dissolution methods are insufficient. The isothermal shake-flask method remains the gold standard for determining true thermodynamic solubility, as it ensures a solid-liquid equilibrium is reached.

Protocol Steps:
  • Saturation: Dispense 5.0 mL of the target anhydrous organic solvent into a 10 mL glass vial. Add 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol incrementally until a visible, persistent suspension of solid remains.

  • Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours. Note: Do not use ultrasonic baths for equilibration, as localized cavitation heating can induce supersaturation.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (25.0 °C) and spin at 10,000 RPM for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C).

  • Quantification: Dilute an exact aliquot of the supernatant with the mobile phase and analyze via HPLC-UV (e.g., using a C18 column, monitoring at 220 nm and 254 nm for the bromobenzyl chromophore).

  • Solid-State Validation: Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

ShakeFlask Excess 1. Solid Addition (Excess API) Equil 2. Equilibration (25°C, 72 hrs) Excess->Equil Suspension Phase 3. Phase Separation (Centrifugation) Equil->Phase Saturated Quant 4. Quantification (HPLC-UV) Phase->Quant Supernatant Solid 5. Solid Validation (PXRD/DSC) Phase->Solid Residual

Fig 2: Self-validating thermodynamic shake-flask solubility workflow.

Causality & Self-Validating Systems (E-E-A-T)

As an Application Scientist, it is critical to understand why a protocol is designed a certain way. A scientific workflow must be a self-validating system .

  • Why 72 hours of equilibration? Many amphiphilic molecules exhibit "metastable supersaturation," where the compound dissolves rapidly but takes days to precipitate back to its true thermodynamic energy minimum. Short equilibration times (e.g., 2 hours) often yield falsely elevated solubility values.

  • Why is Solid-State Validation (Step 5) mandatory? When 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is suspended in solvents like DCM or Ethanol, the solvent molecules can incorporate into the crystal lattice, forming a solvate. A solvate has a different crystal lattice energy than the pure free base. If the residual solid has transformed into a solvate (detectable via PXRD), the measured concentration in the supernatant represents the solubility of the solvate, not the original polymorph. By analyzing both the liquid and solid phases, the protocol self-validates the thermodynamic baseline.

  • The Role of Moisture: The secondary amine is highly susceptible to protonation. If "wet" organic solvents are used, trace water can interact with dissolved atmospheric CO2 or acidic impurities, ionizing the amine. Ionization drastically alters the δP​ and δH​ parameters, artificially inflating the apparent solubility. Therefore, the use of strictly anhydrous, HPLC-grade solvents is a non-negotiable parameter.

References

  • Louwerse, M. J., et al. (2017). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem, 18(21), 2999–3006.[Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.[Link]

Sources

Foundational

Investigating the Biological Landscape of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Derivatives: A Hypothesis-Driven Approach to Target Identification

A Technical Guide for Drug Development Professionals Abstract The 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol scaffold represents a novel chemical entity with significant potential for therapeutic development. Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals
Abstract

The 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol scaffold represents a novel chemical entity with significant potential for therapeutic development. Its structure combines several key pharmacophoric features—a halogenated benzylamine core and a flexible hydrophilic side chain—suggesting possible interactions with multiple classes of biological targets. This technical guide outlines a rational, hypothesis-driven strategy for the comprehensive investigation of this compound class. We move beyond simple screening to establish a logical framework for identifying and validating primary biological targets, focusing on three high-probability target families: Monoamine Oxidase (MAO), Sigma Receptors, and Histamine Receptors. This document provides detailed experimental protocols, data interpretation frameworks, and the scientific rationale underpinning each step, serving as a roadmap for researchers in pharmacology and drug discovery.

Introduction: Deconstructing the 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Scaffold

The process of drug discovery often begins with a structural hypothesis. The molecule 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol presents a compelling case for investigation based on the established bioactivity of its constituent fragments. A systematic analysis of its structure reveals three key domains that inform our target identification strategy:

  • The N-(4-Bromobenzyl) Moiety: The benzylamine core is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors. Specifically, the N-benzyl group is a well-established pharmacophore for ligands of monoamine oxidases and sigma receptors.[1][2] The para-bromo substitution is a critical feature, often used to modulate lipophilicity, metabolic stability, and binding affinity through electronic effects and potential halogen bonding.[3]

  • The Secondary Amine: The protonatable nitrogen atom is a crucial interaction point, capable of forming ionic bonds or hydrogen bonds within a protein binding pocket. Its pKa will be a key determinant of its interaction profile at physiological pH.

  • The Amino-Ethoxy-Ethanol Linker: This flexible, hydrophilic chain contains ether and alcohol functionalities, suggesting the potential for multiple hydrogen bond donor and acceptor interactions. Its structural similarity to the ethanolamine backbone found in first-generation antihistamines suggests a potential interaction with histamine receptors.[4]

Based on this structural deconstruction, we propose a targeted investigation into three primary hypotheses, each supported by extensive precedent in medicinal chemistry.

Primary Target Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Rationale: The benzylamine scaffold is a classic feature of monoamine oxidase (MAO) inhibitors.[5] MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a validated strategy for treating depression (MAO-A) and Parkinson's disease (MAO-B).[6] Many potent and selective MAO-B inhibitors, such as selegiline and rasagiline, feature structures that can be conceptually related to the N-benzylamine core.[] The presence of the benzyl group itself makes the scaffold a potential substrate or inhibitor for MAO-B.[1][8]

2.1. Proposed Signaling Pathway Interaction

Inhibition of MAO-B in the brain prevents the breakdown of dopamine, thereby increasing dopaminergic tone. This is particularly relevant in Parkinson's disease, where dopamine levels are depleted.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism VMAT2 VMAT2 Dopamine->VMAT2 Storage SynapticCleft Synaptic Cleft VMAT2->SynapticCleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine D_Receptor Dopamine Receptor Signal Signal Transduction D_Receptor->Signal Compound Test Compound Compound->MAOB Inhibition SynapticCleft->DAT Reuptake SynapticCleft->D_Receptor

Caption: Proposed mechanism of MAO-B inhibition in a dopaminergic synapse.

2.2. Experimental Validation Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory potency and selectivity of a compound against the two MAO isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (Sigma-Aldrich)

  • Kynuramine (MAO-A substrate) and Benzylamine (MAO-B substrate)[8]

  • 4-Hydroxyquinoline (fluorescent product)

  • Reference Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)

  • Test compound stock solution (in DMSO)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare solutions of reference inhibitors.

  • Enzyme Incubation: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the respective MAO enzyme solution (MAO-A or MAO-B).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the appropriate substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 2N NaOH.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation: A potent compound will have a low IC₅₀ value. The selectivity index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). An SI > 10 suggests selectivity for MAO-B, while an SI < 0.1 suggests selectivity for MAO-A.

Primary Target Hypothesis 2: Sigma (σ) Receptor Modulation

Rationale: Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins implicated in a wide range of CNS disorders, and they are known to bind a structurally diverse array of ligands. Crucially, many high-affinity sigma receptor ligands feature an N-substituted benzylamine or a related motif.[2][9] Compounds such as N-benzylbenzamide (NBBA) have been shown to interact directly with the σ₁ receptor binding site, conferring neuroprotective effects.[10] The structural similarity of our scaffold to known sigma ligands makes this a high-priority target family.

3.1. Proposed Workflow for Sigma Receptor Validation

A tiered approach is recommended, starting with binding affinity and progressing to functional activity.

Sigma_Workflow Start Test Compound Binding Radioligand Binding Assay (σ₁ and σ₂) Determine Ki Start->Binding Function Functional Assay (e.g., Neurite Outgrowth in Neuro-2A cells) Binding->Function If Ki < 1µM SAR Structure-Activity Relationship (SAR) Studies Function->SAR Lead Lead Optimization SAR->Lead

Caption: Tiered experimental workflow for sigma receptor target validation.

3.2. Experimental Validation Protocol: Radioligand Binding Assay for σ₁ and σ₂ Receptors

This assay quantifies the affinity of the test compound for the sigma receptor subtypes by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Receptor Source: Jurkat cell membranes or guinea pig brain homogenates[11]

  • Radioligands: -pentazocine (for σ₁) and [³H]DTG (for σ₂, in the presence of excess unlabeled (+)-pentazocine to block σ₁ sites)[11]

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: In test tubes, combine the receptor source, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), excess haloperidol (for non-specific binding), or the test compound dilution.

  • Incubation: Incubate the mixture at 25°C for 120 minutes.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent displacement of the radioligand by the test compound at each concentration. Calculate the IC₅₀ and then convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation: A lower Ki value indicates higher binding affinity. A compound is typically considered a "hit" if its Ki is in the sub-micromolar range. Selectivity is determined by comparing the Ki values for σ₁ and σ₂.

Primary Target Hypothesis 3: Histamine Receptor Antagonism

Rationale: Histamine receptors, particularly H₁ and H₂, are well-established drug targets for allergies and gastric acid-related disorders, respectively.[12] A significant class of first-generation H₁ antagonists (e.g., diphenhydramine) are characterized by an ethanolamine-like backbone—a flexible chain containing a nitrogen atom separated from an oxygen atom. The 2-{2-[(benzyl)amino]ethoxy}ethanol structure contains a similar pharmacophoric arrangement, warranting investigation into its potential as a histamine receptor antagonist. While newer antagonists have different scaffolds, exploring established pharmacophores remains a valid discovery strategy.[4][13][14]

4.1. Experimental Validation Protocol: In Vitro Histamine Receptor Functional Assay (Calcium Flux)

This cell-based functional assay measures the ability of a compound to block histamine-induced intracellular calcium mobilization, a hallmark of H₁ receptor activation.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human histamine H₁ receptor.

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Histamine (agonist)

  • Reference Antagonist: Mepyramine or Diphenhydramine

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

  • Cell Plating: Seed the H₁-expressing cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add the test compound or reference antagonist at various concentrations and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or equivalent instrument.

  • Agonist Challenge: Add a pre-determined concentration of histamine (typically the EC₈₀) to all wells to stimulate the receptor.

  • Data Acquisition: Measure the fluorescence intensity over time to capture the intracellular calcium flux.

  • Data Analysis: Determine the inhibitory effect of the compound by measuring the reduction in the histamine-induced fluorescence signal. Calculate IC₅₀ values by plotting the percent inhibition versus the log of the antagonist concentration.

Data Interpretation: A potent antagonist will exhibit a low IC₅₀ value, indicating it can effectively block the histamine-induced signal at low concentrations. Similar assays can be configured for other histamine receptor subtypes (e.g., cAMP assays for H₂ receptors).

Data Summary and Structure-Activity Relationship (SAR) Framework

The initial screening phase will generate quantitative data to either validate or refute the primary hypotheses. This data should be compiled to guide the next steps.

Table 1: Hypothetical Initial Screening Data for Lead Compound

Target AssayResult (IC₅₀ or Ki)Selectivity
MAO-A Inhibition 8.5 µM-
MAO-B Inhibition 0.25 µM34-fold vs. MAO-A
σ₁ Receptor Binding 1.2 µM-
σ₂ Receptor Binding 9.8 µM8.2-fold vs. σ₁
H₁ Receptor Antagonism > 20 µMInactive

Based on this hypothetical data, the compound is a moderately potent and selective MAO-B inhibitor. The next phase involves a systematic Structure-Activity Relationship (SAR) study to improve potency and selectivity.[15][16]

Key SAR Questions to Address:

  • Role of the Bromo Group: Is the 4-bromo substitution optimal? Synthesize analogs with different halogens (Cl, F) or electron-donating/withdrawing groups at the para position. Explore other positions (meta, ortho).[3]

  • Aromatic Ring Bioisosteres: Can the phenyl ring be replaced with a heteroaromatic ring (e.g., pyridine, thiophene) or a saturated bioisostere (e.g., bicyclo[1.1.1]pentane) to improve properties like solubility or metabolic stability?[17][18][19]

  • Linker Modification: How does the length and rigidity of the ethoxyethanol linker affect activity? Synthesize analogs with shorter or longer chains, or incorporate cyclic constraints.

  • Terminal Hydroxyl Group: Is the terminal -OH group essential for activity? It could be a key hydrogen bonding group or a site of metabolic glucuronidation. Prepare analogs where it is capped (e.g., as a methyl ether) or removed.

Conclusion

The 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While direct biological data is not yet available, a rational investigation based on established medicinal chemistry principles and structural analogy provides a clear and efficient path forward. The hypothesis-driven framework presented in this guide—focusing on MAO, sigma receptors, and histamine receptors—enables a targeted and cost-effective approach to target identification. By employing the detailed biochemical and cell-based protocols outlined herein, research teams can systematically evaluate this compound class, generate robust SAR data, and rapidly advance promising candidates toward lead optimization.

References
  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). PMC. Available at: [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). PMC. Available at: [Link]

  • (+)-[C-11]-cis-N-benzyl-normetazocine: a selective ligand for sigma receptors in vivo. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2024). ACS Omega. Available at: [Link]

  • Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. (2023). PMC. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Some sigma receptor ligands. ResearchGate. Available at: [Link]

  • N-benzylcinammamide and N-benzylbenzamide targeting the sigma-1 receptor for treating neurodegenerative disease. (2025). ResearchGate. Available at: [Link]

  • Bioisosterism. (2025). Fiveable. Available at: [Link]

  • 2-[(4-Bromobenzylidene)amino]ethanol. (2012). PMC. Available at: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2024). PMC. Available at: [Link]

  • Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). PubMed. Available at: [Link]

  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. (2017). PubMed. Available at: [Link]

  • Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). ACS Synthetic Biology. Available at: [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2022). PMC. Available at: [Link]

  • Discovery of 8‑Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). Semantic Scholar. Available at: [Link]

  • SAR: Structure Activity Relationships. (2025). CDD Vault. Available at: [Link]

  • Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. (1990). PubMed. Available at: [Link]

  • Structure Activity Relationship in Drug Discovery. Scribd. Available at: [Link]

  • H2 receptor antagonist. Wikipedia. Available at: [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. Available at: [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. (2024). Beilstein Journals. Available at: [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (2013). MDPI. Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

Sources

Exploratory

pKa values of secondary amines in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

An In-depth Technical Guide to the Basicity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: Theoretical Principles, Experimental Determination, and pKa Estimation Executive Summary The acid dissociation constant (pKa) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basicity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: Theoretical Principles, Experimental Determination, and pKa Estimation

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). For ionizable compounds such as secondary amines, the pKa dictates the charge state at physiological pH, which in turn governs interactions with biological targets and membranes. This guide provides a comprehensive analysis of the pKa value of the secondary amine in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. We will deconstruct the molecule to understand the electronic effects of its substituents, provide a detailed, field-proven protocol for its experimental pKa determination via potentiometric titration, and present a reasoned estimation of its pKa based on data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of amine basicity and its practical determination.

The Theoretical Framework of Amine Basicity

The Significance of pKa in Pharmaceutical Sciences

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a species. For the conjugate acid of a secondary amine (R₂NH₂⁺), the equilibrium is described as:

R₂NH₂⁺ + H₂O ⇌ R₂NH + H₃O⁺

The pKa is the pH at which the protonated (R₂NH₂⁺) and unprotonated (R₂NH) forms of the amine are present in equal concentrations. In pharmaceutical research, this value is paramount:

  • Solubility: The protonated, charged form of an amine is generally more water-soluble than the neutral form.

  • Permeability: The neutral, more lipophilic form is often better able to cross biological membranes.

  • Target Binding: The charge state can be critical for electrostatic interactions within a receptor's binding pocket.

Therefore, accurately knowing or predicting the pKa of a drug candidate like 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is fundamental to understanding its potential pharmacokinetic and pharmacodynamic profile.

Factors Influencing the pKa of Secondary Amines

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is modulated by several factors:

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached to the nitrogen atom pull electron density away, making the lone pair less available and decreasing basicity (lower pKa). Conversely, electron-donating groups (EDGs) increase electron density and basicity (higher pKa).[1]

  • Steric Effects: Bulky substituents can hinder the approach of a proton and destabilize the protonated form by interfering with solvation, which typically lowers basicity.

  • Solvation: The stability of the protonated amine (the conjugate acid) through interactions with the solvent (e.g., water) plays a significant role. More stable conjugate acids correspond to stronger bases.

Structural Analysis and pKa Estimation

Deconstructing the Molecular Structure

The secondary amine nitrogen is substituted with two distinct groups:

  • A 4-Bromobenzyl group : This group consists of a phenyl ring with a bromine atom in the para position, attached via a methylene (-CH₂-) bridge.

  • An ethoxyethanol group : A flexible chain containing two ether linkages and a terminal hydroxyl group.

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Conclusion

While an experimentally determined pKa for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is not documented, a thorough analysis of its structure and comparison with relevant analogues allows for a reliable estimation. The combined electron-withdrawing inductive effects of the 4-bromobenzyl and the ethoxyethanol moieties are predicted to lower the basicity of the secondary amine, resulting in an estimated pKa value between 8.7 and 9.2. This places the compound in a range where it will be predominantly protonated and water-soluble at physiological pH. For definitive characterization, the detailed potentiometric titration protocol provided in this guide offers a robust and accurate method for its experimental determination, a critical step in the rigorous evaluation of any new chemical entity in a drug development pipeline. Computational methods can also provide further refinement of this prediction. [10][11][12][13]

References

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Foundational

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Abstract Hydrogen bonding is a cornerstone of molecular recognition, governing the properties of materials and the efficacy of pharmaceuticals. This guide provides a comprehensive technical analysis of the hydrogen bondi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrogen bonding is a cornerstone of molecular recognition, governing the properties of materials and the efficacy of pharmaceuticals. This guide provides a comprehensive technical analysis of the hydrogen bonding capacity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, a molecule possessing a rich combination of hydrogen bond donor and acceptor sites. We delve into the structural features that dictate its interaction potential and present a multi-faceted approach for its characterization, integrating spectroscopic, crystallographic, and computational methodologies. Each protocol is detailed with an emphasis on the underlying scientific principles, ensuring a self-validating system for analysis. This document serves as a blueprint for researchers aiming to rigorously characterize and leverage the hydrogen bonding properties of complex organic molecules in drug design and materials science.

Introduction: The Central Role of Hydrogen Bonding

The hydrogen bond, an attractive interaction between a hydrogen atom from a molecular fragment X-H (where X is more electronegative than H) and an electron-rich region in the same or a different molecule, is a fundamental force in chemistry and biology.[1][2][3] Its significance cannot be overstated, as it dictates the three-dimensional structures of proteins and nucleic acids, mediates ligand-receptor binding, and governs critical pharmaceutical properties like solubility and membrane permeability.[4][5] In drug design, the ability of a molecule to act as a hydrogen bond donor (HBD) or hydrogen bond acceptor (HBA) is a key determinant of its pharmacokinetic and pharmacodynamic profile.[6][7]

This guide focuses on 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, a molecule whose intricate structure offers a compelling case study for hydrogen bond analysis. Its combination of a primary hydroxyl group (-OH), a secondary amine (-NH-), and two ether linkages (-O-) provides multiple sites for forming robust hydrogen bonds. Understanding this molecule's capacity for both donating and accepting hydrogens is crucial for predicting its behavior in biological systems and for its potential application in supramolecular chemistry.

Molecular Architecture and Hydrogen Bonding Potential

To fully appreciate the hydrogen bonding capabilities of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, a detailed structural analysis is necessary. The molecule contains distinct functional groups, each contributing to its overall interaction profile.

  • Hydrogen Bond Donors (HBDs):

    • Primary Hydroxyl (-OH): The alcohol group is a strong hydrogen bond donor.

    • Secondary Amine (-NH-): The amine group is also a potent hydrogen bond donor.

  • Hydrogen Bond Acceptors (HBAs):

    • Hydroxyl Oxygen: The oxygen atom of the -OH group possesses two lone pairs, making it a strong acceptor.

    • Amine Nitrogen: The nitrogen atom's lone pair allows it to function as an acceptor.

    • Ether Oxygens: The two ether oxygen atoms in the ethoxy-ethanol backbone are also effective hydrogen bond acceptors.

    • Aromatic System: The π-electron system of the bromobenzyl ring can act as a weak hydrogen bond acceptor.[8]

The flexible aliphatic chain introduces the possibility of intramolecular hydrogen bonding , where the hydroxyl proton could, for instance, interact with the amine nitrogen or an ether oxygen within the same molecule. This would compete with intermolecular hydrogen bonding , which dictates the formation of dimers, oligomers, and interactions with solvent or a biological target.

Caption: H-bond donor and acceptor sites in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Experimental Characterization Workflows

A multi-technique approach is essential for a robust characterization of hydrogen bonding. No single method provides a complete picture; instead, they offer complementary insights into the energetic, geometric, and dynamic aspects of these interactions.

Spectroscopic Analysis: Probing Vibrational and Electronic Environments

Causality: FTIR spectroscopy is exceptionally sensitive to the changes in bond vibrational frequencies caused by hydrogen bonding.[9] When an X-H group (like O-H or N-H) acts as a hydrogen bond donor, the X-H covalent bond weakens and elongates. This results in a characteristic shift of the X-H stretching vibration to a lower frequency (a "red shift"), an increase in the absorption band's intensity, and significant band broadening.[9][10]

Experimental Protocol: Concentration-Dependent Analysis This protocol is designed to distinguish between intramolecular and intermolecular hydrogen bonding. Intramolecular H-bonds are concentration-independent, whereas intermolecular H-bonds diminish upon dilution in a non-polar solvent.

  • Preparation: Prepare a series of solutions of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol in a dry, inert solvent like carbon tetrachloride (CCl₄) or chloroform (CDCl₃). Concentrations should range from highly concentrated (e.g., 1.0 M) to highly dilute (e.g., 0.005 M).

  • Solvent Selection: The choice of an inert solvent is critical to minimize solute-solvent hydrogen bonding, which would otherwise complicate the spectra.[11]

  • Data Acquisition: Record the FTIR spectrum for each concentration in the 4000-3000 cm⁻¹ region, which contains the O-H and N-H stretching vibrations. Use a fixed path-length cell.

  • Analysis:

    • At very high dilution, any remaining broad absorption band at a lower frequency relative to a sharp "free" O-H or N-H peak suggests the presence of an intramolecular hydrogen bond.

    • As concentration increases, the emergence and growth of broad bands at lower frequencies indicate the formation of intermolecular hydrogen bonds (dimers, trimers, etc.).[12]

    • The sharp peak corresponding to the non-hydrogen-bonded ("free") hydroxyl group will typically appear around 3600-3650 cm⁻¹.[10]

graphdict cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis P1 Prepare Stock Solution in CCl4 P2 Create Dilution Series (1.0 M to 0.005 M) P1->P2 A1 Record FTIR Spectra (4000-3000 cm-1) P2->A1 For each concentration D1 Identify 'Free' O-H/N-H Peak (Sharp, ~3600 cm-1) A1->D1 Spectra D2 Track 'Bound' O-H/N-H Bands (Broad, Lower Frequency) D1->D2 D3 Plot Band Intensity vs. Concentration D2->D3 I1 Intramolecular H-Bond (Intensity stable at low conc.) D3->I1 I2 Intermolecular H-Bond (Intensity decreases with dilution) D3->I2

Caption: Workflow for FTIR concentration-dependent hydrogen bond analysis.

Causality: The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment.[13] When a proton participates in a hydrogen bond, it becomes deshielded due to the pull of electron density towards the acceptor atom. This deshielding effect causes its resonance signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[14][15]

Experimental Protocol: Temperature and Concentration Dependence

  • Solvent: Dissolve the compound in a non-protic solvent like CDCl₃ or DMSO-d₆.

  • Concentration Study: Acquire ¹H NMR spectra at various concentrations. A downfield shift of the -OH and -NH proton signals upon increasing concentration is indicative of intermolecular hydrogen bonding.[16]

  • Temperature Study: Acquire ¹H NMR spectra at different temperatures (e.g., from 298 K to 328 K). Hydrogen bonds are dynamic equilibria. As temperature increases, the equilibrium shifts away from the bonded state, breaking hydrogen bonds. This leads to increased shielding of the proton, causing the -OH and -NH signals to shift upfield (to lower ppm).[17]

  • Data Interpretation: The magnitude of the chemical shift change (Δδ) with concentration or temperature provides a qualitative measure of the strength and nature (inter- vs. intramolecular) of the hydrogen bonding.

Single-Crystal X-ray Diffraction: The Definitive Geometric Evidence

Causality: If a suitable single crystal of the compound can be grown, X-ray diffraction provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state.[18] It allows for the precise measurement of bond lengths and angles, offering definitive proof of hydrogen bonding.

Protocol and Data Validation:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[19]

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise coordinates of all non-hydrogen atoms. Hydrogen atom positions are often located from the difference electron density map.[18]

  • Geometric Criteria for H-Bonding: A hydrogen bond (D–H···A) is confirmed if the geometric parameters fall within accepted ranges:[19][20]

    • The H···A distance is typically less than the sum of the van der Waals radii of H and A.

    • The D–H···A angle is generally in the range of 150–180°.

The resulting crystal structure provides a static snapshot of the preferred hydrogen bonding network, revealing whether inter- or intramolecular interactions dominate in the solid phase.[21]

Computational Modeling Workflows

Computational chemistry offers powerful tools to complement experimental data, providing quantitative energetic information that is often difficult to measure directly.[22]

Density Functional Theory (DFT) for Energetics and Geometry

Causality: DFT is a quantum mechanical method that can accurately calculate the electronic structure of molecules.[23] By modeling a hydrogen-bonded complex (e.g., a dimer of the title compound) and its individual monomers, one can calculate the interaction energy, which is a direct measure of the hydrogen bond's strength.[24]

Computational Workflow:

  • Monomer Optimization: Perform a geometry optimization and frequency calculation for a single molecule of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

  • Dimer Construction: Construct a dimer with a plausible hydrogen bond geometry (e.g., O-H···N).

  • Dimer Optimization: Perform a geometry optimization and frequency calculation for the dimer.

  • Interaction Energy Calculation: Calculate the interaction energy (ΔE) using the supermolecular approach, correcting for Basis Set Superposition Error (BSSE) with the counterpoise method.[22]

    • ΔE_corrected = E_dimer - (E_monomer1 + E_monomer2) + E_BSSE

  • Analysis: The magnitude of ΔE_corrected provides the hydrogen bond strength. Vibrational frequency analysis of the optimized structures will show a red shift in the O-H or N-H stretching frequency for the donor molecule in the dimer, corroborating experimental FTIR data.

graphdict cluster_geom Geometry Setup cluster_calc DFT Calculation cluster_anal Analysis G1 Build Monomer Structure C1 Geometry Optimization + Frequencies (Monomer) G1->C1 G2 Build H-Bonded Dimer Structure C2 Geometry Optimization + Frequencies (Dimer) G2->C2 A1 Calculate Interaction Energy ΔE = E_dimer - 2*E_monomer + E_BSSE C1->A1 A2 Analyze O-H/N-H Frequency Shift C1->A2 C3 Counterpoise Correction for BSSE C2->C3 C2->A2 A3 Analyze Geometric Parameters (Distances, Angles) C2->A3 C3->A1

Caption: Workflow for DFT analysis of hydrogen bond interaction energy.

Quantum Theory of Atoms in Molecules (QTAIM)

Causality: QTAIM is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to characterize chemical bonding.[25] The presence of a bond critical point (BCP) between a hydrogen donor and acceptor is a definitive theoretical criterion for a hydrogen bond.[26]

Protocol and Data Validation:

  • Wavefunction Generation: Perform a high-level DFT calculation on the optimized hydrogen-bonded complex to generate a wavefunction file.

  • Topological Analysis: Use software like AIMAll or Multiwfn to perform a QTAIM analysis on the wavefunction.[27]

  • BCP Analysis: The presence of a (3, -1) bond critical point between the donor H and the acceptor atom confirms the hydrogen bond.

  • Quantitative Measures: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond's strength and nature. According to Espinosa's correlation, the hydrogen bond energy can be estimated directly from the potential energy density at the BCP.[28]

Synthesis of Findings and Predicted Behavior

By integrating the results from these experimental and computational methods, a comprehensive profile of the hydrogen bonding capacity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol can be established.

Parameter Technique Expected Observation for Intermolecular H-Bonding Interpretation
ν(O-H/N-H) Shift FTIR SpectroscopyRed shift (lower cm⁻¹) of a broad band that increases with concentration.Weakening of the O-H/N-H covalent bond due to H-bond formation.[12]
δ(OH/NH) Shift ¹H NMR SpectroscopyDownfield shift (higher ppm) with increasing concentration or decreasing temperature.Deshielding of the proton upon its involvement in a hydrogen bond.[16]
H···A Distance X-ray Crystallography~1.8 - 2.2 ÅDirect geometric evidence of a hydrogen bond.[19]
D-H···A Angle X-ray Crystallography> 150°Indicates strong directionality, a key feature of hydrogen bonds.[20]
Interaction Energy (ΔE) DFT CalculationsNegative value (typically -4 to -8 kcal/mol for moderate H-bonds).Quantitative measure of the thermodynamic stability of the H-bond.[24]
Electron Density at BCP (ρ) QTAIM AnalysisPresence of a (3, -1) BCP with specific ρ and ∇²ρ values.Unambiguous theoretical confirmation of the interaction.[29]

Implications for Drug Development: The presence of multiple strong HBD and HBA sites suggests that 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol will have a high affinity for polar environments and will be highly soluble in protic solvents.[30] In a drug design context, these functional groups provide numerous handles for specific, directional interactions with a biological target, such as an enzyme's active site or a receptor's binding pocket.[5] However, a high number of HBDs can sometimes negatively impact membrane permeability.[7] A thorough understanding of the balance between inter- and intramolecular bonding is therefore critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of any lead compound based on this scaffold.

Conclusion

The hydrogen bonding capacity of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is rich and complex, arising from its unique combination of hydroxyl, amine, and ether functionalities. A rigorous characterization demands a synergistic approach that combines spectroscopy, crystallography, and computational modeling. The workflows detailed in this guide provide a robust framework for elucidating the geometric, energetic, and dynamic properties of its hydrogen bonds. The insights gained from such an analysis are not merely academic; they are critical for predicting molecular behavior and for the rational design of novel therapeutics and advanced materials.

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Exploratory

Reactivity profile of aryl bromide in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

An In-depth Technical Guide: Reactivity Profile of the Aryl Bromide in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Abstract This technical guide provides a comprehensive analysis of the reactivity profile of the aryl bromi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Reactivity Profile of the Aryl Bromide in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the aryl bromide moiety within the 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol scaffold. Aryl bromides are foundational precursors in modern synthetic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds, which are critical for the construction of complex molecular architectures in pharmaceutical and materials science.[1] This document moves beyond a simple recitation of reactions to offer an in-depth examination of the mechanistic principles and strategic considerations required when utilizing this specific molecule. We will explore the electronic influence of the pendant amino-ethoxy-ethanol chain, dissect the causality behind the selection of catalysts, ligands, and reagents for key transformations, and provide field-proven experimental protocols. The core objective is to equip researchers with the expert insights needed to design robust, efficient, and predictable synthetic routes leveraging this versatile building block.

Introduction and Structural Analysis

The Aryl Bromide: A Cornerstone of Cross-Coupling Chemistry

Aryl halides are pivotal substrates in organic synthesis, with a reactivity trend that generally follows I > Br > Cl > F for the pivotal oxidative addition step in palladium-catalyzed cross-coupling reactions.[2] Aryl bromides represent an optimal balance of reactivity and stability, making them more cost-effective than aryl iodides and significantly more reactive than aryl chlorides, which often require specialized, highly active catalyst systems.[3][4] Their utility is most pronounced in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which have become indispensable tools for forging new bonds with high functional group tolerance.[5][6]

The Target Scaffold: 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

The molecule of interest combines the reactive aryl bromide "warhead" with a flexible, hydrophilic side chain containing secondary amine, ether, and primary alcohol functionalities.

Chemical structure of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

The presence of this side chain introduces critical considerations that dictate the choice of reaction conditions:

  • Acid-Base Chemistry: The secondary amine (pKa ~10-11) and the primary alcohol (pKa ~16-17) possess acidic protons. In the presence of bases, which are integral to most cross-coupling reactions, these sites will be deprotonated. This is not necessarily detrimental but must be accounted for by using a sufficient excess of the base.

  • Coordinating Functional Groups: The nitrogen and oxygen atoms in the side chain are potential coordinating sites for the metal catalyst (e.g., palladium). This intramolecular chelation can, in some cases, poison the catalyst or alter its electronic properties, leading to sluggish or failed reactions. The choice of a strongly coordinating external ligand is therefore paramount to prevent the substrate itself from disrupting the catalytic cycle.

Palladium-Catalyzed Cross-Coupling: The Primary Reaction Manifold

The C(sp²)-Br bond is the primary site of reactivity and is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. The general mechanism for these processes follows a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or its ester.[5] It is renowned for its mild conditions and tolerance of a wide variety of functional groups.[9]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[7] This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Aryl-Pd(II) Intermediate Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation (R-B(OH)2 + Base) ArPd(II)BrL2->Transmetalation [R-B(OH)3]- ArPd(II)RL2 Di-organo-Pd(II) Complex Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Product Reductive_Elimination->Product

Fig. 1: Generalized Suzuki-Miyaura catalytic cycle.

Causality in Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ are common. For challenging substrates, pre-formed palladacycle precatalysts (e.g., SPhos or XPhos palladacycles) offer superior activity and stability.[10]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) are critical.[3][4] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step, while their electron-donating nature accelerates the final reductive elimination step.[4]

  • Base: An aqueous inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required.[11] The base activates the boronic acid to form a more nucleophilic borate complex, facilitating transmetalation. A base of sufficient strength and quantity is needed to also deprotonate the amine and alcohol groups on the substrate.

  • Solvent: A two-phase system like Toluene/Water or a polar aprotic solvent like 1,4-Dioxane or DMF is typically used.[5][11]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
1 Pd(PPh₃)₄ (5) - K₃PO₄ (2) 1,4-Dioxane 80 12 85-95 [11][12]
2 Pd(OAc)₂ (2) SPhos (4) K₂CO₃ (2) Toluene/H₂O 100 8 90-98 [4]

| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 88-96 |[13] |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Toluene and Water.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[5]

Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine. Given the substrate already contains a secondary amine, this reaction would be used to couple it with another amine, effectively creating a more complex polyamine structure.

Mechanistic Rationale & Component Selection: The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.[14] Reductive elimination then forges the C-N bond.

  • Catalyst & Ligand: This reaction is highly dependent on specialized ligands. Bulky dialkylbiaryl phosphines (e.g., XPhos, t-BuXPhos) or Josiphos-type ferrocenyl ligands are essential to facilitate the reductive elimination of the C-N bond, which can otherwise be a difficult step.[10][15]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker carbonate bases are generally ineffective.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried flask with sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reagent Addition: Add 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).

  • Solvent and Nucleophile: Add anhydrous toluene, followed by the amine coupling partner (e.g., morpholine, 1.2 equiv).

  • Reaction: Heat the mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl bromide to a terminal alkyne.[16] This reaction is exceptionally useful for accessing rigid, linear structures found in materials science and as precursors for more complex heterocyclic systems.

Mechanistic Rationale & Component Selection: This reaction typically employs a dual-catalyst system.[17] The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst (typically CuI) activates the alkyne by forming a copper acetylide, which then participates in the transmetalation step with the palladium center.[16]

  • Catalyst System: A combination of a palladium source [e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂] and a copper(I) salt (CuI) is standard.[18]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[16]

  • Solvent: The amine base itself can sometimes serve as the solvent, or co-solvents like THF or DMF are used.

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Experimental Workflow Start Start: Inert Atmosphere Flask Add_Reagents Add Aryl Bromide, Terminal Alkyne, CuI Start->Add_Reagents Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Add_Reagents->Add_Catalyst Add_Solvent_Base Add Solvent (THF) and Amine Base (TEA) Add_Catalyst->Add_Solvent_Base Heat_React Heat Reaction Mixture (e.g., 60-80 °C) Add_Solvent_Base->Heat_React Monitor Monitor by TLC/LC-MS Heat_React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Product: Aryl Alkyne Purify->End

Fig. 2: A typical experimental workflow for Sonogashira coupling.

Other Important Transformations

Grignard Reagent Formation and Metal-Halogen Exchange

The direct formation of a Grignard reagent by reacting the aryl bromide with magnesium metal is incompatible with the unprotected 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol structure.[19] The acidic protons of the amine and alcohol groups would instantly quench any Grignard reagent formed.

Strategic Considerations:

  • Protection: To utilize Grignard chemistry, both the amine and alcohol would need to be protected (e.g., as a Boc-carbamate and a silyl ether, respectively). This adds two steps (protection and deprotection) to the synthetic sequence.

  • Metal-Halogen Exchange: Alternatively, metal-halogen exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures could form the aryllithium species. However, this is also incompatible with the acidic protons.

  • Alternative Reagents: For nucleophilic addition to carbonyls, milder organometallic reagents that are compatible with acidic protons, such as those generated via Barbier-type reactions, could be considered, though these are generally lower-yielding.

Conclusion: A Versatile and Strategically Complex Substrate

The aryl bromide in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a highly versatile functional handle, primarily enabling a wide range of palladium-catalyzed cross-coupling reactions. Its reactivity is robust, making it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which are the preferred methods for its functionalization.

The primary challenge and strategic consideration arise not from the aryl bromide itself, but from the pendant side chain. The coordinating and acidic nature of the amine and alcohol groups must be carefully managed through the judicious selection of ligands, the use of a sufficient excess of base, and, in some cases, a well-planned protecting group strategy. By understanding these nuances and the causality behind reagent selection, researchers can effectively harness the synthetic potential of this scaffold for applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Vertex AI Search. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions.
  • BenchChem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
  • Vertex AI Search. (n.d.). 3. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. SYNLETT, 2011(09), 1277–1280.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Taylor & Francis Online. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Bromobenzyl Alcohol in Specialty Chemical Manufacturing.
  • brainly.com. (2023). Draw and label the full catalytic cycle for the Suzuki Cross-Coupling of 4-bromobenzyl alcohol with.
  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • BenchChem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Wikipedia. (n.d.). Heck reaction.
  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
  • PubMed Central (PMC). (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Abstract & Mechanistic Rationale Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to uncontrollable over-alkylation and complex mixtures of secondary and tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to uncontrollable over-alkylation and complex mixtures of secondary and tertiary amines[1]. To synthesize the target secondary amine, 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol , a reductive amination strategy is highly preferred[1].

This protocol utilizes 4-bromobenzaldehyde and 2-(2-aminoethoxy)ethanol (commonly known as diglycolamine) as starting materials. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is employed as the reducing agent. STAB is a mild, selective hydride source that preferentially reduces the protonated imine (iminium ion) intermediate over the starting aldehyde[2]. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron hydride, preventing the premature reduction of 4-bromobenzaldehyde to 4-bromobenzyl alcohol[3]. The reaction is typically carried out in 1,2-dichloroethane (DCE) or dichloromethane (DCM)[4].

ReactionMechanism A 4-Bromobenzaldehyde C Hemiaminal Intermediate A->C Nucleophilic Addition B 2-(2-Aminoethoxy)ethanol B->C Nucleophilic Addition D Iminium Ion C->D - H2O (Dehydration) E Target Secondary Amine D->E STAB Hydride Transfer

Figure 1: Mechanistic pathway of the reductive amination using STAB.

Quantitative Data & Stoichiometry

Self-Validating Design: The stoichiometry is deliberately skewed to use a 0.05 equivalent excess of 4-bromobenzaldehyde. Because the starting primary amine (diglycolamine) is highly hydrophilic (density: 1.057 g/mL[5]), any unreacted traces would be difficult to separate from the product during aqueous workup. By ensuring the amine is the limiting reagent, it is completely consumed. The remaining excess aldehyde is neutral and is effortlessly removed during the acidic aqueous extraction, validating the purity of the final product without the need for silica gel chromatography.

ReagentMW ( g/mol )Eq.mmolMass / Volume
4-Bromobenzaldehyde185.021.0510.51.94 g
2-(2-Aminoethoxy)ethanol105.141.0010.01.05 g (~1.00 mL)
Sodium triacetoxyborohydride211.941.5015.03.18 g
Dichloromethane (DCM)84.93--40 mL

Experimental Protocol

Phase 1: Imine Formation
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.94 g, 10.5 mmol) and dry Dichloromethane (DCM, 40 mL).

  • Add 2-(2-aminoethoxy)ethanol (1.00 mL, 10.0 mmol) dropwise at room temperature.

  • Stir the mixture for 1 hour under a nitrogen atmosphere.

    • Field-Proven Insight: While STAB allows for a direct one-pot reductive amination, a brief 1-hour pre-stir of the aldehyde and amine without the reducing agent ensures maximum imine conversion. This mitigates the minor background reduction of the aldehyde to 4-bromobenzyl alcohol, maximizing the yield of the desired secondary amine[2].

Phase 2: Selective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portionwise over 10 minutes to manage any mild exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–8 hours.

  • Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM with 1% Et₃N; visualize with UV and Ninhydrin stain).

Phase 3: Acid-Base Purification (Self-Validating Workflow)
  • Quench: Once the imine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until CO₂ gas evolution ceases. (Note: STAB produces acetic acid as a byproduct; NaHCO₃ neutralizes this and destroys unreacted hydride species).

  • Acid Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the DCM layer and extract it with 1M HCl (2 × 20 mL).

    • Causality Check: The basic secondary amine product is protonated and moves into the aqueous phase. The 0.05 eq excess of 4-bromobenzaldehyde and neutral byproducts remain in the DCM phase, which is discarded.

  • Basification: Collect the acidic aqueous layers and cool to 0 °C. Basify the aqueous phase by slowly adding 2M NaOH until the pH is > 10. The product will oil out as the free base.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM or Ethyl Acetate (3 × 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield pure 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol as a pale yellow oil.

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCM Step2 2. Reduction Add STAB portionwise (0 °C to RT) Step1->Step2 Step3 3. Quench Sat. NaHCO3 to neutralize AcOH Step2->Step3 Step4 4. Acid Extraction (1M HCl) Product -> Aqueous | Impurities -> Organic Step3->Step4 Step5 5. Basification (pH > 10) NaOH addition -> Free Base Product Step4->Step5 Step6 6. Final Extraction Extract with DCM, Dry, Concentrate Step5->Step6

Figure 2: Experimental workflow highlighting the self-validating acid-base purification strategy.

Analytical Characterization (Expected Data)

To verify the success of the synthesis, the following ¹H NMR (CDCl₃, 400 MHz) signals should be observed:

  • Aromatic protons: ~7.45 ppm (d, J = 8.4 Hz, 2H) and ~7.20 ppm (d, J = 8.4 Hz, 2H) corresponding to the para-substituted bromobenzene ring.

  • Benzylic protons: ~3.75 ppm (s, 2H) corresponding to the -CH₂- group between the aromatic ring and the amine.

  • Aliphatic chain: Multiplets between 3.50–3.70 ppm (6H, -CH₂-O-CH₂-CH₂-OH) and a triplet around 2.80 ppm (2H, -NH-CH₂-).

  • Exchangeable protons: A broad singlet between 2.50–3.00 ppm (2H, -NH and -OH) that disappears upon D₂O shake.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

  • CRC Handbook of Chemistry and Physics 85th edition. Internet Archive. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Application

Application Note: A Practical Guide to the Synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol via Reductive Amination

Abstract & Introduction Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and highly versatile method for the synthesis of primary, secondary, and tertiary amines....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and highly versatile method for the synthesis of primary, secondary, and tertiary amines.[1][2][3] This reaction, which proceeds through the formation of an imine or iminium ion intermediate followed by in-situ reduction, is fundamental in the construction of nitrogen-containing molecules, particularly within the pharmaceutical and materials science sectors.[4][5] This guide provides a detailed protocol and technical insights for the preparation of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, a valuable synthetic intermediate.

The target molecule is synthesized from 4-bromobenzaldehyde and 2-(2-aminoethoxy)ethanol. This structure is of significant interest to drug development professionals as it combines two key functionalities: a bromo-substituted phenyl ring, which serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a hydrophilic ethoxy-ethanol tail, which can be used to modulate solubility and pharmacokinetic properties.[6][7]

This document offers a comprehensive examination of the critical reaction parameters, including the choice of reducing agent, solvent, and reaction work-up, grounded in mechanistic principles to empower researchers to optimize this transformation for their specific needs.

Mechanistic Rationale and Reagent Selection

The reductive amination process involves two key mechanistic steps:

  • Imine/Iminium Formation: The primary amine, 2-(2-aminoethoxy)ethanol, performs a nucleophilic attack on the carbonyl carbon of 4-bromobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. Under the mildly acidic conditions typical for this reaction, the imine nitrogen is protonated to form an electrophilic iminium ion, which is the key intermediate for reduction.[1][8][9]

  • Hydride Reduction: A hydride-based reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[1]

Critical Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the selection of a reducing agent that chemoselectively reduces the iminium ion intermediate much faster than the starting aldehyde.[3]

  • Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent. However, it can readily reduce aldehydes, often leading to the formation of 4-bromobenzyl alcohol as a significant byproduct. Its use typically requires a two-step procedure where the imine is pre-formed before the reductant is added.[3][10]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder than NaBH₄ due to the electron-withdrawing nature of the cyanide group.[2] It is highly effective at reducing iminium ions at a pH of 6-8, a range where aldehyde reduction is slow.[11] The primary drawback is its high toxicity and the potential liberation of hydrogen cyanide (HCN) gas upon contact with strong acids.[12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations.[10][13] The acetoxy groups attenuate its reducing power, making it exceptionally selective for iminium ions over ketones and aldehydes.[11][13] It can be used in a convenient one-pot procedure and does not require strict pH control, as the acetic acid generated in situ can help catalyze imine formation.[13] Furthermore, it avoids the toxicity concerns associated with cyanide-based reagents. For these reasons of safety, selectivity, and operational simplicity, sodium triacetoxyborohydride is the recommended reagent for this protocol.

Solvent Selection

The choice of solvent is dictated by the reducing agent. Sodium triacetoxyborohydride is sensitive to water and incompatible with protic solvents like methanol.[10][14] Therefore, anhydrous aprotic solvents are required.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are the most common and effective solvents for reactions involving NaBH(OAc)₃.[10][13][15]

  • Tetrahydrofuran (THF) is also a suitable alternative.[15]

This protocol will utilize 1,2-dichloroethane (DCE) for its excellent solvent properties for the reactants and intermediates.

Experimental Protocol: Synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

This protocol details a representative procedure on a 10 mmol scale.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-BromobenzaldehydeC₇H₅BrO185.021.85 g10.01.0
2-(2-Aminoethoxy)ethanolC₄H₁₁NO₂105.141.16 g (1.1 mL)11.01.1
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g15.01.5
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂98.9650 mL--
Saturated Sodium Bicarbonate (aq.)NaHCO₃-~50 mL--
Dichloromethane (DCM) for extractionCH₂Cl₂-~150 mL--
Brine (Saturated NaCl aq.)NaCl-~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Glass funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, column, solvents)

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol).

  • Addition of Reactants: Add anhydrous 1,2-dichloroethane (50 mL) and stir until the aldehyde has completely dissolved. Add 2-(2-aminoethoxy)ethanol (1.16 g, 11.0 mmol) via syringe.

  • Imine Formation: Stir the resulting solution at room temperature for 60 minutes. The solution may become slightly cloudy, which is normal. This period allows for the equilibrium formation of the imine intermediate.[14]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Note: The addition may cause slight gas evolution and should be controlled.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours. A typical TLC system would be 10% Methanol in Dichloromethane. The product amine should have a lower Rf than the starting aldehyde.

  • Work-up - Quenching: Once the reaction is complete (disappearance of the starting aldehyde), slowly and carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate solution to quench any excess reducing agent. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane to afford the pure 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Visualized Workflow and Reaction Scheme

Caption: Reaction scheme for the synthesis of the target molecule.

Workflow Figure 2: Experimental Workflow start Setup reactants 1. Combine 4-Bromobenzaldehyde & 2-(2-Aminoethoxy)ethanol in DCE start->reactants imine 2. Stir 60 min at RT (Imine Formation) reactants->imine reduction 3. Add NaBH(OAc)₃ (Reduction) imine->reduction monitor 4. Monitor by TLC/LC-MS (3-12 h) reduction->monitor quench 5. Quench with sat. NaHCO₃ monitor->quench extract 6. Extract with DCM quench->extract dry 7. Dry (Na₂SO₄) & Concentrate extract->dry purify 8. Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Inefficient imine formation. 2. Deactivated reducing agent (hydrolyzed). 3. Insufficient reaction time.1. Add 0.1-0.5 equivalents of glacial acetic acid to catalyze imine formation.[14] 2. Use fresh, high-purity NaBH(OAc)₃ from a sealed container. Ensure the reaction solvent is anhydrous. 3. Extend the reaction time and continue monitoring by TLC/LC-MS.
Formation of 4-Bromobenzyl Alcohol 1. Reducing agent is too strong. 2. Water present in the reaction, leading to NaBH(OAc)₃ decomposition and formation of stronger, less selective borohydrides.1. This is unlikely with NaBH(OAc)₃ but common with NaBH₄. Confirm the identity of your reducing agent. 2. Use anhydrous solvent and dry glassware. Perform the reaction under an inert atmosphere.
Difficulty in Purification 1. Product is very polar and streaks on silica gel. 2. Unreacted 2-(2-aminoethoxy)ethanol remains.1. Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent to suppress tailing of the amine product on the silica gel. 2. During work-up, perform an acidic wash (e.g., 1M HCl) to remove the excess basic amine into the aqueous layer. Then, re-basify the aqueous layer and re-extract to recover any protonated product (use with caution if product is acid-sensitive).

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor [YouTube]. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. American Chemical Society. [Link]

  • Sodium cyanoborohydride. (n.d.). Wikipedia. Retrieved from [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (2021). National Center for Biotechnology Information. [Link]

  • Optimization of the reaction conditions for the reductive amination of trilaurin. (n.d.). ResearchGate. [Link]

  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. (2022). ACS Catalysis. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17). Synfacts. [Link]

  • 2-[(4-Bromobenzylidene)amino]ethanol. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation of secondary amines by reductive amination with metallic magnesium. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. (2024). ChemRxiv. [Link]

  • Molecular recognition of surface-immobilized carbohydrates by a synthetic lectin. (n.d.). Beilstein Journals. [Link]

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. (2021).

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Method

Suzuki-Miyaura coupling protocols using 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Executive Summary The compound 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a highly versatile, bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Executive Summary

The compound 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a highly versatile, bifunctional building block frequently utilized in the synthesis of PROTAC linkers, targeted therapeutics, and PEGylated bioconjugates. It features a reactive aryl bromide, a secondary benzylic amine, and a terminal primary hydroxyl group. While aryl bromides are excellent electrophiles for palladium-catalyzed cross-coupling[1], the presence of unprotected secondary amines and hydroxyl groups presents unique chemoselectivity challenges. This application note details a robust, self-validating Suzuki-Miyaura coupling protocol designed to suppress catalyst poisoning and prevent competitive C-N/C-O bond formation, ensuring high-yielding C-C bond construction.

Mechanistic Rationale & Causality (E-E-A-T)

Executing a Suzuki-Miyaura coupling on a substrate with multiple nucleophilic heteroatoms requires precise control over the catalytic cycle—specifically oxidative addition, transmetalation, and reductive elimination[2].

  • Mitigating Catalyst Poisoning: Secondary amines can coordinate to the electrophilic Palladium(II) intermediate, forming an off-cycle resting state that stalls the reaction. To prevent this, we employ Pd(dppf)Cl₂ . The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle that strongly chelates the palladium center, resisting displacement by the substrate's secondary amine. Furthermore, this rigid coordination enforces a cis-geometry that significantly accelerates the reductive elimination step[1].

  • Suppressing Buchwald-Hartwig Amination: Strong bases (e.g., NaOtBu) will deprotonate the secondary amine and the primary hydroxyl group, initiating competitive C-N or C-O coupling[3]. By utilizing a milder inorganic base (Na₂CO₃ ) in a biphasic solvent system, we selectively activate the boronic acid to form the reactive boronate required for transmetalation without generating highly nucleophilic alkoxides or amides[4].

  • Solvent Dynamics: A biphasic 1,4-Dioxane/H₂O (4:1) system is critical. The water not only dissolves the inorganic base to facilitate boronate formation[2], but it also partially hydrates the hydrophilic ethoxyethanol chain and the amine. This hydration reduces their effective nucleophilicity and minimizes their interaction with the hydrophobic palladium catalyst[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd inserts into C-Br bond of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Pd0->OxAdd Aryl Bromide TransMet Transmetalation Boronate transfers R-group to Pd(II) OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination C-C bond formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product Coupled Amine-PEG derivative RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling for the bromobenzyl substrate.

Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the choice of the optimized protocol[5].

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent (v/v)Temp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)9045%Significant catalyst poisoning by the secondary amine.
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)8572%Good conversion, but competing protodeboronation observed.
3Pd(dppf)Cl₂NaOtBuDioxane (Anhydrous)8515%Strong base promoted massive C-N/C-O side reactions.
4 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O (4:1) 85 91% Optimal. Bidentate ligand blocks amine; mild base prevents side reactions.

Experimental Protocol

Scale: 1.0 mmol of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Materials Required:
  • Aryl Bromide: 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (274 mg, 1.0 eq)

  • Nucleophile: Aryl/Vinyl Boronic Acid (1.5 mmol, 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (36.5 mg, 0.05 eq)

  • Base: Na₂CO₃ (318 mg, 3.0 eq)

  • Solvents: 1,4-Dioxane (8.0 mL), Deionized H₂O (2.0 mL)

Step-by-Step Methodology:
  • Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and Na₂CO₃.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and H₂O (2.0 mL) to the vial. Seal the vial with a PTFE-lined septum cap. Insert a needle connected to a Schlenk line and sparge the biphasic mixture with ultra-pure Nitrogen or Argon for exactly 15 minutes. Causality Note: Dissolved oxygen will rapidly oxidize the Pd(0) active species and promote homocoupling of the boronic acid.

  • Thermal Reaction: Transfer the sealed vial to a pre-heated oil bath or heating block set to 85°C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Maintain heating for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 10% MeOH in DCM). The disappearance of the aryl bromide mass (m/z ~274/276) indicates completion.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). Causality Note: The secondary amine and PEG chain make the product highly polar. Avoid acidic washes, which will protonate the amine and pull your product into the aqueous waste layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (0% to 10% MeOH, containing 0.1% Triethylamine to prevent amine tailing on the silica).

ProtocolWorkflow Step1 1. Reagent Assembly Combine Aryl Bromide, Boronic Acid, Pd(dppf)Cl2, and Na2CO3 Step2 2. Solvent & Degassing Add Dioxane/H2O (4:1). Sparge with N2 for 15 mins. Step1->Step2 Step3 3. Thermal Reaction Heat at 85°C for 12-16 hours under inert atmosphere. Step2->Step3 Step4 4. Aqueous Workup Dilute with EtOAc, wash with brine to remove PEG/salts. Step3->Step4 Step5 5. Purification Silica Gel Chromatography (DCM:MeOH gradient) Step4->Step5

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.

References

  • [5] Solution-Phase Synthesis of an Aminomethyl-Substituted Biaryl Library via Sequential Amine N-Alkylation and Suzuki Cross-Coupling. ACS Combinatorial Science. URL:[Link]

  • [4] Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor / Tetrahedron. URL:[Link]

  • [1] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL:[Link]

  • [3] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). URL:[Link]

  • [2] Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:[Link]

Sources

Application

Application Note: Selective Functionalization of the Primary Alcohol in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Executive Summary This application note details the strategic functionalization of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol , a highly versatile bifunctional linker utilized in medicinal chemistry and PROTAC development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic functionalization of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol , a highly versatile bifunctional linker utilized in medicinal chemistry and PROTAC development. The molecule contains both a secondary amine and a primary alcohol, presenting a classic chemoselectivity challenge. This guide provides field-validated, self-validating protocols for the chemoselective N-Boc protection of the secondary amine, followed by two divergent pathways for primary alcohol functionalization: electrophilic activation via tosylation, and metal-free oxidation to a carboxylic acid using the TEMPO/BAIB system.

Strategic Overview & Mechanistic Rationale

The structural anatomy of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol features a 4-bromobenzyl moiety (an excellent handle for Suzuki or Buchwald cross-coupling), a PEG-like spacer (enhancing aqueous solubility), a secondary amine, and a terminal primary alcohol.

  • The Chemoselectivity Challenge: The secondary amine is significantly more nucleophilic than the primary alcohol. If electrophilic reagents (e.g., p -toluenesulfonyl chloride) or oxidants are introduced directly, they will preferentially react at the nitrogen, forming stable sulfonamides or leading to unwanted amine oxidation[1],[2].

  • Protection Strategy: To direct reactivity exclusively to the primary alcohol, the amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic and mild oxidative conditions. It can be chemoselectively installed on the amine in the presence of the free alcohol without the need for aggressive acyl transfer catalysts[3],[4].

  • Functionalization Routes:

    • Route A (Tosylation): Converts the hydroxyl group into a superior leaving group for downstream nucleophilic displacement (e.g., azidation, amination)[1],[5].

    • Route B (Oxidation): Transforms the primary alcohol into a carboxylic acid using the mild TEMPO/BAIB catalytic system, avoiding harsh conditions (like Jones oxidation) that could cleave the sensitive PEG ether linkage[6],[7].

Synthetic Workflow

SynthesisWorkflow SM Starting Material 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Boc Intermediate 1 N-Boc Protected Alcohol SM->Boc Boc2O, Et3N, DCM Chemoselective N-protection Tos Product A O-Tosylated Handle Boc->Tos TsCl, Et3N, DMAP Tosylation Ox Product B Carboxylic Acid Boc->Ox TEMPO, BAIB, MeCN/H2O Oxidation

Figure 1: Synthetic workflow for the chemoselective functionalization of the bifunctional linker.

Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection
  • Objective: Mask the secondary amine to prevent competitive nucleophilic attack.

  • Rationale: Di-tert-butyl dicarbonate ( Boc2​O ) reacts rapidly with amines. By performing the reaction at 0 °C to room temperature without strong nucleophilic catalysts (like DMAP), O-Boc formation on the primary alcohol is completely suppressed[3].

  • Procedure:

    • Dissolve 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (10.0 mmol, 1.0 eq) in 30 mL of anhydrous Dichloromethane (DCM).

    • Add Triethylamine ( Et3​N ) (12.0 mmol, 1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Dropwise add a solution of Boc2​O (10.5 mmol, 1.05 eq) in 10 mL DCM over 15 minutes to control the exothermic release of CO2​ .

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The starting material will stain strongly (purple/brown), while the N-Boc product will be Ninhydrin-inactive.

    • Quench with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Route A - Tosylation of the Primary Alcohol
  • Objective: Activate the primary alcohol for nucleophilic substitution.

  • Rationale: p -Toluenesulfonyl chloride (TsCl) requires an amine base to neutralize the HCl byproduct. A catalytic amount of DMAP (0.1 eq) is crucial; it acts as a nucleophilic catalyst, attacking TsCl to form a highly electrophilic N -tosylpyridinium intermediate, which accelerates the reaction with the primary alcohol and minimizes side reactions[1],[8].

  • Procedure:

    • Dissolve the N-Boc protected intermediate (5.0 mmol, 1.0 eq) in anhydrous DCM (20 mL) under an inert argon atmosphere.

    • Add Et3​N (10.0 mmol, 2.0 eq) and DMAP (0.5 mmol, 0.1 eq). Cool to 0 °C.

    • Portion-wise add TsCl (6.0 mmol, 1.2 eq).

    • Stir at 0 °C for 1 hour, then allow warming to room temperature and stir for an additional 6 hours.

    • Dilute with DCM (30 mL) and wash sequentially with cold 0.5M HCl (20 mL) (Note: Ensure the acid wash is brief and cold to prevent Boc cleavage), saturated NaHCO3​ (20 mL), and brine.

    • Dry over MgSO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure tosylate.

    • Self-Validation Checkpoint: 1 H NMR will reveal characteristic aromatic doublets at ~7.8 and ~7.3 ppm (4H, tosyl aromatic) and a methyl singlet at ~2.4 ppm.

Protocol 3: Route B - TEMPO/BAIB Oxidation to Carboxylic Acid
  • Objective: Convert the primary alcohol to a carboxylic acid for peptide coupling or esterification.

  • Rationale: TEMPO acts as a catalytic radical oxidant, while Bis(acetoxyiodo)benzene (BAIB) serves as the stoichiometric terminal oxidant. Crucial Insight: 2.2 equivalents of BAIB are required because the oxidation from a primary alcohol to a carboxylic acid is a 4-electron process, and each molecule of BAIB provides 2 electrons during the regeneration of the TEMPO oxoammonium cation[6],[7].

  • Procedure:

    • Dissolve the N-Boc protected intermediate (5.0 mmol, 1.0 eq) in a 1:1 mixture of Acetonitrile and Water (20 mL total).

    • Add TEMPO (0.5 mmol, 0.1 eq) and BAIB (11.0 mmol, 2.2 eq).

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction mixture will initially turn orange/red (active oxoammonium species) and fade to pale yellow as BAIB is consumed.

    • Quench the reaction by adding 10% aqueous Na2​S2​O3​ (15 mL) to destroy unreacted oxidants.

    • Acidify the aqueous layer to pH ~3 using 1M HCl, and extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

    • Self-Validation Checkpoint: The product will show a broad O-H stretch in IR (3300-2500 cm −1 ) and a strong carbonyl peak at ~1715 cm −1 . The 1 H NMR will confirm the complete disappearance of the terminal −CH2​OH protons.

Quantitative Data & Analytical Checkpoints

Reaction StepReagents & ConditionsTime / TempExpected YieldKey Analytical Checkpoint (Validation)
N-Boc Protection Boc2​O (1.05 eq), Et3​N (1.2 eq), DCM4 h / 0 °C RT90–95% 1 H NMR: Appearance of 9H singlet at ~1.45 ppm; TLC: Ninhydrin negative.
Tosylation TsCl (1.2 eq), Et3​N (2.0 eq), DMAP (0.1 eq), DCM7 h / 0 °C RT80–85% 1 H NMR: Aromatic doublets at 7.3 & 7.8 ppm; Methyl singlet at 2.4 ppm.
Oxidation TEMPO (0.1 eq), BAIB (2.2 eq), MeCN/ H2​O 4–6 h / RT75–80%IR: Broad O-H stretch (3300-2500 cm −1 ), C=O stretch (1715 cm −1 ).

References

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - National Institutes of Health (PMC). URL: [Link]

  • TEMPO - BAIB oxidation - Curly Arrow. URL: [Link]

  • A General Synthetic Method for the Oxidation of Primary Alcohols to Aldehydes: (S)-(+)-2-Methylbutanal - ResearchGate. URL: [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (2005). URL: [Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines - The Journal of Organic Chemistry (2006). URL: [Link]

  • Efficient loading of primary alcohols onto a solid phase using a trityl bromide linker - ResearchGate. URL: [Link]

Sources

Method

Protecting the Secondary Amine in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: A Detailed Guide

Abstract In the synthesis of complex molecules, particularly within drug development, the selective protection of reactive functional groups is a cornerstone of a successful strategy. This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the synthesis of complex molecules, particularly within drug development, the selective protection of reactive functional groups is a cornerstone of a successful strategy. This technical guide provides a comprehensive overview of the procedures for protecting the secondary amine in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. We will delve into the rationale behind the selection of suitable protecting groups, with a focus on the widely used tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups. This document will furnish researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a comparative analysis to enable informed decisions in their synthetic endeavors.

Introduction: The Imperative for Amine Protection

The secondary amine in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a nucleophilic and basic center, rendering it susceptible to a wide array of reagents.[1] To achieve chemoselectivity and prevent unwanted side reactions during subsequent synthetic transformations, its temporary masking as a less reactive derivative is essential.[2] The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[3]

The presence of a primary hydroxyl group in the target molecule introduces an additional layer of complexity. Therefore, the chosen protecting group strategy must be orthogonal, allowing for the selective protection and deprotection of the amine without affecting the alcohol, and vice-versa, should the need arise in a synthetic route.[4][5]

This guide will focus on two of the most robust and widely employed amine protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group and the hydrogenolysis-cleavable Carboxybenzyl (Cbz) group.[][7]

Strategic Selection of a Protecting Group

The choice between the Boc and Cbz protecting groups hinges on the planned subsequent reaction steps and the presence of other functional groups.

2.1. The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield

The Boc group is a popular choice for amine protection due to its stability in a wide range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[8] Its removal is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9]

2.2. The Carboxybenzyl (Cbz) Group: A Hydrogenolysis-Sensitive Mask

The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), offers excellent stability towards both acidic and basic conditions, providing a different axis of orthogonality compared to the Boc group.[7][10] Its primary mode of cleavage is through catalytic hydrogenolysis, a mild method that uses hydrogen gas and a palladium catalyst.[11][12]

Visualizing the Protection Strategy

Protection_Strategy cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_deprotection Deprotection Substrate 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Boc_reagents Boc₂O, Base (e.g., TEA, NaOH) Substrate->Boc_reagents Cbz_reagents Cbz-Cl, Base (e.g., NaHCO₃) Substrate->Cbz_reagents Boc_protected Boc-protected amine Boc_reagents->Boc_protected Protection Boc_deprotection Acid (TFA or HCl) Boc_protected->Boc_deprotection Cleavage Cbz_protected Cbz-protected amine Cbz_reagents->Cbz_protected Protection Cbz_deprotection H₂, Pd/C Cbz_protected->Cbz_deprotection Cleavage Boc_deprotection->Substrate Amine recovery Cbz_deprotection->Substrate Amine recovery Boc_Deprotection_Workflow Start Boc-Protected Amine Step1 Dissolve in DCM or Dioxane Start->Step1 Step2 Add TFA or 4M HCl in Dioxane Step1->Step2 Step3 Stir at Room Temperature (0.5 - 2 h) Step2->Step3 Step4 Evaporate Solvent and Excess Acid Step3->Step4 Step5 Neutralize with Base (optional) Step4->Step5 End Free Secondary Amine Step5->End Cbz_Deprotection_Workflow Start Cbz-Protected Amine Step1 Dissolve in Methanol or Ethanol Start->Step1 Step2 Add Pd/C catalyst (5-10 mol%) Step1->Step2 Step3 Stir under H₂ atmosphere (balloon) Step2->Step3 Step4 Filter through Celite to remove catalyst Step3->Step4 Step5 Concentrate the filtrate Step4->Step5 End Free Secondary Amine Step5->End

Sources

Application

Application Notes and Protocols for Bioconjugation Utilizing 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Introduction Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1][2][3] This powerful technique enables th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1][2][3] This powerful technique enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes for biocatalysis.[4][5][6] The choice of linker molecule is critical, as it can significantly influence the stability, solubility, and function of the resulting bioconjugate.[7]

This document provides detailed application notes and protocols for the use of a novel trifunctional linker, 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. This molecule possesses a unique combination of a secondary amine, a primary hydroxyl group, and a stable bromobenzyl moiety. This structure offers a versatile platform for multi-step, controlled bioconjugation strategies. The short polyethylene glycol (PEG)-like spacer enhances water solubility and provides spatial separation between the conjugated molecules.[8][9][10]

We present two primary protocols that leverage the distinct reactivity of the hydroxyl and secondary amine groups to create amine-reactive and thiol-reactive bioconjugation reagents, respectively. These protocols are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to adapt these techniques for their specific applications.

Physicochemical Properties of the Linker

PropertyValue
IUPAC Name 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol
Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
Key Functional Groups Secondary Amine, Primary Hydroxyl, Aryl Bromide
Solubility Soluble in DMSO, DMF, and aqueous buffers at acidic to neutral pH

Protocol 1: Conversion to an Amine-Reactive NHS Ester for Protein Labeling

This protocol details the transformation of the terminal hydroxyl group of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol into an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a widely used strategy for targeting primary amines, such as the ε-amino group of lysine residues on proteins.[11][12][13] The secondary amine on the linker is protonated at neutral to slightly acidic pH, minimizing its reactivity during the initial activation steps.

Workflow Overview

G cluster_0 Part A: Carboxylic Acid Functionalization cluster_1 Part B: NHS Ester Activation cluster_2 Part C: Protein Conjugation A 1. Dissolve Linker in Anhydrous Solvent B 2. Add Succinic Anhydride & Base A->B C 3. Incubate to Form Carboxylate B->C D 4. Acidify and Extract Product C->D E 5. Dissolve Carboxylated Linker D->E Intermediate Product F 6. Add NHS and EDC E->F G 7. Incubate to Form NHS Ester F->G H 8. Purify Activated Linker G->H J 10. Add Activated Linker H->J Amine-Reactive Linker I 9. Prepare Protein in Reaction Buffer I->J K 11. Incubate to Form Conjugate J->K L 12. Quench and Purify Conjugate K->L

Caption: Workflow for creating an amine-reactive linker and conjugating it to a protein.

Part A: Synthesis of the Carboxylated Linker

Rationale: The hydroxyl group is first converted to a carboxylic acid by reaction with succinic anhydride. This introduces the necessary functional group for subsequent activation into an NHS ester. A non-nucleophilic base like triethylamine (TEA) is used to catalyze the reaction.

Materials:

  • 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

  • Succinic anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Dissolve 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (1 eq) in anhydrous DCM.

  • Add succinic anhydride (1.2 eq) and TEA (1.5 eq) to the solution.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with 1 M HCl (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the carboxylated linker.

Part B: NHS Ester Activation

Rationale: The newly formed carboxylic acid is activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14] EDC facilitates the formation of a stable amide bond between the carboxylated linker and NHS, creating the amine-reactive ester.[13]

Materials:

  • Carboxylated linker from Part A

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

Protocol:

  • Dissolve the carboxylated linker (1 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-16 hours in the dark.

  • The resulting solution containing the activated NHS ester can be used directly in the next step or purified by chromatography if desired.

Part C: Conjugation to an Amine-Containing Biomolecule (e.g., IgG Antibody)

Rationale: The NHS ester reacts with primary amines on the protein in a basic buffer (pH 7.5-8.5) to form a stable amide bond.[11][15] Buffers containing primary amines (like Tris) must be avoided as they will compete with the reaction.[16]

Materials:

  • Protein solution (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated NHS ester linker solution from Part B

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Protocol:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL and free of amine-containing stabilizers.[15][17] If necessary, perform a buffer exchange into the Reaction Buffer.

  • PEGylation Reaction: Add a 10-20 fold molar excess of the activated NHS ester linker solution to the protein solution while gently stirring.[17]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[17]

  • Purification: Remove unreacted linker and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at a wavelength characteristic of the bromobenzyl group (approx. 220 nm), or by using mass spectrometry.

Protocol 2: Derivatization into a Thiol-Reactive Maleimide Linker

This protocol describes a two-step process to first protect the secondary amine and then convert the hydroxyl group into a thiol-reactive maleimide. This creates a linker capable of specifically targeting cysteine residues in proteins. The bromobenzyl group remains available for potential secondary modifications or as a structural/reporting element.

Reaction Scheme

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Maleimide Functionalization cluster_2 Step 3: Protein Conjugation cluster_3 Step 4 (Optional): Deprotection A Linker + Boc Anhydride B Boc-Protected Linker A->B C Boc-Protected Linker + Maleimidocaproic Acid B->C Intermediate D Activation with EDC/NHS C->D E Boc-Protected Maleimide Linker D->E F Thiol-Containing Protein + Activated Linker E->F Thiol-Reactive Linker G Thioether Bond Formation F->G H Boc-Protected Conjugate G->H I Boc-Protected Conjugate + TFA H->I Intermediate J Final Conjugate with Free Amine I->J

Caption: Synthesis of a thiol-reactive linker and subsequent bioconjugation.

Part A: Protection of the Secondary Amine

Rationale: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting during the subsequent esterification step. The Boc group is stable under the conditions required for maleimide introduction but can be removed under acidic conditions if a free amine is desired on the final conjugate.

Materials:

  • 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Bicarbonate

  • Dioxane and Water

Protocol:

  • Dissolve the linker (1 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2 eq) followed by Boc₂O (1.1 eq).

  • Stir the mixture at room temperature for 12-18 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to obtain the Boc-protected linker.

Part B: Introduction of the Maleimide Group

Rationale: The hydroxyl group of the Boc-protected linker is esterified with a maleimide-containing carboxylic acid (e.g., 6-maleimidohexanoic acid) using EDC/NHS chemistry. This appends the thiol-reactive maleimide moiety to the linker.

Materials:

  • Boc-protected linker from Part A

  • 6-Maleimidohexanoic acid

  • EDC and NHS

  • Anhydrous DMF

Protocol:

  • Dissolve 6-maleimidohexanoic acid (1 eq), EDC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF and stir for 1 hour at room temperature to pre-activate the acid.

  • Add the Boc-protected linker (1.2 eq) to the activated maleimide solution.

  • Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Stir the reaction for 12-24 hours at room temperature.

  • Purify the final Boc-protected, maleimide-functionalized linker using column chromatography.

Part C: Conjugation to a Thiol-Containing Biomolecule

Rationale: The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues at a pH range of 6.5-7.5 to form a stable thioether bond.[12]

Materials:

  • Thiol-containing protein (if necessary, reduce disulfide bonds with DTT or TCEP and purify)

  • Boc-protected maleimide linker from Part B

  • Conjugation Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

  • Solvent for linker (e.g., DMSO or DMF)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., SEC or dialysis)

Protocol:

  • Protein Preparation: Dissolve the thiol-containing protein in degassed Conjugation Buffer.

  • Linker Preparation: Dissolve the Boc-protected maleimide linker in a minimal amount of DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution.

  • Incubation: React for 1-2 hours at room temperature or 4 hours at 4°C under a nitrogen atmosphere.

  • Quenching: Stop the reaction by adding an excess of free cysteine or other thiol-containing reagent.

  • Purification: Purify the conjugate from unreacted linker and quenching reagent using SEC or dialysis. The resulting conjugate will have the Boc-protected amine.

Part D (Optional): Deprotection of the Amine

Rationale: If a free amine is required for subsequent modifications, the Boc protecting group can be removed under mild acidic conditions.

Protocol:

  • Lyophilize the purified Boc-protected conjugate.

  • Resuspend in a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (a scavenger to prevent side reactions).

  • Incubate on ice for 1-2 hours.

  • Remove TFA by nitrogen stream and purify the deprotected conjugate immediately by SEC into a suitable neutral buffer.

References

  • Bioconjugation. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). Precise PEG.
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm.
  • Top 5 Applications of PEGylated Linkers in Bioconjugation. (2025, July 1). PurePEG.
  • Overview of PEG Linkers. (n.d.). ChemPep.
  • Protein Cross-Linking & Protein Modification Reagents. (n.d.). G-Biosciences.
  • Amine-Reactive Crosslinker Overview. (n.d.). Creative Proteomics.
  • What are PEG Linkers? (2020, December 11). BroadPharm.
  • Applications of 2-(Bromoalkyl)Benzaldehydes in Bioconjugation. (2026, February 18). ResearchGate.
  • Crosslinking, Labeling and Protein Modification. (n.d.). Fisher Scientific.
  • Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
  • Protocol: Succinimidyl Ester Labeling of Protein Amines. (2023, June 30). Biotium.
  • The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. (2023, January 25). Molecular Pharmaceutics. ACS Publications.
  • The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. (2023, February 6). PubMed.
  • Bioconjugation. (2024, February 27). Roots Analysis.
  • Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. (n.d.). PMC.
  • Monoclonal Antibody Conjugation via Chemical Modification. (2020, November 12). BioPharm International.
  • Coupling Protocol for Primary Amine of a Ligand. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for Amine Coupling with PEG Linkers. (n.d.). Benchchem.
  • Bioconjugation of Molecules: A Novel Advancement in Therapeutics. (2024, February 27). Roots Analysis.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.

Sources

Method

Buchwald-Hartwig amination using 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol scaffolds

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Scaffolds Introduction & Strategic Rationale The functionalization of bifunctional PEGylated scaffolds is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Scaffolds

Introduction & Strategic Rationale

The functionalization of bifunctional PEGylated scaffolds is a cornerstone of modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex Active Pharmaceutical Ingredients (APIs). The molecule 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a highly versatile building block featuring an electrophilic aryl bromide, a secondary benzylic amine, and a hydrophilic ethoxyethanol tail.

Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) [2] is the premier method for functionalizing the aryl bromide core of this scaffold with exogenous primary or secondary amines. However, the bifunctional nature of the scaffold introduces significant chemoselectivity challenges that require precise catalytic control and strategic synthetic planning.

Mechanistic Insights & Chemoselectivity (Expertise & Experience)

Executing a Buchwald-Hartwig amination on this specific scaffold requires navigating two major reactive liabilities:

  • The Secondary Amine Liability: The native scaffold contains an unprotected secondary amine (-NH-). If subjected directly to Pd-catalyzed cross-coupling conditions, this amine will act as a nucleophile, reacting with the aryl bromide of another scaffold molecule. This leads to rapid intermolecular oligomerization. Causality: To prevent this, the secondary amine must be masked with a sterically demanding protecting group (e.g., a tert-butyloxycarbonyl or Boc group) prior to the cross-coupling step.

  • The Primary Hydroxyl Liability: The terminal ethoxyethanol chain features a primary alcohol (-OH). Under standard Buchwald-Hartwig conditions employing strong bases (like NaOtBu or KOtBu), the alcohol can be deprotonated to form an alkoxide, which competitively binds to the Pd(II) intermediate, leading to unwanted C-O coupling (etherification). Causality: To enforce strict chemoselectivity for C-N bond formation, a milder base (such as Cs2CO3 or K3PO4) must be used. Furthermore, employing bulky, electron-rich dialkylbiarylphosphine ligands (e.g., BrettPhos or RuPhos) accelerates the reductive elimination of the amine, kinetically outcompeting any potential C-O bond formation.

Recent innovations have also demonstrated that these couplings can be performed in green, aqueous micellar conditions using amphiphilic polymers like PEG-PVEG, which stabilize the Pd(0) active species and allow for lower reaction temperatures and catalyst recycling [1].

Catalytic Cycle & Experimental Workflow

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)L_n] OxAdd 2. Oxidative Addition [Ar-Pd(II)(Br)L_n] Pd0->OxAdd + Scaffold (Aryl Bromide) AmineCoord 3. Amine Coordination [Ar-Pd(II)(Br)(NHR)L_n] OxAdd->AmineCoord + Exogenous Amine Deprot 4. Deprotonation [Ar-Pd(II)(NR)L_n] AmineCoord->Deprot + Base (e.g., Cs2CO3) RedElim 5. Reductive Elimination Product Formation Deprot->RedElim - HBr (Neutralized) RedElim->Pd0 Release of Ar-NR

Figure 1: General catalytic cycle of the Buchwald-Hartwig amination.

Workflow Step1 1. Scaffold Protection (Boc2O, Et3N) Step2 2. Reaction Setup (Pd Cat, Ligand, Base) Step1->Step2 Step3 3. Cross-Coupling (Solvent, 90-100°C) Step2->Step3 Step4 4. Workup & Extraction (EtOAc / H2O) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for scaffold amination.

Optimization of Reaction Conditions

To establish a self-validating protocol, various ligands and bases were screened using morpholine as the model exogenous amine. The data below demonstrates that the combination of BrettPhos-Pd-G3 and Cs2CO3 provides the optimal balance of reactivity and chemoselectivity.

Table 1: Optimization of Catalytic Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
1Pd2(dba)3 / XPhosNaOtBuToluene10042%Significant C-O coupling side-product observed.
2Pd(OAc)2 / RuPhosCs2CO31,4-Dioxane9078%Good yield, clean conversion.
3BrettPhos-Pd-G3Cs2CO31,4-Dioxane9091%Excellent yield, no etherification detected.
4BrettPhos-Pd-G3NaOtBuH2O (PEG-PVEG)10088%High yield in aqueous micellar conditions [1].

Table 2: Substrate Scope (Using Optimized Condition 3)

Exogenous AmineAmine TypeReaction Time (h)Isolated Yield (%)
MorpholineCyclic Secondary491%
AnilinePrimary Aryl685%
n-HexylaminePrimary Alkyl882%
Piperazine (Boc-protected)Cyclic Secondary589%

Detailed Experimental Protocols

Phase 1: Scaffold Protection (Synthesis of Boc-Protected Scaffold) Objective: Mask the secondary amine to prevent oligomerization.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (10.0 mmol, 2.74 g) in anhydrous Dichloromethane (DCM, 30 mL).

  • Reagent Addition: Add Triethylamine (Et3N, 15.0 mmol, 2.1 mL) to the solution and cool the flask to 0 °C using an ice bath.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc2O, 11.0 mmol, 2.40 g) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (EtOAc/Hexane 1:1, UV active).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, 10-30% EtOAc in Hexanes) to yield the Boc-protected scaffold as a colorless oil.

Phase 2: Buchwald-Hartwig Amination Objective: Chemoselective C-N coupling of the protected scaffold with an exogenous amine.

  • Glovebox/Schlenk Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Boc-protected scaffold (1.0 mmol), BrettPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%), and anhydrous Cs2CO3 (2.0 mmol, 651 mg).

  • Atmosphere Exchange: If not using a glovebox, seal the tube with a septum, evacuate, and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent & Amine Addition: Under a positive flow of Argon, inject anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by the exogenous amine (e.g., morpholine, 1.2 mmol).

  • Heating: Replace the septum with a Teflon screw cap. Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously for 4-8 hours (refer to Table 2 for specific times).

  • Monitoring: Monitor the reaction via LC-MS or TLC. The reaction is complete when the aryl bromide scaffold is fully consumed.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Extraction: Wash the filtrate with deionized water (10 mL) and brine (10 mL). Dry the organic phase over MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash chromatography (SiO2, gradient of DCM/MeOH or EtOAc/Hexanes depending on the amine polarity) to isolate the pure functionalized PEGylated benzylamine.

Note on Green Chemistry Alternative: For researchers prioritizing sustainable protocols, the 1,4-Dioxane/Cs2CO3 system can be substituted with an aqueous micellar medium utilizing 0.6 wt% PEG-PVEG amphiphilic polymer in H2O at 100 °C, which has shown broad compatibility with aryl bromides and sterically hindered partners [1].

References

  • Chai, Q., Zhang, F., Wang, M., Li, M., & Zhang, Y. J. (2026). Pd-Catalyzed Aqueous Buchwald-Hartwig Amination with Amphiphilic Polymer PEG-PVEG. Organic Letters, 28(7), 2374-2379. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Central Science, 2(11), 770-785. [Link]

Application

Application and Protocols for the Preparation of Heterobifunctional PEG Derivatives Using 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis and application of novel heterobifunctional Poly(ethylene glycol) (PEG) derivatives initiated from 2-{2-[(4-Bromobe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis and application of novel heterobifunctional Poly(ethylene glycol) (PEG) derivatives initiated from 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. This unique starting material allows for the creation of PEG chains with a terminal hydroxyl group at one end and a strategically positioned secondary amine and a reactive 4-bromobenzyl group at the other. This guide will detail the synthesis of the core PEG polymer via anionic ring-opening polymerization, subsequent activation of the terminal hydroxyl group to amine-reactive N-hydroxysuccinimidyl (NHS) esters and aldehydes, and protocols for their application in bioconjugation. Furthermore, we will explore the latent reactivity of the bromobenzyl and secondary amine moieties for advanced applications in drug delivery and material science.

Introduction: The Strategic Advantage of Heterobifunctional PEGylation

Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer that has become a cornerstone in the development of advanced therapeutics and biomaterials.[] The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically improve their pharmacokinetic and pharmacodynamic properties, including increased serum half-life, enhanced stability, and reduced immunogenicity.[2]

While monofunctional PEGs are widely used, heterobifunctional PEGs, which possess two distinct reactive terminal groups, offer significantly greater versatility in bioconjugation and the construction of complex molecular architectures.[3][] They enable the specific and sequential conjugation of different molecules, such as a targeting ligand and a therapeutic agent, to a single PEG scaffold.

The use of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol as an initiator for PEG synthesis presents a novel strategy for producing a unique heterotrifunctional PEG derivative. The core structure contains a secondary amine, a hydroxyl group for initiating polymerization, and a 4-bromobenzyl group. The resulting polymer, with a user-defined PEG chain length, offers a powerful platform for a multitude of applications in drug development and materials science.

Synthetic Strategy: From Initiator to Functionalized PEG

The overarching synthetic strategy involves a three-stage process, beginning with the synthesis of the core PEG polymer, followed by the activation of its terminal hydroxyl group, and culminating in its application for conjugation.

Stage 1: Anionic Ring-Opening Polymerization of Ethylene Oxide

The synthesis of the core PEG derivative is achieved through the living anionic ring-opening polymerization of ethylene oxide.[5] The hydroxyl group of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is deprotonated with a strong base to form an alkoxide, which then initiates the polymerization. The living nature of this polymerization allows for precise control over the molecular weight of the resulting PEG chain by adjusting the molar ratio of the ethylene oxide monomer to the initiator.

Polymerization_Workflow initiator 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol deprotonation Deprotonation (e.g., Potassium Naphthalenide) initiator->deprotonation Strong Base alkoxide Alkoxide Initiator deprotonation->alkoxide polymerization Anionic Ring-Opening Polymerization of Ethylene Oxide alkoxide->polymerization peg_product Br-Bn-Amine-PEG-OH polymerization->peg_product Termination (e.g., H+)

Caption: Anionic Polymerization Workflow.

Stage 2: Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of the synthesized Br-Bn-Amine-PEG-OH is relatively unreactive for direct conjugation to biomolecules under physiological conditions.[6] Therefore, it is typically activated to a more reactive functional group. This guide will focus on two of the most common and versatile activation chemistries: conversion to an N-hydroxysuccinimidyl (NHS) ester and oxidation to an aldehyde.

  • NHS Ester Activation: The hydroxyl group is first converted to a carboxylic acid, which is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) to yield the highly amine-reactive PEG-NHS ester.[7]

  • Aldehyde Synthesis: The terminal hydroxyl group can be oxidized to an aldehyde using a variety of mild oxidizing agents. PEG-aldehydes are particularly useful for N-terminal specific PEGylation of proteins via reductive amination.[8]

Activation_Workflow cluster_nhs NHS Ester Pathway cluster_aldehyde Aldehyde Pathway start Br-Bn-Amine-PEG-OH carboxylation Carboxylation start->carboxylation oxidation Oxidation start->oxidation peg_cooh Br-Bn-Amine-PEG-COOH carboxylation->peg_cooh nhs_activation NHS Esterification (DCC/NHS) peg_cooh->nhs_activation peg_nhs Br-Bn-Amine-PEG-NHS nhs_activation->peg_nhs peg_aldehyde Br-Bn-Amine-PEG-CHO oxidation->peg_aldehyde

Caption: Terminal Group Activation Pathways.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of Br-Bn-Amine-PEG-OH

This protocol is adapted from established methods for anionic ring-opening polymerization of ethylene oxide from a functional initiator.[5]

Materials:

  • 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium Naphthalenide solution in THF (or other suitable strong base)

  • Ethylene Oxide (liquefied gas)

  • Anhydrous Methanol

  • Diethyl ether (cold)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Initiator Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve a known amount of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C and slowly add a stoichiometric amount of Potassium Naphthalenide solution until a persistent color change is observed, indicating the formation of the potassium alkoxide.

  • Polymerization: Carefully condense a calculated amount of ethylene oxide into the reaction flask. The amount of ethylene oxide will determine the final molecular weight of the PEG chain.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 40-60°C) for 24-48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).

  • Termination: Quench the reaction by adding a small amount of anhydrous methanol.

  • Purification: Concentrate the reaction mixture under reduced pressure and precipitate the polymer by adding the concentrated solution to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Table 1: Example Reagent Quantities for Target Molecular Weights

Target MW (Da)Initiator (mmol)Ethylene Oxide (g)
2,0001.07.6
5,0001.020.8
10,0000.542.7
20,0000.2585.9
Protocol 2: Synthesis of Br-Bn-Amine-PEG-NHS Ester

This protocol details the conversion of the terminal hydroxyl group to an NHS ester.[9]

Materials:

  • Br-Bn-Amine-PEG-OH

  • Anhydrous Dichloromethane (DCM)

  • Succinic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Diethyl ether (cold)

Procedure:

  • Carboxylation: Dissolve Br-Bn-Amine-PEG-OH, succinic anhydride (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM. Stir the reaction at room temperature overnight.

  • Purification of PEG-COOH: Precipitate the resulting Br-Bn-Amine-PEG-COOH in cold diethyl ether, filter, and dry under vacuum.

  • NHS Esterification: Dissolve the purified Br-Bn-Amine-PEG-COOH in anhydrous DCM. Add NHS (1.2 eq) and DCC (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation: Filter off the DCU precipitate. Concentrate the filtrate and precipitate the final Br-Bn-Amine-PEG-NHS ester product in cold diethyl ether.

  • Storage: Store the final product under an inert atmosphere at -20°C.[9]

Protocol 3: Synthesis of Br-Bn-Amine-PEG-Aldehyde

This protocol describes the oxidation of the terminal hydroxyl group to an aldehyde.[10][11]

Materials:

  • Br-Bn-Amine-PEG-OH

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP) or other suitable oxidizing agent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether (cold)

Procedure:

  • Oxidation: Dissolve Br-Bn-Amine-PEG-OH in anhydrous DCM. Add DMP (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solutions. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate and precipitate the Br-Bn-Amine-PEG-Aldehyde in cold diethyl ether.

  • Storage: Store the final product under an inert atmosphere at -20°C.

Application Protocols for Bioconjugation

Protocol 4: Amine PEGylation of a Model Protein with Br-Bn-Amine-PEG-NHS Ester

This protocol provides a general procedure for conjugating the PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.[12][13]

Materials:

  • Br-Bn-Amine-PEG-NHS Ester

  • Protein of interest

  • Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • PEG-NHS Reagent Preparation: Immediately before use, dissolve the Br-Bn-Amine-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • PEGylation Reaction: a. Calculate the required amount of PEG-NHS stock solution for a 5- to 20-fold molar excess over the protein. b. Slowly add the PEG-NHS stock solution to the stirring protein solution. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using SEC.

Protocol 5: N-terminal PEGylation of a Model Peptide via Reductive Amination

This protocol outlines the conjugation of the PEG-aldehyde to the N-terminal amine of a peptide.[8][14]

Materials:

  • Br-Bn-Amine-PEG-Aldehyde

  • Peptide of interest

  • Reaction buffer (e.g., 100 mM MES buffer, pH 6.0)

  • Sodium cyanoborohydride (NaCNBH₃) solution in reaction buffer

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

  • Reactant Preparation: Dissolve the peptide and Br-Bn-Amine-PEG-Aldehyde (2-5 fold molar excess) in the reaction buffer.

  • Reductive Amination: Add the sodium cyanoborohydride solution (10-20 fold molar excess over the peptide) to the peptide/PEG-aldehyde mixture.

  • Reaction: Incubate the reaction at room temperature for 12-24 hours.

  • Purification: Purify the PEGylated peptide using RP-HPLC.

Advanced Applications of the Bromobenzyl and Secondary Amine Moieties

The presence of the 4-bromobenzyl and secondary amine groups on the PEG derivative opens up a range of advanced applications beyond simple bioconjugation.

  • Quaternization for Drug Delivery: The 4-bromobenzyl group can undergo quaternization reactions with tertiary amines to form quaternary ammonium salts.[15] This can be exploited to attach cationic drugs or to create self-assembling PEG-based nanoparticles for nucleic acid delivery. The resulting positive charge can facilitate interaction with negatively charged cell membranes.

  • Radiolabeling and Prodrug Activation: The bromobenzyl moiety can be a site for radiolabeling or for the attachment of a prodrug that can be activated under specific conditions, such as radiotherapy-induced cleavage of quaternary ammonium groups.[16]

  • Secondary Amine as a pH-Responsive Linker: The secondary amine within the PEG structure can be protonated at acidic pH, potentially influencing the conformation and properties of the PEG conjugate in different biological compartments, such as endosomes.

Purification and Characterization

Thorough purification and characterization are crucial to ensure the quality and consistency of the synthesized PEG derivatives.

Table 2: Recommended Purification and Characterization Techniques

TechniquePurpose
Purification
Precipitation in Diethyl EtherRemoval of low molecular weight impurities and unreacted reagents.
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Separation based on hydrodynamic volume; useful for purifying the polymer and determining molecular weight distribution.
Ion-Exchange Chromatography (IEX)Purification of PEGylated proteins based on changes in surface charge.
Reverse-Phase HPLC (RP-HPLC)High-resolution purification of PEGylated peptides and small molecules.
Characterization
¹H Nuclear Magnetic Resonance (¹H-NMR)Confirmation of chemical structure, determination of the degree of functionalization, and calculation of molecular weight.[17][18]
Gel Permeation Chromatography (GPC)Determination of average molecular weight (Mn, Mw) and polydispersity index (PDI).[19]
Mass Spectrometry (MALDI-TOF or ESI-MS)Precise determination of the molecular weight distribution of the PEG polymer and confirmation of successful conjugation.

Conclusion

The use of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol as an initiator for PEG synthesis provides a powerful and versatile platform for creating novel heterobifunctional PEG derivatives. The protocols outlined in this guide offer a robust framework for the synthesis, activation, and application of these unique polymers. The presence of multiple, orthogonally reactive functional groups opens up exciting possibilities for the development of next-generation drug delivery systems, advanced biomaterials, and sophisticated bioconjugates. As with any synthetic protocol, optimization of reaction conditions for specific applications is encouraged to achieve the desired outcomes.

References

  • Zalipsky, S. (1995). Chemistry of polyethylene glycol conjugates with biologically active molecules. Advanced Drug Delivery Reviews, 16(2-3), 157-182.
  • JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]

  • Vojkovsky, T., Sullivan, B., & Sill, K. N. (2016).
  • Kuca, K., et al. (2006). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Molecules, 11(3), 184-191.
  • Gao, C., et al. (2023).
  • Ornelas, C., et al. (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. Tetrahedron Letters, 56(30), 4487-4490.
  • Ikeda, Y., et al. (2018). A hydroxyl PEG version of PEGylated liposomes and its impact on anti-PEG IgM induction and on the accelerated clearance of PEGylated liposomes. Journal of Controlled Release, 274, 135-142.
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]

  • van der Pot, M., et al. (2017). Heterofunctional Poly(ethylene glycol) (PEG) Macroinitiator Enabling Controlled Synthesis of ABC Triblock Copolymers. Polymers, 9(11), 590.
  • JenKem Technology. (2022). Applications of PEG Products. Retrieved from [Link]

  • Chen, M.-C., et al. (2017). Preparation and Characterization of Quaternized Chitosan Coated Alginate Microspheres for Blue Dextran Delivery. Polymers, 9(6), 221.
  • ResearchGate. (n.d.). Reactive PEGs used in PEGylation reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives.
  • Williams, J. D., et al. (2020). Synthesis of PEG-Functionalized Amines Using Ruthenium-Catalyzed Hydrogen Borrowing. Organic Letters, 22(16), 6344–6348.
  • Hutanu, D., et al. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives.
  • ResearchGate. (n.d.). Quaternization reactions of 1 with vinyl benzyl chloride and allyl bromide. Retrieved from [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • MCH. (n.d.). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Retrieved from [Link]

  • Wang, Z., et al. (2022). Radiotherapy-Induced Cleavage of Quaternary Ammonium Groups Activates Prodrugs in Tumors.
  • ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • JenKem Technology. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of heterobifunctional polyethylene glycols with azide functionality suitable for “click” chemistry. Retrieved from [Link]

  • IndiaMART. (n.d.). A Method For Preparing High Purity Polyethyleneglycol Aldehyde Derivatives. Retrieved from [Link]

  • JoVE. (n.d.). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

  • ACS Publications. (2025). Photochemical Chain Scissions Enhance Polyethylene Glycol Biodegradability: from Probabilistic Modeling to Experimental Demonstration. Retrieved from [Link]

  • Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • Frontiers. (n.d.). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Welcome to the dedicated technical support guide for the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists to naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions based on established laboratory data and field-proven insights.

Introduction: The Synthetic Strategy

The most efficient and widely adopted method for synthesizing 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is the direct one-pot reductive amination of 4-bromobenzaldehyde with 2-(2-aminoethoxy)ethanol. This reaction proceeds through the initial formation of a Schiff base (imine intermediate), which is then reduced in situ to the desired secondary amine product. The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[1][2]

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield is the most common issue and can typically be traced to one of four areas: imine formation, choice of reducing agent, reagent quality and stoichiometry, or reaction conditions.

  • Inefficient Imine Formation: The reaction is an equilibrium between the starting materials and the imine-water pair. To drive the reaction forward, the intermediate imine must be formed efficiently.

    • Causality: The reaction rate for the reduction of the iminium ion is much faster than for the starting aldehyde, especially with a selective reducing agent.[3] If the imine concentration is low, the overall reaction rate will be slow, leading to incomplete conversion.

    • Solution: While some protocols use dehydrating agents, this is often unnecessary with the right choice of solvent and reducing agent.[2] The preferred solvent for this reaction is 1,2-dichloroethane (DCE), which is effective for reductive aminations using sodium triacetoxyborohydride.[3] Tetrahydrofuran (THF) is also a viable alternative.[4]

  • Suboptimal Reducing Agent: The choice of hydride source is paramount.

    • Causality: A non-selective reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting 4-bromobenzaldehyde to 4-bromobenzyl alcohol, consuming your starting material and creating a significant impurity.[5]

    • Solution: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The steric bulk and electron-withdrawing acetoxy groups make it a milder and more selective reducing agent that rapidly reduces iminium ions but reacts only sluggishly with aldehydes.[3][6][7] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed at the start.[3]

  • Reagent Quality & Stoichiometry:

    • Causality: Sodium triacetoxyborohydride is hygroscopic and will decompose in the presence of moisture, losing its activity.[6] Impure starting materials can also introduce side reactions. Incorrect molar ratios will lead to incomplete reactions or excess side products.

    • Solution:

      • Always use fresh, high-purity 4-bromobenzaldehyde and 2-(2-aminoethoxy)ethanol.

      • Ensure your NaBH(OAc)₃ is dry and handled quickly.

      • Optimize the stoichiometry. A typical starting point is to use the aldehyde as the limiting reagent, with a slight excess of the amine and a more significant excess of the reducing agent.

ReagentRecommended EquivalentsRationale
4-Bromobenzaldehyde1.0Limiting Reagent
2-(2-Aminoethoxy)ethanol1.05 - 1.2Drives imine formation equilibrium.[6]
Sodium Triacetoxyborohydride1.4 - 2.0Ensures complete reduction of the imine intermediate.[6]
  • Reaction Conditions:

    • Causality: While the reaction is robust, excessively high temperatures can promote side reactions. Insufficient reaction time will result in incomplete conversion.

    • Solution: The reaction is typically run at room temperature.[6] Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

Troubleshooting Workflow Diagram

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Fresh NaBH(OAc)3? - Pure Aldehyde/Amine? start->check_reagents check_stoichiometry 2. Confirm Stoichiometry - Amine: 1.1 eq? - NaBH(OAc)3: 1.5 eq? check_reagents->check_stoichiometry Reagents OK check_conditions 3. Analyze Reaction Conditions - Solvent: DCE or THF? - Time: Monitored to completion? check_stoichiometry->check_conditions Ratios Correct analyze_byproducts 4. Identify Side Products (LC-MS/NMR) - 4-Bromobenzyl alcohol? - Di-alkylated product? check_conditions->analyze_byproducts Conditions OK outcome_alcohol Solution: Use Selective Reductant (Switch to NaBH(OAc)3) analyze_byproducts->outcome_alcohol Alcohol Detected outcome_dialkylation Solution: Adjust Stoichiometry (Use slight excess of amine) analyze_byproducts->outcome_dialkylation Tertiary Amine Detected outcome_incomplete Solution: Increase Reaction Time or Re-evaluate Reagents analyze_byproducts->outcome_incomplete Mainly Starting Material

Caption: A logical workflow for troubleshooting low product yields.

Question 2: I've identified 4-bromobenzyl alcohol as a major byproduct. How do I prevent this?

Answer: The formation of 4-bromobenzyl alcohol is a clear indication that your reducing agent is reducing the starting aldehyde before it can form the imine.[8]

  • Primary Cause: You are likely using a strong, non-selective reducing agent such as sodium borohydride (NaBH₄) in a one-pot reaction.

  • Definitive Solution: As detailed above, the most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . Its inherent selectivity for imines over aldehydes is the key to a clean, high-yielding one-pot reaction.[7]

  • Alternative (Two-Step) Method: If you only have NaBH₄ available, you must perform the reaction in two distinct steps. First, form the imine by stirring 4-bromobenzaldehyde and 2-(2-aminoethoxy)ethanol in a solvent like methanol for a few hours. Methanol is effective for rapid imine formation.[7][9] Once imine formation is complete (as confirmed by TLC or ¹H NMR), then add the NaBH₄ to reduce the imine.

Question 3: My purification is difficult. The product seems to co-elute with the starting amine or is difficult to extract from the aqueous phase. What can I do?

Answer: Purification challenges arise from the polar nature of both the product and the starting amine, 2-(2-aminoethoxy)ethanol.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, quench it carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid and destroy excess hydride.

    • Extraction: The product is a secondary amine and can be protonated at low pH, making it highly water-soluble. Ensure the aqueous layer is basic (pH > 9) during extraction to keep the product in its free-base form, which is more soluble in organic solvents. Use a robust organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Perform multiple extractions (e.g., 3x) to maximize recovery.[10]

  • Chromatography:

    • Stationary Phase: Standard silica gel is appropriate.

    • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar system (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity by adding more ethyl acetate. To improve peak shape and prevent tailing of the amine product on the acidic silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system. A final flush with a small percentage of methanol in DCM (e.g., 5-10% MeOH in DCM) may be necessary to elute the highly polar product.

Frequently Asked Questions (FAQs)

Q: Why is 1,2-dichloroethane (DCE) the preferred solvent? A: DCE is the most frequently cited solvent for reductive aminations with NaBH(OAc)₃ because it is aprotic and demonstrates excellent performance for a wide range of substrates, leading to clean reactions and high yields.[3]

Q: Can I run this reaction without a solvent (neat)? A: While some reductive aminations can be performed neat, it is not recommended for this specific synthesis.[11] A solvent is necessary to ensure proper mixing of the reagents, manage the reaction exotherm, and facilitate a smooth, controlled reaction.

Q: How do I monitor the reaction's progress effectively? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 1:1 Hexanes:Ethyl Acetate. The aldehyde starting material is less polar and will have a higher Rf value than the polar amino-alcohol product, which will have a very low Rf. The disappearance of the 4-bromobenzaldehyde spot is a reliable indicator of reaction completion.

Q: Is an inert atmosphere (e.g., Nitrogen, Argon) required? A: While NaBH(OAc)₃ is sensitive to moisture, a strictly inert atmosphere is often not necessary if dry solvents and fresh reagents are used and the reaction vessel is protected from ambient moisture (e.g., with a drying tube). However, for maximum reproducibility and yield, conducting the reaction under a nitrogen or argon atmosphere is good laboratory practice.[12]

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 2-(2-Aminoethoxy)ethanol (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add 2-(2-aminoethoxy)ethanol (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause a slight exotherm.

  • Seal the flask (e.g., with a septum and needle outlet or a drying tube) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC until the 4-bromobenzaldehyde spot has completely disappeared (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM).

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purify the crude material by flash column chromatography on silica gel, using a gradient eluent system (e.g., Hexanes/Ethyl Acetate with 0.5% Triethylamine) to afford the pure product.

Reaction Mechanism Diagram

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction aldehyde 4-Bromobenzaldehyde imine Imine Intermediate (Schiff Base) aldehyde->imine + H₂O amine 2-(2-Aminoethoxy)ethanol amine->imine + H₂O imine_2 Imine Intermediate product 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol reductant NaBH(OAc)₃ reductant->product imine_2->product

Caption: The two-stage mechanism of one-pot reductive amination.

References

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 201-217). American Chemical Society. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. Available from: [Link]

  • GSK. Reductive Amination. Available from: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry, 84(22), 14846–14854. Available from: [Link]

  • Jasinski, J. P., Golen, J. A., & Williams, C. D. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. Available from: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available from: [Link]

  • PubChem. 2-(2-Boc-aminoethoxy)ethanol. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Rauschenberg, M., Fritz, E. C., Schulz, C., Kaufmann, T., & Ravoo, B. J. (2012). Molecular recognition of surface-immobilized carbohydrates by a synthetic lectin. Beilstein Journal of Organic Chemistry, 8, 1128–1136. Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Dialkylation in 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol . This molecule requires the coupling of a 4-bromobenzyl moiety with 2-(2-aminoethoxy)ethanol (also known as di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol . This molecule requires the coupling of a 4-bromobenzyl moiety with 2-(2-aminoethoxy)ethanol (also known as diglycolamine). A pervasive challenge in this synthesis is the over-alkylation of the primary amine, which leads to an undesired tertiary amine byproduct.

This guide provides mechanistic insights, field-proven methodologies, and self-validating protocols to help drug development professionals and synthetic chemists achieve high-purity monoalkylation.

Core FAQs & Mechanistic Insights

Q: Why is dialkylation such a persistent issue when reacting 4-bromobenzyl bromide with 2-(2-aminoethoxy)ethanol? A: The fundamental issue lies in the reaction kinetics of SN2 alkylation. When the primary amine of 2-(2-aminoethoxy)ethanol reacts with 4-bromobenzyl bromide, it forms the desired secondary amine. However, this newly formed secondary amine is often more nucleophilic than the starting primary amine. The added benzyl group donates electron density, and the secondary amine experiences reduced solvation energy compared to the primary amine. Consequently, the secondary amine competes aggressively for the remaining electrophile, leading to rapid over-alkylation and the formation of a tertiary amine byproduct[1][2].

Q: What is the most effective synthetic strategy to completely avoid the tertiary amine side product? A: The gold standard is to abandon direct SN2 alkylation and instead utilize Reductive Amination using 4-bromobenzaldehyde. By condensing the primary amine with an aldehyde, you form an imine intermediate. Because imine formation inherently requires a primary amine (secondary amines can only form unstable iminium ions that cannot easily lose a proton to neutralize), the reaction naturally halts at the mono-substituted stage. Subsequent reduction of the imine yields the desired secondary amine exclusively[1][3].

Q: If my synthetic route strictly requires direct alkylation with 4-bromobenzyl bromide, how can I suppress dialkylation? A: You must manipulate the reaction statistics and local concentrations. Use a massive stoichiometric excess of the primary amine (e.g., 5 to 10 equivalents). This statistically ensures that the electrophile is far more likely to collide with an unreacted primary amine molecule than with the newly formed secondary amine. Additionally, employ pseudo-high-dilution techniques by adding the 4-bromobenzyl bromide dropwise via a syringe pump at 0 °C[4].

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways between direct SN2 alkylation and the highly selective reductive amination approach.

Pathways A Primary Amine 2-(2-Aminoethoxy)ethanol D Target Secondary Amine (Monoalkylated) A->D + B (SN2) F Imine Intermediate A->F + C (-H2O) B Electrophile 4-Bromobenzyl bromide C Carbonyl 4-Bromobenzaldehyde E Undesired Tertiary Amine (Dialkylated) D->E + B (Fast SN2) F->D Reduction

Reaction pathways: SN2 direct alkylation vs. highly selective reductive amination.

Quantitative Data: Strategy Comparison

The table below summarizes expected outcomes based on the chosen synthetic strategy. For minimizing dialkylation, stepwise reductive amination provides the highest fidelity.

Synthetic StrategyReagents UsedStoichiometry (Amine : Electrophile/Carbonyl)Expected Target YieldDialkylation Byproduct
Direct Alkylation (Standard) 4-Br-BnBr, K₂CO₃, MeCN1 : 1~40%~40%
Direct Alkylation (Excess) 4-Br-BnBr, K₂CO₃, MeCN10 : 1~85%< 5%
Direct Reductive Amination 4-Br-PhCHO, NaBH(OAc)₃, DCE1 : 1~80%< 5%
Stepwise Reductive Amination 4-Br-PhCHO, MeOH, then NaBH₄1 : 1> 90%Not Detected

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Stepwise Reductive Amination (Recommended)

Causality: As noted in seminal studies by Abdel-Magid et al., for primary amines where dialkylation is a severe problem, a stepwise procedure involving complete imine formation in methanol followed by reduction with NaBH₄ provides the cleanest secondary amine profile[3][5].

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq, 10 mmol) and 2-(2-aminoethoxy)ethanol (1.0 eq, 10 mmol) in anhydrous methanol (30 mL)[4].

  • Stirring: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Check: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is ready for the next step only when the aldehyde peak (UV 280 nm) has completely disappeared and the [M+H]⁺ mass of the imine is dominant.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the exothermic decomposition of the reducing agent and minimizes unwanted side reactions.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq, 15 mmol) portion-wise over 15 minutes[3].

  • Completion: Stir for 1 hour at 0 °C, then allow it to warm to room temperature for an additional hour.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

Workflow Step1 1. Mix Amine & Aldehyde in MeOH Step2 2. Stir 2h (RT) Imine Formation Step1->Step2 Step3 3. Cool to 0°C Add NaBH4 Step2->Step3 Step4 4. Quench (NaHCO3) & Extract (DCM) Step3->Step4 Step5 5. Pure Target Secondary Amine Step4->Step5

Step-by-step workflow for the stepwise reductive amination protocol.

Protocol B: Direct Alkylation with Stoichiometric Control

Use this protocol only if 4-bromobenzyl bromide must be used as the starting material.

  • Amine Preparation: Dissolve 2-(2-aminoethoxy)ethanol (10.0 eq, 100 mmol) in anhydrous acetonitrile (50 mL). Add finely powdered K₂CO₃ (2.0 eq, 20 mmol).

  • Temperature Control: Cool the suspension to 0 °C.

  • Slow Addition: Dissolve 4-bromobenzyl bromide (1.0 eq, 10 mmol) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the amine mixture via a syringe pump over a period of 2 to 3 hours.

    • Causality: This maintains an extremely low steady-state concentration of the electrophile, ensuring it reacts exclusively with the abundant primary amine[4].

  • Monitoring: Stir at room temperature for an additional 2 hours.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate (Eluent: DCM/MeOH/NH₄OH 90:9:1). The target secondary amine will have a lower Rf than the tertiary amine byproduct. Ensure the starting bromide is fully consumed.

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The massive excess of 2-(2-aminoethoxy)ethanol (b.p. ~221 °C) must be removed via high-vacuum Kugelrohr distillation or through rigorous aqueous washes (extracting the product into an organic solvent while keeping the highly water-soluble primary amine in the aqueous phase).

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works".
  • The Journal of Organic Chemistry - ACS Publications. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures".
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)".
  • BenchChem. "Experimental procedure for N-alkylation of primary amines".
  • ResearchGate. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy".

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol .

Synthesizing this secondary amine—typically via the reductive amination of 4-bromobenzaldehyde with 2-(2-aminoethoxy)ethanol or direct alkylation—often yields a complex crude mixture. The target molecule possesses a unique physicochemical profile: a lipophilic aryl bromide tail and a highly polar, hydrophilic aminoethoxyethanol headgroup. This duality requires strategic purification approaches to separate the product from unreacted starting materials, imine intermediates, and over-alkylated byproducts.

Part 1: Physicochemical Profile & Impurity Landscape

Understanding the relative polarities and acid-base behaviors of your crude mixture components is the first step in designing a successful purification strategy.

Table 1: Quantitative & Qualitative Impurity Profile

ComponentStructural CharacteristicsRelative Polarity (TLC)Acid-Base BehaviorPrimary Removal Strategy
2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (Target)Secondary amine, hydroxyl, ether, aryl bromideMediumBasic (pKa ~8.5-9.5)Acid-base extraction, amine-modified chromatography
2-(2-Aminoethoxy)ethanol (Starting Material)Primary amine, hydroxyl, etherHighBasic (pKa ~9.0-10.0)Aqueous partitioning (high water solubility)
4-Bromobenzaldehyde / Bromide (Starting Material)Aryl halide, carbonyl/alkyl halideLowNeutralAcidic aqueous extraction (remains in organic phase)
Tertiary Amine (Over-alkylation Product)Tertiary amine, bis(4-bromobenzyl)Medium-LowBasic (pKa ~7.5-8.5)Flash chromatography
Imine Intermediate (Incomplete Reduction)Schiff base (C=N)MediumWeakly BasicHydrolysis during acidic workup, or chromatography
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product streak severely on the silica gel column, resulting in poor recovery? A1: Secondary amines possess a hydrogen-bond donating N-H group that interacts strongly with the acidic silanol (-SiOH) groups present on standard silica gel. This leads to irreversible ionic binding and severe peak tailing[1]. Troubleshooting: Deactivate the silica by adding 0.5–1.0% (v/v) Triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol). The TEA acts as a sacrificial base, capping the silanol sites so your target secondary amine can elute sharply[1].

Q2: I synthesized this via reductive amination. How do I remove residual imine and unreacted 4-bromobenzaldehyde? A2: Imines can persist if the reducing agent (e.g., NaBH₄ or NaBH₃CN) is exhausted or if steric hindrance slows the reduction[2][3]. Fortunately, imines are prone to hydrolysis under acidic conditions. By subjecting the crude mixture to an acidic liquid-liquid extraction (pH ~2), the imine hydrolyzes back to the primary amine and aldehyde. The neutral 4-bromobenzaldehyde remains in the organic phase, while the protonated secondary amine product partitions into the aqueous phase[4].

Q3: My crude NMR shows significant amounts of the over-alkylated tertiary amine (bis-4-bromobenzyl derivative). How can I separate this? A3: Over-alkylation is a common side reaction in secondary amine synthesis[1]. Because both the secondary product and tertiary impurity are basic, simple acid-base extraction is insufficient to separate them completely. However, the tertiary amine lacks an N-H bond and has an additional lipophilic 4-bromobenzyl group, making it significantly less polar. Use flash chromatography (Hexanes/EtOAc or DCM/MeOH with TEA); the tertiary amine will elute first, followed by your desired secondary amine.

Q4: The free base of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a viscous oil. Can I crystallize it for final purification? A4: Yes. While the free base is an oil due to the flexible ethoxyethanol chain, converting it to a hydrochloride (HCl) salt increases the rigidity of the crystal lattice and drastically raises the melting point[1]. Dissolve the crude oil in a minimal amount of dry diethyl ether or isopropanol, and add anhydrous HCl in dioxane. The resulting hydrochloride salt will precipitate and can be recrystallized[1].

Part 3: Purification Workflows & Experimental Protocols

PurificationWorkflow Crude Crude Mixture (Product + Impurities) AcidExt Acidic Extraction (0.1 M HCl, pH 2) Crude->AcidExt Org1 Organic Phase (Neutrals: Aldehyde/Bromide) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) AcidExt->Aq1 Retain Basify Basification (1 M NaOH, pH >10) Aq1->Basify BasicExt Organic Extraction (DCM or EtOAc) Basify->BasicExt Aq2 Aqueous Phase (Water-soluble Impurities) BasicExt->Aq2 Discard Org2 Organic Phase (Free Base Amines) BasicExt->Org2 Retain Chrom Flash Chromatography (DCM/MeOH/TEA) Org2->Chrom Concentrate Pure Pure Secondary Amine Chrom->Pure Fractionate

Workflow for the isolation and purification of the secondary amine product.
Protocol 1: Self-Validating Acid-Base Extraction

Causality: This step separates basic amines from neutral/acidic impurities and forces the hydrolysis of residual imines[4].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1.0 M HCl.

    • Self-Validation Check: Test the aqueous layer with pH paper; it must be ≤ 2 to ensure complete protonation of the secondary amine.

  • Separation: Collect the aqueous layer (contains the protonated product). Discard the organic layer (contains unreacted aldehyde/bromide).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring.

    • Self-Validation Check: Test the pH; it must be ≥ 10 to ensure the amine is fully deprotonated (free-based)[1]. The solution should turn cloudy as the free amine oils out.

  • Extraction: Extract the basic aqueous layer with fresh DCM (3 x 10 mL/g).

  • Aqueous Wash: Wash the combined DCM layers with brine. Note: The highly polar 2-(2-aminoethoxy)ethanol starting material will largely partition into the aqueous waste during these washes. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol 2: Amine-Deactivated Flash Chromatography

Causality: To separate the target secondary amine from the over-alkylated tertiary amine by masking the acidic sites on the silica gel[1].

  • Solvent Preparation: Prepare a mobile phase of 95:4:1 DCM/Methanol/Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Flush with 2 column volumes to fully cap the acidic silanol sites.

  • Loading: Dissolve the crude free base in a minimum amount of DCM and load it onto the column.

  • Elution: Elute using the modified solvent system. The less polar tertiary amine will elute first, followed by the target secondary amine.

  • Verification: Analyze fractions by TLC (stain with Ninhydrin; secondary amines typically appear as distinct pink/red spots).

Protocol 3: Hydrochloride Salt Crystallization

Causality: To obtain a highly pure, stable solid form of the product, overcoming the oily nature of the free base[1].

  • Dissolution: Dissolve the purified free base oil in a minimal volume of anhydrous diethyl ether or isopropanol.

  • Precipitation: While stirring vigorously, add 1.1 equivalents of HCl (2.0 M solution in diethyl ether or dioxane) dropwise. A white precipitate should form immediately.

  • Isolation: Cool the suspension to 4°C for 2 hours to maximize yield. Filter the solid using a Büchner funnel and wash with cold diethyl ether.

  • Drying: Dry the resulting 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol hydrochloride salt under high vacuum.

References
  • US Patent 3864402A. "Purification of secondary alkyl amines".
  • Reddit Community. "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". Reddit. [Link]

Sources

Optimization

Troubleshooting solubility issues of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated benzylamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated benzylamines.

The compound 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol presents a classic physicochemical paradox: it possesses a highly hydrophilic diethylene glycol-like tail, yet its solubility is severely bottlenecked by the bulky, highly hydrophobic 4-bromobenzyl moiety. This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers without compromising your downstream biological assays.

Diagnostic Workflow

Before altering your formulation, use the following logical workflow to diagnose the root cause of the precipitation.

G Start Observe Precipitation in Aqueous Buffer CheckPH Check Buffer pH vs. Amine pKa (~8.5-9.5) Start->CheckPH IsPH Is pH > 7.0? CheckPH->IsPH LowerPH Lower pH to 5.0-6.0 (Protonate Amine) IsPH->LowerPH Yes CheckSalt Check Ionic Strength (Salting Out?) IsPH->CheckSalt No LowerPH->CheckSalt Still Cloudy Success Stable, Clear Solution Ready for Assay LowerPH->Success Solves Issue ReduceSalt Reduce Buffer Salts (e.g., switch PBS to HEPES) CheckSalt->ReduceSalt AddSolubilizer Add Solubilizer (HP-β-CD or 5% DMSO) ReduceSalt->AddSolubilizer Still Cloudy ReduceSalt->Success Solves Issue AddSolubilizer->Success

Diagnostic workflow for solubilizing 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Core Troubleshooting Q&A

Q: Why does my compound instantly precipitate when I dilute my stock into PBS at pH 7.4? A: This is a dual-factor failure driven by pH and ionic strength. The secondary amine in your compound has an estimated pKa of 8.5–9.5. At physiological pH (7.4), a significant fraction of the molecule exists in its unprotonated (free base) form. Without the cationic charge to solvate the molecule, the hydrophobic 4-bromobenzyl groups rapidly aggregate via intermolecular π-π stacking and hydrophobic interactions[1]. Furthermore, Phosphate-Buffered Saline (PBS) contains high concentrations of chloride and phosphate ions, which can induce a "salting-out" effect or form insoluble ion-pairs with the fraction of the amine that is protonated.

Q: How can I optimize the buffer without using harsh organic solvents? A: The most elegant solution is host-guest complexation using cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the 4-bromobenzyl ring, shielding it from the aqueous environment while the hydrophilic ethoxyethanol tail remains solvent-exposed. This "solubilizes" the molecule without altering its ionization state or increasing formulation tonicity[2].

Q: If I must use co-solvents for a high-concentration stock, which ones are best? A: Dimethyl sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG-400) are the industry standards. DMSO disrupts the hydrogen-bonding network of water and directly solvates the hydrophobic ring[3]. PEG-400 acts via flexible hydrophobic interactions and is often better tolerated in in vivo models than high concentrations of DMSO[4]. Keep the final co-solvent concentration below 2-5% (v/v) to prevent assay interference or spontaneous precipitation upon dilution.

Quantitative Comparison of Solubilization Strategies

To help you select the right approach for your specific assay, consult the quantitative comparison table below:

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseDownstream Assay Compatibility
pH Adjustment (pH 5.5) Protonation of secondary amine to cationic salt10x to 50xHigh (if assay tolerates acidic pH)
5% DMSO Co-solvent Disruption of water H-bonding; direct solvation5x to 10xModerate (can affect enzyme kinetics/cell viability)
10% PEG-400 Co-solvent Flexible hydrophobic interactions10x to 20xHigh (biocompatible, low toxicity)
20% w/v HP-β-CD Host-guest inclusion of 4-bromobenzyl ring50x to 100x+Very High (shields drug, prevents non-specific binding)

Mechanistic Pathway of Solubilization

Understanding the equilibrium states of your compound is critical for preventing unexpected precipitation during an experiment.

Mechanism FreeBase Free Base Form (Unprotonated Amine) Highly Hydrophobic Protonated Protonated Salt Form (Cationic Amine) Moderate Solubility FreeBase->Protonated Acidify (pH < pKa) Aggregates Insoluble Aggregates (Precipitation) FreeBase->Aggregates Aqueous Media (Neutral/High pH) Cyclodextrin HP-β-CD Inclusion Complex (Shields Bromobenzyl) FreeBase->Cyclodextrin Add HP-β-CD Cosolvent Co-solvent Solvation (DMSO/PEG-400) FreeBase->Cosolvent Add DMSO/PEG Protonated->Aggregates High Salt (PBS) Salting Out Protonated->Cyclodextrin Add HP-β-CD

Solubilization equilibrium and mechanisms for hydrophobic secondary amines.

Step-by-Step Experimental Protocols

To ensure reproducibility, use these self-validating protocols when preparing your solutions.

Protocol A: Self-Validating pH-Solubility Profiling

Purpose: To determine the maximum thermodynamic solubility of the compound across different pH ranges without co-solvents.

  • Buffer Preparation: Prepare three 50 mM buffers: Acetate (pH 5.0), MES (pH 6.0), and HEPES (pH 7.4). Avoid PBS to prevent chloride-induced salting out.

  • Saturation: Add an excess of solid 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (e.g., 5 mg) to 1 mL of each buffer in a microcentrifuge tube.

  • Equilibration: Vortex vigorously for 2 minutes, then place in a shaking thermomixer at 25°C (or 37°C for physiological relevance) at 800 rpm for 24 hours.

  • Phase Separation: Centrifuge the tubes at 15,000 x g for 15 minutes to pellet the undissolved free base.

  • Quantification: Carefully aspirate the supernatant. Dilute 1:10 in methanol (to ensure it remains dissolved) and quantify via UV-Vis spectrophotometry (measure absorbance of the bromobenzyl ring at ~220-230 nm) or HPLC.

  • Self-Validation Step: Measure the pH of the supernatant after the 24-hour equilibration. Because the compound is a base, dissolving it may raise the pH of weakly buffered solutions, artificially lowering the measured solubility.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To achieve high-concentration aqueous stocks at physiological pH.

  • Carrier Preparation: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a low-salt buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 20% (w/v).

  • Complexation: Add your target concentration of the compound (e.g., 1-5 mM) to the HP-β-CD solution.

  • Agitation: Sonicate the mixture in a water bath for 15–30 minutes. The mechanical energy overcomes the activation barrier for the hydrophobic bromobenzyl group to enter the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates.

  • Self-Validation Step: Dilute a small aliquot of the filtered complex 1:10 into standard PBS. If the solution turns cloudy, the binding constant ( Ka​ ) of the inclusion complex is too low to withstand competitive displacement by salts, and a higher baseline concentration of HP-β-CD is required.

Quick-Fire FAQs

Q: Can I just heat the PBS solution to force the compound to dissolve? A: No. While heating increases kinetic solubility temporarily, the system will return to its thermodynamic equilibrium upon cooling to room temperature or 37°C. The compound will crash out, often forming microcrystals that are invisible to the naked eye but will ruin optical assays.

Q: Why does my solution look clear initially, but turns cloudy after 24 hours? A: This is a classic case of Ostwald ripening or slow nucleation. If you used a DMSO stock and diluted it into an aqueous buffer, the compound may initially form a supersaturated solution. Over time, the hydrophobic bromobenzyl groups find each other and nucleate into insoluble aggregates. You must use a thermodynamic stabilizer like PEG-400 or HP-β-CD to prevent this.

References

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Center for Biotechnology Information (PMC).[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC).[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information (PMC).[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Publications.[Link]

Sources

Troubleshooting

Preventing oxidation of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol to prevent oxidative degradat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol to prevent oxidative degradation. The inherent reactivity of the secondary amine and ether functionalities in this molecule necessitates stringent storage protocols to ensure its purity, potency, and shelf-life for experimental success.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Question 1: My stored sample of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol has developed a yellow or brownish tint and shows new impurities in my analysis (HPLC/LC-MS). What is the likely cause?

Answer: This is a classic indicator of oxidative degradation. The 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol molecule contains two primary sites susceptible to oxidation by atmospheric oxygen: the secondary amine and the ether linkages.

  • Secondary Amine Oxidation: The nitrogen atom in the secondary amine is prone to oxidation, which can lead to the formation of N-hydroxylamine intermediates. These can be further oxidized to the corresponding nitrone derivatives.[1][2] This process often involves radical chain reactions, which can be initiated by light, heat, or trace metal impurities.[3]

  • Ether Oxidation: The ether linkages can undergo oxidation at the α-carbon (the carbon atom adjacent to the oxygen). This process forms unstable hydroperoxides which can subsequently decompose, leading to cleavage of the ether bond and the formation of various degradation products, including aldehydes and alcohols.[1]

These degradation products are often colored and will appear as new peaks in chromatographic analyses, leading to an apparent decrease in the purity of your sample.

Question 2: What are the key environmental factors that accelerate the oxidation of this compound?

Answer: The rate of oxidation is significantly influenced by the storage environment. The following factors are critical to control:

  • Presence of Oxygen: Atmospheric oxygen is the primary reactant in the degradation pathway. The more oxygen your sample is exposed to, the faster it will degrade.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life.

  • Light Exposure: UV and even visible light can provide the energy to initiate radical reactions, which are a key mechanism for both amine and ether oxidation.[4]

  • Presence of Metal Ions: Trace metal ion contaminants (e.g., iron, copper) can act as catalysts, dramatically accelerating the rate of oxidative degradation. Ensure you are using high-purity solvents and clean storage vessels.

Question 3: I suspect my sample is starting to degrade. What immediate actions can I take to stabilize my current stock?

Answer: If you suspect degradation, you must act quickly to mitigate further damage.

  • Quality Check: First, re-analyze the material using a validated method (e.g., HPLC) to confirm the purity and quantify the extent of degradation.

  • Inert Atmosphere Transfer: Immediately transfer the compound to a clean, dry, amber glass vial with a PTFE-lined cap. Before sealing, purge the headspace of the vial thoroughly with an inert gas, such as high-purity argon or nitrogen, to displace all oxygen.[5][6]

  • Cold & Dark Storage: Store the freshly purged and sealed vial in a refrigerator at 2-8°C. Ensure the location is dark, or place the vial inside a light-blocking secondary container.

Question 4: What are the definitive recommended long-term storage conditions for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol?

Answer: For maximum stability and to ensure a long shelf-life, a multi-faceted approach is required. The optimal conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of chemical reactions, significantly inhibiting the oxidation process.
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Displaces oxygen, the primary reactant in the degradation pathway, preventing oxidation from occurring.[7]
Container Amber Glass Vial/Bottle with PTFE-Lined CapAmber glass protects the compound from light-induced degradation.[8] The PTFE-lined cap provides an inert and secure seal against moisture and air ingress.
Light Store in Complete DarknessPrevents photolytic reactions that can initiate and propagate oxidative chain reactions.[4]

Question 5: Should I consider using a chemical antioxidant? If so, which types are suitable and at what concentration?

Answer: Yes, for extended long-term storage or for material that will be frequently accessed, adding an antioxidant is a highly effective strategy. Antioxidants work by interrupting the degradation process. There are two main types to consider:

  • Primary Antioxidants (Radical Scavengers): These compounds, typically sterically hindered phenols (like BHT) or aromatic amines, react with and neutralize the free radicals that propagate oxidation.[9] Given the structure of your compound, an aromatic amine antioxidant could be highly effective.[10][11]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These compounds, such as phosphites or thioesters, decompose hydroperoxides into non-radical, stable products, preventing them from breaking down and continuing the oxidative cycle.[9][12]

For comprehensive protection, a synergistic combination of a primary and a secondary antioxidant is often most effective.[9]

Recommendation: Start by evaluating Butylated Hydroxytoluene (BHT) at a concentration of 100-500 ppm (0.01% - 0.05% w/w). The optimal antioxidant and its concentration should be confirmed through a small-scale stability study.

Part 2: Key Protocols & Methodologies

Protocol 1: Inert Gas Blanketing for Sample Storage

This protocol describes how to create an oxygen-free environment in your storage container, a critical step for preventing oxidation.[6]

Materials:

  • Vial containing 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

  • Source of high-purity nitrogen or argon gas with a regulator

  • Long needle or cannula attached to tubing from the gas source

  • A second, shorter needle to act as a vent

  • Septum-cap for the vial or a well-fitting PTFE-lined cap

Procedure:

  • If using a septum-cap, securely crimp it onto the vial.

  • Insert the long gas inlet needle through the septum, ensuring its tip is below the level of the vial's shoulder but above the liquid level.

  • Insert the shorter vent needle through the septum to allow displaced air to exit.

  • Set the gas regulator to a gentle flow rate (e.g., 1-2 bubbles per second if passed through an oil bubbler). A high flow rate can cause solvent to evaporate if the compound is in solution.

  • Purge the vial for 2-5 minutes. The goal is to replace the entire headspace volume with inert gas several times.

  • While the gas is still flowing, remove the vent needle first.

  • Then, remove the gas inlet needle and immediately cover the puncture marks with parafilm or store the vial. If using a standard screw-cap, perform the purge as described, then quickly remove the needles and immediately tighten the cap.

  • Store the vial under the recommended conditions (2-8°C, in the dark).

Protocol 2: Designing a Basic Stability Study

A formal stability study is the definitive way to establish the shelf-life and optimal storage conditions for your material.[8][13] This protocol provides a blueprint for a simple, effective study.

Objective: To determine the stability of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol under various storage conditions over a six-month period.

Methodology:

  • Batch Selection: Use a single, homogenous batch of the compound with a known initial purity (T=0 analysis).

  • Establish Study Arms: Prepare multiple aliquots of the compound and store them under different conditions. An example study design is shown in the table below.

  • Define Time Points: Designate specific time points for analysis. For a 6-month study, typical points are: T=0, 1 month, 3 months, and 6 months.[4]

  • Analytical Method: Use a validated, stability-indicating analytical method, typically HPLC with UV detection, to assess purity. The method must be able to separate the parent compound from its potential degradation products. LC-MS can be used to identify any new impurity peaks that appear.

  • Acceptance Criteria: Define what constitutes a "stable" sample. For example, the purity must remain ≥98.0%, and no single unknown impurity should exceed 0.5%.

Example Stability Study Design:

Study ArmStorage ConditionAtmosphereAntioxidant
1 (Control) 25°C / Ambient HumidityAirNone
2 2–8°CAirNone
3 2–8°CNitrogen BlanketNone
4 2–8°CNitrogen Blanket200 ppm BHT

By analyzing samples from each arm at each time point, you can definitively determine the conditions required to maintain the stability of your material.

Part 3: Visualizations and Data Summary

Diagram 1: Potential Oxidative Degradation Pathways

OxidationPathways cluster_amine Amine Oxidation cluster_ether Ether Oxidation A Parent Compound (Secondary Amine) B N-Hydroxylamine A->B + [O] C Nitrone B->C + [O] D Parent Compound (Ether Linkage) E α-Carbon Hydroperoxide D->E + O2 F Cleavage Products (Aldehydes, Alcohols) E->F Decomposition

Caption: Potential oxidative pathways for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Diagram 2: Decision Workflow for Optimal Storage

StorageWorkflow start Start: New Batch of Compound q1 Storage Duration? start->q1 q2 Frequent Access Required? q1->q2 > 1 month s1 Short-Term (< 1 month) Refrigerate (2-8°C) Purge with N2/Ar q1->s1 < 1 month s2 Long-Term (> 1 month) Refrigerate (2-8°C) Purge with N2/Ar q2->s2 No s3 Add Antioxidant (e.g., BHT) Refrigerate (2-8°C) Purge with N2/Ar q2->s3 Yes end_point Sample Stored Securely s1->end_point s2->end_point s3->end_point

Caption: Decision tree for selecting the appropriate storage protocol.

References

  • Inert gas - Wikipedia. Available at: [Link]

  • Performance Additives – Aromatic Amines Antioxidants. Available at: [Link]

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll. Available at: [Link]

  • How do you store chemicals in inert gas? - Sciencemadness. Available at: [Link]

  • Inerting in the chemical industry. | Linde. Available at: [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061–9067. Available at: [Link]

  • Stability Protocol: Definition, Contents, and Study Controls - SG Systems Global. Available at: [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants | Stabilization Technologies. Available at: [Link]

  • Amine Antioxidant 445 & 5057 Supply | Linchemical. Available at: [Link]

  • Chemical Segregation and Storage - USC Environmental Health & Safety - University of Southern California. Available at: [Link]

  • Storage of Hazardous Chemicals in Laboratories - Health and Safety Authority (HSA). Available at: [Link]

  • Al-Absi, H. R., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Molecules, 27(19), 6649. Available at: [Link]

  • Stability testing of existing active substances and related finished products - European Medicines Agency. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. Available at: [Link]

  • Davis, J. D., et al. (2012). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 40(6), 1205–1214. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered when synthesizing 2-{2-[(4-Bromobenzyl)amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered when synthesizing 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol .

This target molecule—a secondary amine featuring both a halogenated aromatic ring and a hydrophilic polyethylene glycol (PEG)-like tail—is typically synthesized via one of two pathways: Reductive Amination or Direct N-Alkylation . In both routes, temperature control is the single most critical variable dictating the chemoselectivity of the reaction. Poor temperature optimization invariably leads to over-alkylation or premature reduction, destroying your yield.

Mechanistic Pathways & Temperature Dependencies

The following diagram illustrates how temperature acts as a thermodynamic switch, dictating whether the reaction yields the desired secondary amine or diverges into undesired side products.

G SM1 4-Bromobenzaldehyde + 2-(2-aminoethoxy)ethanol Imine Imine Intermediate SM1->Imine -H2O SM2 4-Bromobenzyl bromide + 2-(2-aminoethoxy)ethanol T_Alk_Opt 20°C to 25°C CsOH Base SM2->T_Alk_Opt T_Alk_High >60°C Standard Base SM2->T_Alk_High T_Red_Opt 0°C to 25°C NaBH(OAc)3 Imine->T_Red_Opt T_Red_High >40°C NaBH(OAc)3 Imine->T_Red_High Target 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (Target Secondary Amine) T_Red_Opt->Target Selective Reduction Byprod1 4-Bromobenzyl alcohol (Premature Reduction) T_Red_High->Byprod1 Direct Aldehyde Reduction T_Alk_Opt->Target Kinetic Control Byprod2 Tertiary Amine (Over-alkylation) T_Alk_High->Byprod2 Thermodynamic / Over-reaction

Reaction pathways for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol showing temperature dependencies.

Troubleshooting Guide 1: Reductive Amination (Preferred Route)

Reductive amination using 4-bromobenzaldehyde and 2-(2-aminoethoxy)ethanol is the industry standard due to its high atom economy and resistance to over-alkylation. However, temperature mismanagement during the hydride addition phase is a frequent point of failure.

Q: Why is my crude product heavily contaminated with 4-bromobenzyl alcohol? A: This is a direct consequence of running the reduction at too high a temperature (typically >40°C). While Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) is generally selective for imines over aldehydes at room temperature, elevating the temperature increases the kinetic rate of direct aldehyde reduction. As established by Abdel-Magid et al.[1], the hydride transfer to the unreacted 4-bromobenzaldehyde outpaces the condensation rate of the imine at elevated temperatures, irreversibly converting your starting material into 4-bromobenzyl alcohol.

Q: How do I ensure complete imine formation without risking premature reduction? A: Utilize a two-stage temperature protocol. First, allow the aldehyde and amine to stir at 20°C to 25°C for 2 hours without the reducing agent. This thermodynamically favors the condensation and loss of water. Only after the imine is fully formed should you cool the vessel to 0°C before adding the NaBH(OAc)3​ . This exploits the kinetic stability of the imine, allowing the hydride to selectively attack the C=N bond as the system slowly warms back to room temperature.

Troubleshooting Guide 2: Direct N-Alkylation (Alternative Route)

Synthesizing the target via nucleophilic aliphatic substitution ( SN​2 ) using 4-bromobenzyl bromide is viable but notoriously difficult to control.

Q: My reaction yields mostly the N,N-dialkylated (tertiary amine) product. How can I favor monoalkylation? A: You are encountering a fundamental kinetic hurdle: the secondary amine product (2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol) is a stronger nucleophile than your primary amine starting material. This is due to the electron-donating inductive effect of the newly attached benzyl group. If you run this reaction at high temperatures (e.g., refluxing acetonitrile at 80°C), you provide the activation energy required for the secondary amine to rapidly attack a second molecule of 4-bromobenzyl bromide. To solve this, you must lower the temperature to 20°C to 25°C and switch your base to Cesium Hydroxide ( CsOH ) . As demonstrated by Salvatore et al.[2], the "cesium effect" promotes chemoselective mono-N-alkylation at room temperature by coordinating with the primary amine to enhance its nucleophilicity, while sterically hindering the transition state for the second alkylation.

Quantitative Temperature Impact Data

To illustrate the critical nature of these parameters, below is a summary of expected yields based on temperature variations during the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Synthesis RouteTemperature WindowTarget Yield (Secondary Amine)Major ByproductByproduct Yield
Reductive Amination 0°C to 25°C (Optimized)88% - 92% 4-Bromobenzyl alcohol< 5%
Reductive Amination> 40°C (Unoptimized)50% - 60%4-Bromobenzyl alcohol30% - 40%
Direct N-Alkylation 20°C with CsOH (Optimized)85% - 89% Tertiary Amine< 10%
Direct N-Alkylation80°C Reflux (Unoptimized)20% - 30%Tertiary Amine60% - 70%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a deviation occurs, you will detect it before proceeding to the next step.

Protocol A: Temperature-Controlled Reductive Amination

This is the recommended route for maximum yield and purity.

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 4-bromobenzaldehyde (1.0 eq, 10 mmol) and 2-(2-aminoethoxy)ethanol (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Stir at 20°C for 2 hours .

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexane/EtOAc 7:3). The UV-active spot for the aldehyde ( Rf​≈0.7 ) should be completely consumed, replaced by a baseline/polar imine spot.

  • Thermal Arrest: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 15 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.4 eq, 14 mmol) portion-wise over 10 minutes to prevent localized exothermic spikes.

  • Controlled Warming: Remove the ice bath and allow the reaction to naturally warm to 20°C . Stir for 4 hours.

  • Quench & Validation: Slowly add 20 mL of saturated aqueous NaHCO3​ .

    • Self-Validation Checkpoint: Vigorous effervescence ( CO2​ gas) must occur. This validates that active hydride and acetic acid byproducts were successfully neutralized.

  • Isolation: Extract with Dichloromethane ( 3×20 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Protocol B: Chemoselective Direct N-Alkylation

Use this route only if 4-bromobenzaldehyde is unavailable.

  • Base Activation: In a dry flask, dissolve 2-(2-aminoethoxy)ethanol (1.2 eq, 12 mmol) in anhydrous DMF (25 mL). Add CsOH⋅H2​O (1.5 eq, 15 mmol) and stir at 20°C for 30 minutes.

  • Electrophile Addition: Dissolve 4-bromobenzyl bromide (1.0 eq, 10 mmol) in 5 mL of DMF. Add this solution dropwise over 1 hour using a syringe pump. Strictly maintain the temperature at 20°C to 25°C using a water bath if necessary.

  • Kinetic Maturation: Stir the mixture at room temperature for 12 hours. Do not apply heat.

    • Self-Validation Checkpoint: Analyze via LC-MS. The mass corresponding to the tertiary amine (over-alkylation) should represent <10% of the total ion chromatogram.

  • Workup: Dilute with 50 mL of water to dissolve the cesium salts. Extract with Ethyl Acetate ( 3×30 mL). Wash the organic layer extensively with water ( 5×20 mL) to remove DMF and unreacted primary amine, followed by brine. Dry and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I substitute Sodium Borohydride ( NaBH4​ ) for Sodium Triacetoxyborohydride in Protocol A? A: No. NaBH4​ is a highly reactive, unhindered hydride source. If used, it will immediately reduce the 4-bromobenzaldehyde to 4-bromobenzyl alcohol before the imine has time to form, regardless of temperature control. NaBH(OAc)3​ is specifically required because the electron-withdrawing acetoxy groups temper its reactivity[1].

Q: Does the ether linkage or the terminal hydroxyl group in 2-(2-aminoethoxy)ethanol interfere with the coupling? A: Mechanistically, no. The primary amine is significantly more nucleophilic than the primary alcohol, ensuring chemoselectivity at the nitrogen. However, practically, the PEG-like tail makes the resulting 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol highly hydrophilic. You must ensure your aqueous washes during workup are saturated with brine to prevent losing your product to the aqueous phase.

Q: I accidentally let my reductive amination reaction exotherm to 55°C. Is the batch ruined? A: It is highly compromised. At 55°C, NaBH(OAc)3​ degrades and rapidly reduces the aldehyde. You will likely find a 50/50 mixture of your target amine and 4-bromobenzyl alcohol. You will need to purify the mixture via silica gel flash chromatography (using a CH2​Cl2​ /MeOH/NH4OH gradient) to salvage the secondary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(12), 1893-1896.[Link]

Sources

Troubleshooting

Removing unreacted 4-bromobenzaldehyde from 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted 4-bromobenzaldehyde fro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted 4-bromobenzaldehyde from the reductive amination product, 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and reproducible purifications.

Overview: The Purification Challenge

The synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol via reductive amination is a common and efficient transformation.[1][2][3][4] However, the reaction rarely proceeds to 100% completion, leaving unreacted 4-bromobenzaldehyde as a primary impurity. The structural similarity of the starting material and the product, both containing a 4-bromophenyl group, can complicate purification. Failure to remove the aldehyde can interfere with subsequent reactions, compromise biological assay results, and affect the final product's stability and safety profile.

This guide leverages the key chemical differences between the neutral aldehyde and the basic secondary amine product to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical differences between my product and the aldehyde that I can exploit for purification?

A1: The most significant difference is the presence of a basic secondary amine in your product, 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, which is absent in the neutral 4-bromobenzaldehyde starting material. This difference in acidity/basicity is the most powerful tool for separation.

Additionally, there are other exploitable differences:

  • Reactivity: Aldehydes undergo a specific reversible reaction with sodium bisulfite to form a charged, water-soluble adduct, a reaction your amine product will not undergo.[5][6][7]

  • Polarity: Your product contains a secondary amine and a terminal hydroxyl group, making it significantly more polar and capable of hydrogen bonding than the aldehyde. This polarity difference is key for chromatographic separations.

Q2: I have a large amount of crude product (>5g). What is the most efficient method for a bulk purification to remove most of the aldehyde?

A2: For bulk purification, acid-base liquid-liquid extraction is the most efficient and scalable method.[8] This technique directly leverages the basicity of your amine product. By treating the crude mixture (dissolved in an organic solvent) with an aqueous acid (like 1M HCl), you can selectively protonate the secondary amine, forming a hydrochloride salt. This salt is highly soluble in the aqueous phase, while the neutral, non-basic 4-bromobenzaldehyde remains in the organic layer. Subsequent separation of the layers, followed by basification of the aqueous layer and re-extraction, isolates the purified amine.

Q3: My initial purification still shows traces of aldehyde by TLC/NMR. How can I remove these last amounts?

A3: To remove trace amounts of 4-bromobenzaldehyde, you have two excellent options:

  • Purification via Bisulfite Wash: This is a chemical "scavenging" method that specifically targets the aldehyde.[5][9][10] Washing an organic solution of your product with a saturated aqueous solution of sodium bisulfite will convert the residual aldehyde into its water-soluble bisulfite adduct, which is effectively removed into the aqueous phase.[6][11] This method is exceptionally mild and highly selective.

  • Flash Column Chromatography: This is the preferred method if other, non-aldehydic impurities are also present. The significant polarity difference between the product and the aldehyde allows for a clean separation on silica gel.[7][12][13]

Q4: My amine product is streaking badly on my silica gel column, leading to poor separation. How can I prevent this?

A4: Streaking (or tailing) of amines on silica gel is a very common issue. It is caused by the interaction of the basic amine with the acidic silanol (Si-OH) groups on the surface of the silica.[14] This can lead to irreversible adsorption and poor resolution.

To mitigate this, you must deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common and highly effective practice is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol) to the mobile phase.[8][14] This neutralizes the acidic sites on the silica, allowing the amine to elute as a sharp, well-defined band.

Q5: My purified product is a persistent oil, but I need a crystalline solid for analysis or long-term storage. What is the best approach?

A5: If the freebase amine is an oil, converting it to a crystalline salt is a standard and highly effective technique for obtaining a solid material with high purity.[8][15] The most common method is to form the hydrochloride (HCl) salt. This is achieved by dissolving the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of anhydrous HCl (e.g., HCl in diethyl ether or dioxane).[16] The resulting salt often has a much higher melting point and a well-defined crystal lattice, facilitating crystallization and isolation by filtration.[8]

Data & Properties Comparison

A successful purification strategy relies on understanding the differing properties of the components in your mixture.

Property4-Bromobenzaldehyde (Impurity)2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (Product)Rationale for Separation
Chemical Class Aromatic AldehydeSecondary Amine, Alcohol, EtherDifferent functional groups lead to different reactivity and pKa.
Acidity/Basicity NeutralBasic (pKa of amine ~9-10 est.)Allows for selective protonation and extraction into an aqueous acid phase.
Melting Point 56-59 °C[17][18]Likely an oil or low-melting solid at room temp.Not useful for separating the mixture, but relevant for product isolation.
Solubility (Water) Practically insoluble[17][18][19]Expected to have low to moderate solubility.[20]The HCl salt of the product is highly water-soluble.
Solubility (Organic) Soluble in common solvents (EtOAc, DCM, Ether)[17][19]Soluble in polar organic solvents (MeOH, EtOAc, DCM).[20]Both are soluble, so solvent choice depends on the technique.
Reactivity Handle Forms adduct with NaHSO₃[5][6]Inert to NaHSO₃Allows for selective chemical removal of the aldehyde impurity.

Purification Decision Workflow

This diagram outlines a logical approach to purifying your crude product based on scale and required purity.

Purification_Workflow Start Crude Reaction Mixture Decision_Scale Scale > 5g? Start->Decision_Scale Bulk_Purification Protocol 1: Acid-Base Extraction Decision_Scale->Bulk_Purification Yes Small_Scale_Purification Protocol 2: Flash Column Chromatography Decision_Scale->Small_Scale_Purification No Check_Purity1 Check Purity (TLC, NMR) Bulk_Purification->Check_Purity1 Check_Purity2 Check Purity (TLC, NMR) Small_Scale_Purification->Check_Purity2 Decision_Aldehyde Aldehyde Present? Check_Purity1->Decision_Aldehyde Check_Purity2->Decision_Aldehyde Bisulfite_Wash Protocol 3: Bisulfite Wash Decision_Aldehyde->Bisulfite_Wash Yes Final_Product Pure Product (Oil) Decision_Aldehyde->Final_Product No Bisulfite_Wash->Final_Product Decision_Solid Solid Required? Final_Product->Decision_Solid Salt_Formation Protocol 4: HCl Salt Formation Decision_Solid->Salt_Formation Yes Final_Solid High-Purity Crystalline Solid Salt_Formation->Final_Solid Extraction_Workflow Start 1. Dissolve crude mixture in Ethyl Acetate (EtOAc) Step2 2. Transfer to separatory funnel Add 1M HCl (aq) and shake Start->Step2 Step3 3. Separate Layers Step2->Step3 Organic_Layer Organic Layer (Contains 4-bromobenzaldehyde) Step3->Organic_Layer Top Aqueous_Layer1 Aqueous Layer (Contains protonated amine product) Step3->Aqueous_Layer1 Bottom Step4 4. Wash organic layer with 1M HCl (aq) Organic_Layer->Step4 Step5 5. Combine aqueous layers Aqueous_Layer1->Step5 Step4->Step5 Step6 6. Cool aqueous layer in ice bath Add 3M NaOH (aq) until pH > 11 Step5->Step6 Step7 7. Extract aqueous layer with EtOAc (3x) Step6->Step7 Aqueous_Layer2 Aqueous Layer (Waste) Step7->Aqueous_Layer2 Organic_Layer2 Combined Organic Layers (Contain pure amine product) Step7->Organic_Layer2 Step8 8. Wash with brine, dry (Na₂SO₄), and concentrate Organic_Layer2->Step8 End Purified 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Step8->End

Workflow for Acid-Base Extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 1 minute, and vent frequently.

  • Layer Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction: To ensure complete recovery, add another portion (0.5 volumes) of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first extract. The organic layer now contains the bulk of the 4-bromobenzaldehyde and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution while stirring until the solution is basic (pH > 11, check with pH paper). The protonated amine will be neutralized to its freebase form, which may appear as a cloudy precipitate or an oil.

  • Product Extraction: Extract the basic aqueous solution three times with fresh portions of ethyl acetate or DCM.

  • Work-up: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is best for smaller scales or when multiple impurities of differing polarities are present.

Methodology:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution:

    • Mobile Phase: A gradient system of Hexanes and Ethyl Acetate is typically effective. Add 1% triethylamine (Et₃N) to the solvent mixture to prevent streaking. [8][14] * Gradient: Start with a low polarity (e.g., 2-5% Ethyl Acetate in Hexanes) to elute the non-polar 4-bromobenzaldehyde.

    • Gradually increase the polarity (e.g., to 20-50% Ethyl Acetate) to elute your more polar amine product.

  • Analysis: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin for the amine).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Selective Removal of Aldehyde using a Bisulfite Wash

This is an excellent final clean-up step to remove trace aldehyde.

Methodology:

  • Dissolution: Dissolve the impure product in an organic solvent in which it is freely soluble but that is immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Contact: Shake the funnel vigorously for 2-5 minutes. [5]Caution: This can generate sulfur dioxide (SO₂) gas; perform this in a fume hood and vent the funnel frequently. [5]4. Separation: Allow the layers to separate. Drain and discard the aqueous layer, which now contains the aldehyde-bisulfite adduct.

  • Work-up: Wash the organic layer with water, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 4: High-Purity Crystallization via HCl Salt Formation

Use this protocol to convert a purified oil into a stable, crystalline solid.

Methodology:

  • Dissolution: Dissolve the purified amine freebase (oil) in a minimal amount of a suitable solvent. Anhydrous diethyl ether or ethyl acetate are good starting points.

  • Acidification: While stirring, slowly add a commercially available solution of 2.0 M HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. If it does not, you can try cooling the solution in an ice bath or adding a co-solvent like hexanes to reduce solubility.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove any soluble impurities. Dry the solid under high vacuum to remove all residual solvent.

References

  • 4-Bromobenzaldehyde - SYNTHETIKA. (n.d.). Retrieved from [Link]

  • 4-Bromobenzaldehyde. (n.d.). Retrieved from [Link]

  • 4-Bromobenzaldehyde CAS#: 1122-91-4. (n.d.). ChemWhat. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Purification of secondary alkyl amines. (1975). Google Patents.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Process for separating primary and secondary amines. (1981). Google Patents.
  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. (2024). ScienceDirect. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link]

  • Alternative of picric acid for recrystallisation. (2024). Reddit. Retrieved from [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ResearchGate. Retrieved from [Link]

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Taylor & Francis Online. Retrieved from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. Retrieved from [Link]

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Semantic Scholar. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved from [Link]

  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Process for recovering aldehydes and ketones. (1951). Google Patents.
  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. (2024). PubMed. Retrieved from [Link]

  • Process for separating aldehydes and ketones. (1942). Google Patents.
  • 2-(2-AMINOETHOXY)ETHANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • 2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

  • p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Can we seperate p bromo benzaldehyde and 2-(4-Bromophenyl)-1,3-dioxolane without column chromotography? (2022). ResearchGate. Retrieved from [Link]

  • 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol Properties. (2025). EPA. Retrieved from [Link]

  • 2-[2-(2,4-Diaminophenoxy)ethoxy]ethanol. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning &amp; Mitigation Strategies for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Welcome to the technical support guide for handling catalyst poisoning issues associated with the use of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. This document is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling catalyst poisoning issues associated with the use of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. This document is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and mitigate catalyst deactivation in reactions involving this versatile bifunctional molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst performance when using 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Q1: My hydrogenation/cross-coupling reaction stalls or shows significantly reduced activity after adding 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. What is the likely cause?

A significant drop in reaction rate is a classic indicator of catalyst poisoning.[1] The molecular structure of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol contains two functional groups that are well-known poisons for many transition metal catalysts: a secondary amine and an aryl bromide.[1][2] These groups can strongly adsorb to the catalyst's active sites, preventing them from participating in the catalytic cycle.

Q2: Which functional groups on 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol are the primary catalyst poisons?

The two primary poisoning moieties are:

  • The Secondary Amine (-NH-): The lone pair of electrons on the nitrogen atom can form a strong coordinate bond with the metal center of the catalyst (e.g., Pd, Pt, Rh). This interaction can be strong enough to block reactant access to the active site, effectively poisoning the catalyst.[3][4]

  • The Aryl Bromide (-Br): Halides are known catalyst poisons.[2][5] The bromine atom, or bromide ions that may be present as impurities or form under certain reaction conditions, can adsorb onto the catalyst surface and deactivate it.

Q3: What types of catalysts are most susceptible to poisoning by this molecule?

Catalysts based on late transition metals are particularly vulnerable. This includes, but is not limited to:

  • Palladium (Pd): Widely used in hydrogenation and cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Pd is highly susceptible to poisoning by both nitrogen and halogen compounds.[6][7]

  • Platinum (Pt): Commonly used in hydrogenation.

  • Rhodium (Rh): Often used in hydrogenation and hydroformylation.

  • Nickel (Ni): A cost-effective alternative for cross-coupling and hydrogenation, also sensitive to similar poisons.

Q4: How can I determine if the poisoning is reversible or irreversible?

The distinction depends on the strength of the bond between the poison and the catalyst's active site.[1]

  • Reversible Poisoning: Involves weak adsorption. The catalyst's activity might be partially restored by increasing the reaction temperature or by washing the catalyst.[5][8]

  • Irreversible Poisoning: Occurs when a strong, stable chemical bond forms between the molecule and the active site. This often requires aggressive chemical regeneration procedures or complete replacement of the catalyst.[1]

Q5: Can I regenerate a catalyst that has been poisoned?

Yes, regeneration is often possible, but the appropriate method depends on the poison and the catalyst. Common techniques include thermal treatments to desorb the poison or chemical washing with acidic or basic solutions to dissolve and remove the bonded species.[1][8] Specific protocols are detailed in the Troubleshooting Guide below.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying the root cause of catalyst deactivation and implementing effective solutions.

Diagnostic Workflow for Catalyst Deactivation

Before taking corrective action, it is crucial to diagnose the problem systematically. The following workflow can help pinpoint the issue.

G Start Reaction Stalled or Incomplete Conversion Check_Purity Step 1: Verify Purity of Reagents & Solvents (GC-MS, NMR) Start->Check_Purity Impurity_Found Impurity Detected? Check_Purity->Impurity_Found Purify Action: Purify Starting Materials/Solvents. (See Protocol 2.3.1) Impurity_Found->Purify Yes No_Impurity No Obvious Impurities Impurity_Found->No_Impurity No Re_Run Re-run Reaction Purify->Re_Run End Problem Resolved Re_Run->End Poisoning_Mech Step 2: Assess Potential Poisoning Mechanism No_Impurity->Poisoning_Mech Poison_Type Poisoning Type? Poisoning_Mech->Poison_Type Reversible Suspect Reversible (e.g., weak amine adsorption) Poison_Type->Reversible Reversible Irreversible Suspect Irreversible (e.g., strong halide binding) Poison_Type->Irreversible Irreversible Action_Rev Action: Attempt Thermal Regeneration or Modify Reaction Conditions (e.g., higher temp, different ligand) Reversible->Action_Rev Action_Irrev Action: Perform Chemical Regeneration or Replace Catalyst. (See Protocols 2.3.2 & 2.3.3) Irreversible->Action_Irrev Action_Rev->Re_Run Action_Irrev->Re_Run

Caption: Diagnostic workflow for troubleshooting catalyst deactivation.

Root Cause Analysis: Poisoning Mechanisms

Understanding how the functional groups of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol interact with a catalyst is key to preventing deactivation.

Mechanism 1: Amine Coordination

The lone pair on the secondary amine is a strong Lewis base, readily coordinating to electron-deficient metal centers on the catalyst surface. This blocks the site, preventing the intended substrate from adsorbing and reacting. In some cases, the product of a reaction can also be an amine that poisons the catalyst.[3][4]

Mechanism 2: Halide Poisoning

The C-Br bond can undergo oxidative addition to low-valent metal centers (common in cross-coupling). While this is a desired step if it's the intended reaction, the presence of excess bromide ions (from impurities or side reactions) can lead to the formation of stable, inactive metal-halide complexes on the catalyst surface.[9]

Caption: Poisoning of a Palladium (Pd) surface by amine and halide species.

Mitigation & Solution Protocols
Protocol 2.3.1: Purification of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Impurities from the synthesis of the subtitle compound, such as unreacted starting materials or halide salts, can be potent catalyst poisons.

Objective: To remove potential catalyst poisons from the starting material.

Methodology:

  • Dissolution: Dissolve the crude 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a mild basic solution (e.g., 5% NaHCO₃ solution) to remove any acidic impurities like HBr.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

  • Verification: Confirm the purity of the final product using NMR and/or GC-MS before use in a catalytic reaction.

Protocol 2.3.2: Chemical Regeneration of a Poisoned Palladium Catalyst

This protocol is for cases of suspected irreversible poisoning where thermal treatment is insufficient.

Objective: To chemically strip poisoning species from a supported palladium catalyst (e.g., Pd/C).

Warning: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Methodology:

  • Catalyst Recovery: Carefully filter the poisoned catalyst from the reaction mixture. Wash with the reaction solvent to remove any adsorbed organic material.

  • Acidic Wash (for amine removal):

    • Suspend the catalyst in a dilute solution of a non-coordinating acid (e.g., 0.1 M H₂SO₄).

    • Stir the suspension at room temperature for 1-2 hours. The acid protonates the amine, aiding its removal from the catalyst surface.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Basic Wash (for halide removal):

    • Suspend the acid-washed catalyst in a dilute basic solution (e.g., 0.1 M NaOH).

    • Stir for 1-2 hours to help displace any coordinated halides.

    • Filter the catalyst and wash again with deionized water until the filtrate is neutral.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to confirm the restoration of its activity.

Protocol 2.3.3: In-Situ Catalyst Reactivation using Additives

In some cases, catalyst deactivation can be prevented or reversed during the reaction.

Objective: To prevent catalyst poisoning by using a sacrificial agent or reactivator.

Methodology:

  • For Amine Poisoning: The addition of a stoichiometric amount of a Brønsted acid or a Lewis acid can sometimes "mask" the amine by protonating it or coordinating to it, preventing it from binding to the catalyst. However, this must be compatible with the overall reaction chemistry.

  • For Halide Poisoning: The use of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can be effective. Silver ions can precipitate halide poisons as insoluble silver halides (e.g., AgBr), removing them from the reaction medium.

  • Reoxidation: If the catalyst deactivation involves reduction of the active metal species (e.g., Pd(II) to inactive Pd(0)), a mild reoxidant might be used to restore the active catalytic state.[10]

Data Summary: Common Catalyst Poisons

The following table summarizes common catalyst poisons, many of which are relevant to syntheses involving 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol and its precursors.

Poison ClassExamplesTypical Affected CatalystsPoisoning MechanismReversibility
Nitrogen Compounds Amines, amides, nitriles, heterocycles[1]Pd, Pt, Rh, Ni, RuStrong coordination via N lone pairOften Reversible to Irreversible
Halogen Compounds Organic halides, halide ions (Cl⁻, Br⁻, I⁻)[1][5]Pd, Pt, Au[11]Adsorption, formation of stable metal-halide speciesReversible at low concentrations, often Irreversible[5]
Sulfur Compounds Thiols, sulfides, H₂SPd, Pt, NiStrong chemisorption, formation of stable metal sulfidesGenerally Irreversible[5]
Carbon Monoxide (CO) Impurity in H₂ gas, byproductPd, Pt, RhStrong competitive adsorptionReversible
Heavy Metals Pb, Hg, AsMost transition metalsAlloy formation, surface blockageIrreversible[1]

References

  • Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]

  • Nissinen, V. H., et al. Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. Applied Catalysis B: Environmental. Available at: [Link]

  • Macgregor, S. A., et al. (2003). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Organometallics. Available at: [Link]

  • James, B. R., et al. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ACS Publications. Available at: [Link]

  • Wang, D., et al. (2024). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances. Available at: [Link]

  • Verhoeven, T., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]

  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. Available at: [Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc. Available at: [Link]

  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. ACS Publications. Available at: [Link]

  • Macgregor, S. A., et al. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. Available at: [Link]

  • Gholami, R., et al. (2015). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. Catalysts. Available at: [Link]

  • Li, Z., et al. (2023). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Protsailo, L. V., & Konev, M. O. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society. Available at: [Link]

  • Barbier, J., & Marecot, P. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit. Available at: [Link]

  • Catalyst Poisoning: Palladium & Platinum. StudySmarter. Available at: [Link]

  • Catalyst poisoning. Wikipedia. Available at: [Link]

  • Hashmi, A. S. K., et al. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. Available at: [Link]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. Available at: [Link]

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Troubleshooting

Recrystallization solvent systems for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol salts

Welcome to the Technical Support Center for API Intermediates & Amine Salt Purification . This knowledge base is specifically engineered for researchers and process chemists working with the secondary amine 2-{2-[(4-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates & Amine Salt Purification . This knowledge base is specifically engineered for researchers and process chemists working with the secondary amine 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol [1] and its corresponding salts (e.g., hydrochloride, hydrobromide).

Due to the molecule's unique amphiphilic structure—combining a hydrophobic halogenated aromatic ring with a highly hydrophilic, hydrogen-bonding ethoxyethanol tail—standard recrystallization templates often fail. This guide provides field-proven causality, optimized solvent systems, and troubleshooting logic to ensure high-purity crystalline isolation.

Mechanistic Insights: The Causality of Solvent Selection

When converting 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol into a salt (such as an HCl salt), the secondary amine nitrogen becomes protonated, creating a highly polar ionic center.

The Structural Challenge:

  • The Hydrophobic Head: The 4-bromobenzyl group promotes strong π−π stacking and hydrophobic interactions.

  • The Hydrophilic Tail: The ethoxyethanol moiety (-O-CH₂-CH₂-OH) acts like a short PEG chain. It strongly hydrogen-bonds with polar solvents (like water, methanol, or ethanol), which can prevent the molecule from organizing into a rigid crystal lattice.

  • The Result: If the solvent is too polar, the tail remains heavily solvated, and the compound will "oil out" (undergo liquid-liquid phase separation) rather than crystallize[2].

The Solution: Successful recrystallization of this specific secondary amine salt requires a solvent system that disrupts the hydrogen bonding of the tail just enough to allow the ionic salt bridge ( R2​NH2+​⋯Cl− ) to drive lattice formation[3]. Moderately polar alcohols (like Isopropanol) paired with non-polar anti-solvents (like Diethyl Ether or Heptane) provide the exact dielectric balance required to force crystallization without oiling out.

Quantitative Solvent System Performance

The following table summarizes the field-validated solvent systems for the recrystallization of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol hydrochloride.

Solvent SystemRatio (v/v)Est. Yield RecoveryPurity ProfileMechanistic Advantage & Notes
Isopropanol (IPA) 100%65 - 75%>99%Best single solvent. Lower polarity than MeOH prevents the ethoxyethanol tail from over-solvating.
IPA / Diethyl Ether 1:2 to 1:385 - 92%>98%Highest yield. Ether acts as a potent anti-solvent for the ionic center while keeping neutral impurities dissolved[2].
Ethanol / Heptane 1:470 - 80%>95%Good for scaling up where ether is a flammability hazard. Requires vigorous stirring to prevent oiling.
Methanol / Water Any< 20%N/ANot Recommended. The molecule is highly hygroscopic; water completely solvates the salt, preventing recovery.

Standard Operating Procedure (SOP): IPA / Diethyl Ether Recrystallization

This protocol is a self-validating system: by monitoring the turbidity during the anti-solvent addition, the operator can precisely control the supersaturation point, ensuring crystalline growth rather than amorphous precipitation[4].

Materials Required:

  • Crude 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol HCl salt

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Diethyl Ether (Anti-solvent)

Step-by-Step Methodology:

  • Primary Dissolution: Place the crude amine hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of near-boiling Isopropanol (approx. 70°C) dropwise while swirling until the solid just dissolves. Causality: Using minimal solvent ensures the solution is saturated at the boiling point, which is critical for maximizing yield upon cooling[4].

  • Hot Filtration (Optional): If insoluble mechanical impurities or polymerized byproducts are present, perform a rapid gravity filtration through a fluted filter paper kept warm with hot solvent.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool undisturbed to room temperature (approx. 20-25°C). Do not place it directly on ice. Rapid cooling traps impurities within the crystal lattice.

  • Anti-Solvent Titration: Once at room temperature, if crystal yield is low, begin adding Diethyl Ether dropwise with gentle swirling. Stop adding ether the moment the solution exhibits a faint, persistent cloudiness (turbidity).

  • Maturation: Cover the flask and place it in an ice bath (0-5°C) for 2 hours to drive the remaining salt out of the solution.

  • Isolation & Washing: Collect the pure crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with a 1:3 mixture of ice-cold IPA/Diethyl Ether to displace the mother liquor without redissolving the product[3].

  • Drying: Dry the crystals in a vacuum desiccator at 40°C for 12-24 hours to remove residual ether and IPA.

Workflow Start Crude Amine HCl Salt 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Dissolve 1. Dissolution Minimal Hot IPA (70°C) Start->Dissolve Filter 2. Hot Filtration Remove Insoluble Impurities Dissolve->Filter Cool 3. Controlled Cooling Cool to RT undisturbed Filter->Cool Antisolvent 4. Anti-Solvent Addition Dropwise Diethyl Ether until turbid Cool->Antisolvent Isolate 5. Vacuum Filtration Wash with Cold IPA/Ether Antisolvent->Isolate Dry 6. Vacuum Drying 40°C, 24 hrs Isolate->Dry Pure Pure Crystalline Salt (Self-Validated via MP/NMR) Dry->Pure

Fig 1. Step-by-step workflow for the binary solvent recrystallization of the target amine salt.

Troubleshooting & FAQs

Q: My product is forming a thick, biphasic syrup at the bottom of the flask instead of crystals. What happened? A: This is known as "oiling out" (liquid-liquid phase separation)[2]. It occurs because the melting point of your solute is lower than the boiling point of the solvent, or because the ethoxyethanol tail is retaining too much solvent. Fix: Reheat the mixture until it forms a homogeneous solution, then add a slightly more non-polar solvent (like a few mL of heptane) to lower the boiling point of the mixture. Alternatively, cool the solution much more slowly and introduce a "seed crystal" to bypass the supersaturation phase.

Q: The solution cooled to room temperature, but no crystals formed. The solution is completely clear. A: The solution is not saturated. You likely used too much Isopropanol during step 1. Fix: Evaporate 30-50% of the solvent using a rotary evaporator, then repeat the cooling process. Alternatively, increase the volume of the anti-solvent (Diethyl Ether) to force the solubility down[2].

Q: How do I separate my desired secondary amine from unreacted primary amine impurities? A: Primary amine hydrochlorides typically exhibit different solubility profiles than secondary amines due to differing hydrogen-bond donor capacities. You can often remove primary amine impurities via trituration prior to recrystallization. Stir the crude salt mixture in warm acetone; the primary amine hydrochloride is often completely insoluble and can be filtered off, leaving your secondary amine enriched in the filtrate[5].

Troubleshooting Issue Crystallization Failure Detected Oiling Symptom A: Oiling Out (Liquid-Liquid Phase Separation) Issue->Oiling NoCrystals Symptom B: No Crystals Form (Solution remains clear) Issue->NoCrystals Sol1 Action: Reheat, lower cooling rate & add seed crystals Oiling->Sol1 Sol2 Action: Switch to lower boiling solvent mixture Oiling->Sol2 Sol3 Action: Evaporate excess solvent (Increase concentration) NoCrystals->Sol3 Sol4 Action: Titrate with anti-solvent (e.g., Ether or Heptane) NoCrystals->Sol4

Fig 2. Diagnostic logic tree for resolving common crystallization failures of amphiphilic amine salts.

References

  • University of Richmond Blogs. "Recrystallization | Organic Chemistry I Lab." General Protocol for Recrystallization. Available at:[Link]

  • Organic Syntheses. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides." Recrystallization of Hydrochloride Salts from 2-Propanol. Available at:[Link]

  • Sciencemadness Discussion Board. "Separation of amines (Post-alkylation)." Trituration of Salt Derivatives. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Derivatives

This guide provides in-depth troubleshooting advice and optimized protocols for researchers encountering challenges, particularly steric hindrance, during the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol deriva...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and optimized protocols for researchers encountering challenges, particularly steric hindrance, during the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol derivatives. Our focus is on providing causal explanations for experimental choices to empower you to overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, and what are their main challenges?

A1: There are two principal methods for synthesizing this secondary amine:

  • Direct N-Alkylation (Sₙ2 Reaction): This involves the reaction of 2-(2-aminoethoxy)ethanol with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide). The primary challenge is often steric hindrance from the benzyl group, which can slow the reaction.[1][2] A significant side reaction is over-alkylation, leading to the formation of a tertiary amine byproduct, which can be difficult to control.[3][4]

  • Reductive Amination: This two-step, one-pot process involves reacting 2-(2-aminoethoxy)ethanol with 4-bromobenzaldehyde to form an intermediate imine, which is then immediately reduced to the target secondary amine.[5][6] This method is often preferred as it inherently avoids the problem of over-alkylation.[7] However, challenges can arise from slow imine formation, again due to steric factors, or from using an inappropriate reducing agent that acts on the starting aldehyde.[7][8]

Q2: My direct N-alkylation reaction is giving very low yields. What is the most likely cause?

A2: Low yields in the Sₙ2 pathway are almost always attributable to steric hindrance. The bulky 4-bromobenzyl group sterically shields the electrophilic carbon, making it difficult for the nucleophilic amine to attack effectively.[2][9] This increases the activation energy of the reaction, slowing it down considerably. Additionally, the choice of solvent is critical; using polar protic solvents (like water or ethanol) can "cage" the amine nucleophile through hydrogen bonding, drastically reducing its reactivity.[10][11]

Q3: Why is reductive amination often recommended for synthesizing sterically hindered secondary amines?

A3: Reductive amination offers superior control. The reaction proceeds in distinct stages: imine formation followed by reduction. Since a primary amine reacts with an aldehyde to form an imine, and the resulting secondary amine cannot form another stable imine under the same conditions, the reaction effectively stops after a single alkylation.[7] This "self-limiting" nature prevents the over-alkylation that plagues direct alkylation methods, making it a more reliable route for producing secondary amines cleanly.[12]

Q4: I am attempting a reductive amination, but the reaction is stalled with significant amounts of starting material remaining. What should I check?

A4: A stalled reductive amination typically points to two issues:

  • Inefficient Imine Formation: The condensation of the amine and aldehyde to form the imine is a reversible equilibrium. Steric hindrance can make the forward reaction slow. To drive the reaction forward, you can add a mild acid catalyst (like acetic acid) and/or use a dehydrating agent (such as molecular sieves) to remove the water byproduct.[8]

  • Incorrect Reducing Agent or pH: It is crucial to use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6][7][8] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde. The pH must also be weakly acidic (pH 5-6) to facilitate imine formation without fully protonating and deactivating the amine nucleophile.

Q5: What are the best practices for purifying the final 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol product?

A5: The final product is a relatively polar amine. Flash column chromatography on silica gel is the most effective purification method. A gradient elution system is recommended, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent. The triethylamine prevents the product from streaking on the acidic silica gel, leading to better separation.

Troubleshooting Guide 1: Direct N-Alkylation (Sₙ2 Pathway)

This section addresses common failures in the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol via direct alkylation with 4-bromobenzyl bromide.

Problem: Low conversion to the desired secondary amine, with either unreacted starting material or the formation of a tertiary amine byproduct.

Workflow for Troubleshooting Low Sₙ2 Yield

Reductive_Amination_Flowchart start Start: Combine Aldehyde and Amine in Solvent (e.g., DCE, MeOH) check_imine Monitor for Imine Formation (TLC/LC-MS) start->check_imine imine_ok Imine Detected check_imine->imine_ok Yes imine_no No/Slow Imine Formation check_imine->imine_no No select_reductant Select Reducing Agent imine_ok->select_reductant add_catalyst Action: Add catalytic AcOH (0.1 eq) and/or Molecular Sieves imine_no->add_catalyst add_catalyst->check_imine stab NaBH(OAc)3 (STAB) (Milder, good for sensitive groups) select_reductant->stab nabh3cn NaBH3CN (Effective, requires pH control) select_reductant->nabh3cn add_reductant Add Reducing Agent in Portions stab->add_reductant nabh3cn->add_reductant reaction Stir at Room Temperature (4-16h) add_reductant->reaction workup Aqueous Workup & Purification reaction->workup Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Routes Amine 2-(2-aminoethoxy)ethanol SN2 Direct N-Alkylation (SN2) Amine->SN2 RA Reductive Amination Amine->RA Halide 4-Bromobenzyl Bromide Halide->SN2 Aldehyde 4-Bromobenzaldehyde Aldehyde->RA Product 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol SN2->Product SideProduct Tertiary Amine (Over-alkylation) SN2->SideProduct common side reaction Imine Imine Intermediate RA->Imine Step 1: Condensation Imine->Product Step 2: Reduction

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of 1H NMR in Structural Elucidation In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of 1H NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For a molecule such as 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, which possesses a variety of proton environments, 1H NMR provides a detailed roadmap of its atomic connectivity. This guide will dissect the predicted 1H NMR spectrum of this molecule, offering a comparative analysis that underscores the technique's strengths and limitations.

Predicted 1H NMR Spectral Analysis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

While an experimental spectrum for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is not publicly available, a highly accurate prediction can be constructed by analyzing the spectra of its constituent fragments and structurally related compounds. This predictive approach is a common practice in synthetic chemistry for confirming the formation of a target molecule.

The structure of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol can be deconstructed into three key fragments for spectral analysis: the 4-bromobenzyl group , the ethoxy chain , and the terminal ethanol moiety .

Molecular Structure and Proton Numbering

Caption: Structure of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol with proton numbering.

Table 1: Predicted 1H NMR Spectral Data for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~7.45Doublet2HAr-H (ortho to Br)Deshielded by the electron-withdrawing bromine atom.
b~7.25Doublet2HAr-H (meta to Br)Shielded relative to protons 'a' due to lesser influence of bromine.
c~3.75Singlet2HAr-CH2-NProtons on a carbon adjacent to an aromatic ring and a nitrogen atom.
d~3.65Triplet2HN-CH2-CH2-OMethylene group adjacent to an oxygen atom, deshielded.
e~3.55Triplet2HO-CH2-CH2-OHMethylene group adjacent to a hydroxyl group, deshielded.
f~2.80Triplet2HN-CH2-CH2-OMethylene group adjacent to a nitrogen atom, less deshielded than oxygen-adjacent protons.
g~2.50Broad Singlet1HN-HChemical shift is variable and depends on solvent and concentration.[1]
h~2.00Broad Singlet1HO-HChemical shift is variable and can be identified by D2O exchange.[2]

Detailed Peak Assignments and Rationale:

  • Aromatic Protons (a & b): The 4-bromobenzyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing bromine atom (a) will be deshielded and appear at a lower field (~7.45 ppm) compared to the protons meta to the bromine (b) at ~7.25 ppm. This is consistent with data from similar brominated aromatic compounds.

  • Benzylic Protons (c): The two protons of the methylene group attached to both the aromatic ring and the nitrogen atom (Ar-CH2-N) are expected to appear as a singlet around 3.75 ppm. The singlet nature arises from the absence of adjacent non-equivalent protons. Their chemical shift is influenced by the deshielding effects of both the aromatic ring and the nitrogen atom.

  • Ethoxy and Ethanol Protons (d, e, f): The ethoxy and ethanol portions of the molecule contain four methylene groups.

    • The protons on the carbon adjacent to the ether oxygen (N-CH2-CH2-O, signal d) and the hydroxyl group (O-CH2-CH2-OH, signal e) are the most deshielded among the aliphatic protons due to the electronegativity of oxygen, appearing around 3.55-3.65 ppm.[1] They will likely appear as triplets due to coupling with their neighboring methylene groups.

    • The methylene group adjacent to the nitrogen (N-CH2-CH2-O, signal f) is expected to be found at a higher field (more shielded) around 2.80 ppm compared to the oxygen-adjacent protons. This is because nitrogen is less electronegative than oxygen. This signal will also be a triplet.

  • Amine and Hydroxyl Protons (g & h): The chemical shifts of the N-H and O-H protons are highly variable as they are dependent on factors like solvent, concentration, and temperature due to hydrogen bonding.[1][3] They typically appear as broad singlets. A key method to definitively identify the O-H peak is through a D2O exchange experiment, where the addition of deuterium oxide will cause the O-H proton signal to disappear from the spectrum.[2]

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.

Table 2: Comparison of Analytical Techniques for the Characterization of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
13C NMR Number and type of carbon environments.Confirms the number of unique carbons (aromatic, aliphatic, benzylic).Lower sensitivity than 1H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the molecular weight, confirming the elemental composition. The isotopic pattern of bromine (79Br/81Br) would be a clear indicator of its presence.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of O-H (broad peak ~3300 cm-1), N-H (peak ~3300-3400 cm-1), C-H (aromatic and aliphatic), and C-O bonds.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical formula.Does not distinguish between isomers.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

The following is a generalized protocol for obtaining a high-quality 1H NMR spectrum of a compound like 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Workflow for 1H NMR Sample Preparation and Data Acquisition

G cluster_0 Sample Preparation cluster_1 Instrument Setup and Data Acquisition cluster_2 Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a clean, dry NMR tube. B->C D Insert the NMR tube into the spectrometer. C->D E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to achieve homogeneity. E->F G Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans). F->G H Apply Fourier transform to the raw data (FID). G->H I Phase correct the spectrum. H->I J Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). I->J K Integrate the peaks to determine proton ratios. J->K

Caption: A generalized workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

    • Dissolve the sample in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a small vial. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for calibration.[2]

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal from the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the acquisition parameters. For a standard 1D proton spectrum, a simple pulse-acquire sequence is sufficient. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[4]

  • Data Processing:

    • The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.

    • The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.

    • The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

    • The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Conclusion

The predictive 1H NMR analysis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, based on the well-established principles of chemical shifts and spin-spin coupling, provides a robust framework for its structural confirmation. When integrated with complementary techniques such as mass spectrometry and IR spectroscopy, a complete and unambiguous structural elucidation can be achieved. This guide serves as a practical reference for researchers, illustrating the power of 1H NMR in modern chemical analysis and drug development.

References

  • Williams, G. L., et al. (2007). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4683. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Pattan, S. R., et al. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 224-231.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Doc Brown's Chemistry. (2023). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

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Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. In the absence of a publicly available experimental spectrum f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a valuable predictive and comparative resource for researchers in structural chemistry and drug development. By dissecting the molecule into its constituent fragments and comparing their known ¹³C NMR data with theoretically predicted values, we can build a robust and reliable spectral assignment. This approach not only offers a strong estimation of the chemical shifts but also reinforces the fundamental principles of NMR spectroscopy.

The Importance of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct chemical shift (δ) measured in parts per million (ppm). The chemical shift is highly sensitive to the local electronic environment of the carbon nucleus. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency.[1][2] Consequently, a ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton, enabling chemists to confirm molecular structures, identify isomers, and follow the course of chemical reactions.

Predicted ¹³C NMR Chemical Shifts for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

The structure of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol can be deconstructed into three key fragments: the 4-bromobenzyl group, the ethylamine linker, and the ethoxyethanol moiety. By analyzing the known ¹³C NMR data for these or closely related substructures, we can estimate the chemical shifts for the target molecule. Furthermore, modern computational methods, such as Density Functional Theory (DFT) and machine learning-based predictors, offer a powerful means to calculate theoretical chemical shifts with increasing accuracy.[3][4][5][6][7]

Below is a table summarizing the predicted ¹³C NMR chemical shifts for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. These values are derived from a combination of empirical data from similar compounds and computational predictions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
C1 (C-Br)121.5The carbon atom directly bonded to the bromine is expected to be significantly deshielded. In 4-bromobenzyl alcohol, this carbon appears around 121.3 ppm.
C2, C6 (Ar-CH)131.8These two equivalent aromatic carbons are adjacent to the bromine-substituted carbon. Their chemical shift is influenced by the electron-withdrawing nature of the bromine atom. In 4-bromobenzyl bromide, these carbons resonate at approximately 131.7 ppm.[8][9]
C3, C5 (Ar-CH)130.0These two equivalent aromatic carbons are adjacent to the benzylic carbon. Their chemical shifts are comparable to those in similar benzyl derivatives.
C4 (Ar-C)138.0This quaternary aromatic carbon is attached to the benzylic CH₂ group. Its chemical shift is expected to be in the typical range for substituted aromatic carbons.
C7 (Ar-CH₂)53.5The benzylic carbon is attached to the nitrogen atom. The electronegativity of nitrogen causes a downfield shift. In bis-(4-bromobenzyl)amine, the benzylic carbon appears around 53 ppm.[10]
C8 (-NH-CH₂)49.5This carbon is adjacent to the nitrogen atom and an ether oxygen. The combined electron-withdrawing effects of these heteroatoms will shift it downfield.
C9 (-O-CH₂)70.0The carbon atom in the ethoxy group is deshielded by the adjacent oxygen atom. In 2-(2-aminoethoxy)ethanol, a similar carbon environment resonates around 70 ppm.[11]
C10 (-CH₂-O-)72.5This carbon is also part of an ether linkage and is adjacent to the terminal hydroxyl group. Its chemical shift is expected to be in a similar region to C9.
C11 (-CH₂-OH)61.0The terminal carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom. In ethanol, the CH₂OH carbon appears around 58 ppm.[12]

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted chemical shifts, a comparison with experimentally determined data for structurally similar molecules is essential.

4-Bromobenzyl Moiety

The aromatic region of the spectrum is largely dictated by the 4-bromobenzyl group. In 4-bromobenzyl alcohol, the reported ¹³C NMR signals are approximately at δ 140.4 (C-OH), 131.5 (Ar-CH), 128.9 (Ar-CH), and 121.3 (C-Br) ppm.[13] Similarly, for 4-bromobenzyl bromide, the aromatic signals are observed around δ 137.9 (C-CH₂Br), 131.7 (Ar-CH), 130.3 (Ar-CH), and 122.0 (C-Br) ppm.[8][9] These values align well with our predictions for C1, C2, C3, C5, and C6 of the target molecule. The benzylic carbon (C7) in our target molecule is attached to a nitrogen atom, which is less electronegative than the oxygen in 4-bromobenzyl alcohol (δ ~64 ppm) and the bromine in 4-bromobenzyl bromide (δ ~33 ppm). Therefore, a chemical shift of around 53.5 ppm is a logical estimation.

Aminoethoxyethanol Moiety

The chemical shifts of the aliphatic chain are influenced by the nitrogen, ether oxygen, and hydroxyl functionalities. In 2-(2-aminoethoxy)ethanol, the reported ¹H NMR spectrum can give an indication of the electronic environment of the carbons.[11] The carbon atoms adjacent to the electronegative oxygen and nitrogen atoms will experience the most significant downfield shifts. Typical chemical shifts for carbons in similar environments are: R-CH₂-NH₂ (~42 ppm), R-O-CH₂-R (~65-75 ppm), and R-CH₂-OH (~60-65 ppm).[14][15][16] Our predicted values of 49.5 ppm (C8), 70.0 ppm (C9), 72.5 ppm (C10), and 61.0 ppm (C11) are consistent with these ranges, taking into account the combined electronic effects within the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers wishing to acquire an experimental ¹³C NMR spectrum of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, the following protocol provides a robust starting point.

4.1. Sample Preparation

  • Sample Quantity: Weigh approximately 20-50 mg of the purified compound. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[17]

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The volume of the solvent should be approximately 0.6-0.7 mL.[17]

  • Sample Dissolution: Add the solvent to the sample in a clean, dry NMR tube. Cap the tube and gently agitate until the sample is fully dissolved. Ensure the solution is homogeneous and free of any solid particles.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard and is assigned a chemical shift of 0.0 ppm.[12] Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard proton-decoupled pulse sequence.
Acquisition Time (AQ) 1-2 secondsDetermines the resolution of the spectrum.
Relaxation Delay (D1) 2-5 secondsAllows for the relaxation of the carbon nuclei between scans, which is crucial for obtaining accurate integrals, although less critical for simple peak identification.
Number of Scans (NS) 1024 or higherDue to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0-220 ppmThis range covers the vast majority of organic compounds.
Temperature 298 K (25 °C)Standard room temperature acquisition.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and Predicted Assignments

The following diagram illustrates the molecular structure of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol with the carbon atoms numbered according to the assignments in Table 1.

Caption: Molecular structure of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. By leveraging comparative data from analogous structures and the power of computational prediction, we have established a reliable set of expected chemical shifts. The detailed experimental protocol further equips researchers with the necessary methodology to obtain and validate these predictions in the laboratory. This integrated approach of empirical comparison and theoretical prediction serves as a robust framework for structural elucidation in modern chemical research.

References

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PMC.
  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software.
  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. ACS Publications.
  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Royal Society of Chemistry.
  • 4-Bromobenzyl alcohol(873-75-6) 13C NMR spectrum. ChemicalBook.
  • 4-Bromobenzyl bromide(589-15-1) 13C NMR spectrum. ChemicalBook.
  • A User Guide to Modern NMR Experiments. University of Oxford.
  • Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature.
  • Sample Preparation. University College London.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • Supplementary Information for: Indium chloride catalysed benzyl bromination using continuous flow technology. The Royal Society of Chemistry.
  • 4-Bromobenzyl bromide | C7H6Br2 | CID 68527. PubChem.
  • bis-(4-Bromobenzyl)amine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum. ChemicalBook.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • 13C Chemical Shift Reference. Center for In Vivo Metabolism.
  • interpreting C-13 NMR spectra. Chemguide.
  • 13-C NMR Chemical Shift Table. Scribd.
  • NMR Chemical Shifts of Impurities. MilliporeSigma.
  • 13-C NMR Chemical Shift Table.pdf.
  • 13C NMR Chemical Shift. Oregon State University.
  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. docbrown.info.

Sources

Validation

High-resolution mass spectrometry (HRMS) data for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Title: High-Resolution Mass Spectrometry (HRMS) Characterization of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: A Comparative Platform Guide Executive Summary As a Senior Application Scientist, I frequently evaluate halog...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry (HRMS) Characterization of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: A Comparative Platform Guide

Executive Summary

As a Senior Application Scientist, I frequently evaluate halogenated building blocks to optimize analytical workflows for drug discovery. The compound 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (Chemical Formula: C11​H16​BrNO2​ ) serves as a highly versatile intermediate, particularly in the synthesis of PROTAC linkers and targeted kinase inhibitors.

Characterizing this molecule via High-Resolution Mass Spectrometry (HRMS) is critical not only for confirming its structural integrity but also for utilizing it as a system suitability standard. The natural ~1:1 isotopic abundance of 79Br and 81Br provides a built-in diagnostic pattern that rigorously tests a mass spectrometer's resolving power, mass accuracy, and isotopic fidelity[1].

This guide objectively compares the performance of two leading HRMS architectures—the Thermo Scientific™ Orbitrap Exploris™ 480 and the Agilent 6546 LC/Q-TOF—using this brominated intermediate as the benchmark.

Physicochemical & Theoretical MS Profile

Before injecting any sample, establishing the theoretical mass profile is a mandatory step to ensure the protocol is a self-validating system. The presence of the secondary amine ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+), while the bromine atom dictates the isotopic envelope.

  • Monoisotopic Mass ( 79Br ): 273.0364 Da

  • Monoisotopic Mass ( 81Br ): 275.0344 Da

  • Expected [M+H]+ ( 79Br ): 274.0443 m/z

  • Expected [M+H]+ ( 81Br ): 276.0422 m/z

Causality Check: If the ratio of the m/z 274.0443 peak to the m/z 276.0422 peak deviates significantly from 1:1, the detector may be saturated, or there is an isobaric interference. This makes the compound an excellent internal standard for detector linearity checks ()[2].

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, the choice of HRMS platform dictates the analytical strategy. Below is an objective comparison based on experimental performance metrics.

Table 1: HRMS Platform Performance Comparison for Halogenated Intermediates

FeatureThermo Orbitrap Exploris 480Agilent 6546 LC/Q-TOFAnalytical Advantage for Target Compound
Mass Analyzer Ultra-high field OrbitrapTime-of-Flight (with reflectron)Orbitrap provides superior resolution; Q-TOF provides constant resolution at high speeds.
Max Resolving Power > 480,000 (FWHM at m/z 200)> 60,000 (FWHM at m/z 274)Orbitrap easily resolves the 13C isotope of the 79Br peak from the 81Br peak in complex matrices ().
Mass Accuracy < 1 ppm (with internal calibration)< 1 ppmBoth platforms ensure confident chemical formula assignment.
Scan Speed Up to 40 HzUp to 50 HzQ-TOF maintains >60k resolution at 50 Hz, ideal for ultra-fast UHPLC gradients ()[3].
Dynamic Range > 5 orders of magnitude> 5 orders of magnitudeBoth allow detection of trace impurities alongside the highly abundant API.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness, the following LC-HRMS protocol incorporates a self-validating System Suitability Test (SST).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 90:10 Water:Acetonitrile (0.1% Formic Acid).

  • System Suitability Test (SST): Inject the 100 ng/mL standard. Verify that the mass accuracy of the [M+H]+ ions (274.0443 and 276.0422) is within ±2 ppm. Crucially, verify the isotopic ratio is 1:1 ( ±5% ). If the ratio fails, perform a detector mass calibration.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • HRMS Acquisition:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Data-Dependent Acquisition (DDA): Top 5 most intense ions selected for MS/MS.

    • Collision Energy (CE): Stepped CE at 20, 30, and 40 eV to ensure comprehensive fragmentation of the robust ether and amine bonds.

LC_HRMS_Workflow cluster_MS 5. HRMS Mass Analyzers Sample 1. Sample Prep (100 ng/mL in H2O/ACN) SST 2. System Suitability (Validate 1:1 Br Isotope Ratio) Sample->SST UHPLC 3. UHPLC Separation (C18, 3 min Gradient) SST->UHPLC ESI 4. ESI(+) Ionization ([M+H]+ Generation) UHPLC->ESI Orbitrap Orbitrap Exploris 480 (High Res: 480k) ESI->Orbitrap QTOF Agilent 6546 Q-TOF (High Speed: 50 Hz) ESI->QTOF Data 6. Data Processing (Exact Mass & MS/MS matching) Orbitrap->Data QTOF->Data

LC-HRMS analytical workflow for halogenated intermediates comparing Orbitrap and Q-TOF.

Mechanistic Fragmentation Analysis (MS/MS)

Understanding the causality of fragmentation is what separates a technician from a scientist. When the [M+H]+ precursor (m/z 274.04 / 276.04) is isolated and subjected to Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID), the molecule fragments predictably based on bond dissociation energies.

  • Benzylic Cleavage (The Diagnostic Fragment): The most labile bond is the C-N bond adjacent to the 4-bromobenzyl group. Cleavage here yields the highly stable 4-bromobenzyl carbocation.

    • Observation: An intense doublet at m/z 168.9653 and 170.9632 .

    • Significance: The retention of the 1:1 isotopic pattern in this fragment definitively proves that the bromine atom is attached to this specific moiety, ruling out alternative isobaric structures ()[4].

  • Neutral Loss of Water: A minor but consistent pathway is the loss of H2​O (-18.0106 Da) from the terminal hydroxyl group, yielding m/z 256.03 / 258.03.

  • Ether Bond Cleavage: The ethoxyethanol chain undergoes inductive cleavage, resulting in the loss of the terminal ethylene glycol moiety and leaving the brominated amine chain.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 274.04 / 276.04 (1:1 Ratio) WaterLoss Neutral Loss (-H2O) m/z 256.03 / 258.03 (1:1 Ratio) Precursor->WaterLoss -18 Da (H2O) BenzylCation 4-Bromobenzyl Cation m/z 168.96 / 170.96 (1:1 Ratio) Precursor->BenzylCation Benzylic Cleavage AmineChain Amine-PEG Chain m/z 106.09 (No Bromine) Precursor->AmineChain C-N Bond Cleavage

Primary MS/MS fragmentation pathways of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Conclusion & Best Practices

For the structural elucidation and quantification of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, both the Orbitrap Exploris 480 and the Agilent 6546 Q-TOF offer exceptional performance.

  • Best Practice for Discovery: Use the Orbitrap when analyzing this compound in complex biological matrices (e.g., plasma stability assays) where ultra-high resolution (>120,000) is required to separate the brominated isotope envelope from endogenous isobaric lipids.

  • Best Practice for High-Throughput: Use the Q-TOF for rapid purity screening of synthesis batches, leveraging its ability to maintain high resolution at acquisition speeds up to 50 Hz.

Always utilize the intrinsic 79Br / 81Br isotopic signature as an internal quality control metric to validate both mass accuracy and detector linearity in your workflows.

References

  • 6.4: Isotope Abundance - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry Source: Nelson Labs URL:[Link]

  • The Agilent 6546 LC/Q-TOF Source: Agilent Technologies URL:[Link]

  • Use of Isotopic Signatures for Mass Spectral Detection of Protein Adduction by Chemically Reactive Metabolites of Bromobenzene Source: PubMed (NIH) URL:[Link]

Sources

Comparative

FTIR characteristic peaks of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

An In-Depth Guide to the FTIR Characterization of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: A Comparative Analysis for Drug Development Professionals In the landscape of pharmaceutical research and development, the unam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Characterization of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: A Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules like 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, which serves as a versatile intermediate in the synthesis of biologically active compounds[1], a precise and reliable characterization is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of this compound, offering a framework for its identification and a comparison with related structural motifs.

FTIR spectroscopy is a powerful, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of functional groups within a molecule.[2][3][4] For the title compound, its spectrum is a composite of absorptions from its distinct functional groups: a secondary amine, a p-disubstituted aromatic ring, an ether linkage, and a primary alcohol. Understanding the characteristic peaks of each group is essential for confirming its synthesis and purity.

Deconstructing the Spectrum: Predicted Characteristic Peaks

The structure of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol presents several key functional groups whose vibrational frequencies can be predicted. The presence of both N-H and O-H groups introduces the possibility of intra- and intermolecular hydrogen bonding, which can significantly broaden the absorption bands and shift them to lower wavenumbers.[5]

Below is a table summarizing the predicted characteristic FTIR absorption peaks.

Functional Group Vibration Mode **Expected Wavenumber (cm⁻¹) **Key Characteristics & Notes
Alcohol (O-H) Stretching3500 - 3200Strong, very broad band due to extensive hydrogen bonding.[5][6] Its breadth is a key identifying feature.
Secondary Amine (N-H) Stretching3350 - 3310Weak to medium, sharp peak, which may be masked or appear as a shoulder on the much broader O-H band.[7]
Aromatic C-H Stretching3100 - 3000Multiple weak to medium sharp bands. Their position just above 3000 cm⁻¹ is indicative of sp² C-H bonds.[8]
Aliphatic C-H Stretching3000 - 2850Medium to strong, sharp bands corresponding to the asymmetric and symmetric stretching of CH₂ groups.[6]
Aromatic C=C Ring Stretching1600 - 1585 & 1500 - 1400Two to three medium-intensity, sharp bands characteristic of the benzene ring.[8]
N-H Bend Bending (Scissoring)1650 - 1550Variable intensity, often broad. May be difficult to distinguish from aromatic C=C stretches.
Aromatic C-H Bend Out-of-Plane Bending850 - 800Strong, sharp peak indicative of 1,4- (para) disubstitution on the benzene ring.
Ether (C-O-C) Antisymmetric Stretching1150 - 1070Strong, prominent band. This is one of the most diagnostic peaks for ethers.[9][10]
Alcohol (C-O) Stretching1075 - 1000Strong intensity peak, often overlapping with the ether C-O-C stretch, potentially creating a broad, complex absorption region.[11]
Aryl-Br Stretching600 - 500Medium to strong peak in the far-infrared region. Its detection may depend on the spectrometer's range.

Comparative Spectral Analysis: Building Confidence Through Analogs

To validate the predicted peak assignments, a comparison with the spectra of structurally related compounds is invaluable.

  • Benzylamine : This precursor provides the reference for the N-H stretching vibrations (typically two bands for a primary amine at ~3370 and ~3300 cm⁻¹) and the monosubstituted aromatic ring vibrations.[7][12] In our target molecule, the N-H stretch will be a single band (secondary amine) and the aromatic out-of-plane bending will shift due to the change in substitution pattern.

  • 2-(2-Aminoethoxy)ethanol : This compound contains the core ether and alcohol functionalities. Its spectrum would be dominated by a very broad O-H stretch, a strong C-O-C ether stretch around 1120 cm⁻¹, and primary amine N-H bands. The absence of aromatic peaks in this analog helps isolate the key features of the aliphatic backbone.

  • 4-Bromotoluene : This molecule serves as an analog for the 4-bromobenzyl moiety. Its spectrum would clearly show the characteristic strong C-H out-of-plane bending for p-disubstitution around 820 cm⁻¹ and the aromatic C=C stretching bands.

The spectrum of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is thus a logical superposition of these features. The most telling combination would be the simultaneous presence of the very broad O-H band, a strong and complex C-O stretching region from 1150-1000 cm⁻¹, and the sharp, strong peak for p-disubstitution between 850-800 cm⁻¹.

Experimental Protocol: A Self-Validating Workflow for Acquiring High-Quality FTIR Data

The following protocol describes a standardized, self-validating method for obtaining the FTIR spectrum of a synthesized compound like 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. This protocol assumes the use of a modern FTIR spectrometer.[2][13]

Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Grind 1-2 mg of sample with 100-200 mg dry KBr Pellet Press mixture into a transparent pellet (15 psi) Prep->Pellet Background Acquire Background Spectrum (Empty Sample Chamber, 16 scans) Pellet->Background Sample Place KBr pellet in holder and acquire Sample Spectrum (16 scans) Background->Sample Process Perform Fourier Transform & Ratio against background Sample->Process Spectrum Obtain Final %T Spectrum Process->Spectrum Interpret Identify key functional groups (O-H, N-H, C-O, Ar-H) Spectrum->Interpret Compare Compare with predicted peaks and reference spectra Interpret->Compare Conclusion Conclusion Compare->Conclusion

Sources

Validation

Comparative Guide: HPLC Method Development for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Purity

As drug development pipelines increasingly rely on complex secondary amine intermediates, achieving baseline resolution and optimal peak symmetry during purity analysis is a critical analytical hurdle. The molecule 2-{2-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex secondary amine intermediates, achieving baseline resolution and optimal peak symmetry during purity analysis is a critical analytical hurdle. The molecule 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol presents a unique set of chromatographic challenges: it possesses a basic secondary amine core, a highly hydrophobic and polarizable 4-bromobenzyl moiety, and a hydrophilic hydrogen-bonding ethoxyethanol tail.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for this compound. By analyzing the causality behind stationary phase interactions and mobile phase pH, we establish a self-validating, 1[1] protocol optimized for routine quality control.

Mechanistic Analysis: Overcoming Chromatographic Challenges

The structural dichotomy of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol dictates its behavior on a chromatographic column.

  • The Silanol Effect (Peak Tailing): The secondary amine has an estimated pKa​ of ~9.5. In standard acidic mobile phases (e.g., pH 2.0 - 3.0), the amine is fully protonated. This positively charged species undergoes strong secondary ion-exchange interactions with unshielded, ionized silanols on standard silica-based stationary phases, resulting in severe peak tailing and compromised resolution .

  • Orthogonal Selectivity ( π−π Interactions): The 4-bromobenzyl group is not only highly hydrophobic but also features a polarizable halogenated aromatic ring. While a standard C18 column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase can engage in π−π electron interactions with the benzyl ring, offering orthogonal shape selectivity against structurally similar impurities (such as 4-bromobenzaldehyde or bis-alkylated side products)[2].

Optimization_Logic Amine Secondary Amine Group Tail Silanol Interactions (Peak Tailing) Amine->Tail causes Bromo 4-Bromobenzyl Moiety PiPi Pi-Pi Interactions Bromo->PiPi enables HighPH High pH Buffer (pH 9.5) Tail->HighPH mitigated by Phenyl Phenyl-Hexyl Column PiPi->Phenyl leveraged by Res Optimal Resolution & Symmetry HighPH->Res Phenyl->Res

Logical relationship between analyte structural features and chromatographic optimization strategies.

Comparative Performance Analysis

To establish the most robust method, three distinct chromatographic systems were evaluated. The primary metrics for success are the Asymmetry Factor ( As​ ) and the Resolution ( Rs​ ) from the critical starting material impurity, 4-bromobenzaldehyde.

Table 1: Chromatographic System Comparison
Chromatographic SystemColumn ChemistryMobile Phase pHRetention Time (min)Asymmetry Factor ( As​ )Resolution ( Rs​ ) from Impurity A
System A (Standard RP) C18 (150 x 4.6 mm, 3 µm)2.7 (0.1% Formic Acid)4.22.15 (Severe Tailing)1.8
System B (High pH RP) C18 (150 x 4.6 mm, 3 µm)9.5 (10 mM NH₄HCO₃)6.81.20 (Acceptable)2.4
System C (Orthogonal) Phenyl-Hexyl (150 x 4.6 mm, 3 µm)9.5 (10 mM NH₄HCO₃)7.51.05 (Excellent)4.1

Data Synthesis: System A fails due to the protonated amine interacting with residual silanols. System B improves peak shape by neutralizing the amine at a pH near its pKa​ , but resolution remains average. System C is the superior choice. By combining a high pH mobile phase (to suppress amine ionization) with a Phenyl-Hexyl column (to leverage π−π interactions), we achieve near-perfect peak symmetry and massive resolution gains[3].

Optimized Experimental Protocol (System C)

The following step-by-step methodology details the optimized System C workflow. This protocol is designed as a self-validating system , ensuring that the instrument is fit-for-purpose before any unknown samples are quantified.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size (End-capped, high-pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (to reduce mobile phase viscosity and improve mass transfer).

  • Detection: UV at 225 nm (optimal absorbance for the bromobenzyl chromophore)[2].

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
2.08515
10.03070
12.03070
12.18515
16.08515 (Re-equilibration)
Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Sample Solution: Prepare the unknown batch sample identically to the standard solution.

System Suitability Test (SST) - Self-Validation Criteria

Before analyzing the sample sequence, inject a System Suitability Mixture containing 1.0 mg/mL of the API and 0.05 mg/mL of 4-bromobenzaldehyde (Impurity A). The system is only valid if it meets the following criteria:

  • Resolution ( Rs​ ): Must be 3.0 between the API and Impurity A.

  • Tailing Factor ( Tf​ ): Must be 1.5 for the API peak.

  • Precision (%RSD): Must be 2.0% for 5 replicate injections of the API standard.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific integrity, the developed method must be validated according to the latest1[1]. The lifecycle approach to method validation ensures the procedure remains fit for its intended use.

HPLC_Workflow Start Analyte Profiling (2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol) Col Column Screening (C18 vs. Phenyl-Hexyl) Start->Col pH Mobile Phase Optimization (Buffer pH & Modifier) Col->pH Val ICH Q2(R2) Validation (Specificity, Linearity, Robustness) pH->Val Final Final Purity Method Val->Final

Experimental workflow for HPLC method development and ICH Q2(R2) validation.
  • Specificity: The method must demonstrate baseline separation of the API from forced degradation products (acid, base, peroxide, thermal, and photolytic stress)[4].

  • Linearity & Range: A calibration curve must be constructed from 25% to 150% of the nominal working concentration, demonstrating a correlation coefficient ( R2 ) 0.999[5].

  • Robustness: Deliberate, small variations in flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units) must be tested to ensure the method's reliability across different laboratories and equipment setups[1].

References

  • Analytical Method Validation: Key Parameters & Common Challenges Neuland Labs[Link]

  • Benzylamine HPLC Method & UV-Vis Spectrum SIELC Technologies [Link]

Sources

Comparative

A Comparative Analysis of Linker Scaffolds: 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol vs. Standard PEG2 in Bioconjugation

In the intricate landscape of drug development, particularly in the realm of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of drug development, particularly in the realm of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Its length, flexibility, and physicochemical properties can profoundly influence the stability, solubility, and ultimately, the efficacy and safety of the conjugate.[1][2] This guide presents a detailed comparison of two distinct linker scaffolds: the bespoke 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol and the widely utilized standard PEG2 linker.

While direct comparative experimental data for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is not extensively available in the public domain, this guide will leverage a first-principles approach. By dissecting the structural and chemical attributes of each linker, we can project their performance characteristics and provide a robust framework for researchers to make informed decisions in linker selection.

Structural and Physicochemical Dissection

A "standard PEG2 linker" is defined for this comparison as a heterobifunctional linker comprising two ethylene glycol units, capped with an amino group and a carboxylic acid for versatile conjugation (H₂N-PEG2-COOH).[3][4]

Table 1: Comparative Physicochemical Properties

Property2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanolStandard PEG2 Linker (H₂N-PEG2-COOH)Rationale & Implications
Estimated Length ~12-14 Å~10-12 ÅThe bromobenzyl group adds significant length and rigidity compared to the more compact and flexible PEG2 chain.
Flexibility Semi-rigidHighly flexibleThe planar phenyl ring in the bromobenzyl moiety restricts conformational freedom. This can influence the spatial orientation of the payload.
Hydrophilicity AmphiphilicHydrophilicThe PEG component imparts water solubility, but the bromobenzyl group is inherently hydrophobic.[5][6] This amphiphilicity may aid in membrane traversal but could also lead to aggregation.
Steric Hindrance Moderate to HighLowThe bulky benzyl group can create significant steric hindrance, potentially impacting conjugation efficiency and target binding.[1][7]
Key Functional Groups Secondary Amine, Primary Hydroxyl, Aryl BromidePrimary Amine, Carboxylic AcidOffers different conjugation strategies. The aryl bromide allows for further modification via cross-coupling reactions.

.

G cluster_0 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol cluster_1 Standard PEG2 Linker a Br-Ph-CH2- b NH c -CH2-CH2-O- d CH2-CH2-OH e H2N- f -CH2-CH2-O- g -CH2-CH2-O- h -CH2-COOH

Caption: Structural comparison of the two linkers.

Projected Impact on Conjugate Performance

The distinct structural features of these two linkers suggest divergent impacts on the resulting bioconjugate's properties.

  • Solubility and Aggregation: The high hydrophilicity of the standard PEG2 linker is a well-established strategy to enhance the aqueous solubility of hydrophobic payloads and reduce aggregation.[6] In contrast, the amphiphilic nature of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, with its hydrophobic bromobenzyl group, may lead to a higher propensity for aggregation, especially with hydrophobic drugs. However, this hydrophobicity could also facilitate passive diffusion across cell membranes.[8]

  • Pharmacokinetics: Longer PEG chains are known to increase the hydrodynamic radius of conjugates, leading to reduced renal clearance and a longer circulation half-life. While PEG2 has a modest effect, the increased bulk of the bromobenzyl group might also influence pharmacokinetic properties, though not necessarily through the same "stealth" effect as PEGylation.[9]

  • Target Engagement: The rigidity of the bromobenzyl linker could be advantageous or detrimental depending on the target. A rigid linker can maintain an optimal distance and orientation between the targeting moiety and the payload for effective target engagement. Conversely, the flexibility of the PEG2 linker allows for more conformational freedom, which can be beneficial if the binding pocket is difficult to access.

Experimental Workflows for Comparative Assessment

To empirically validate the projected differences, a series of head-to-head experiments are necessary. The following protocols outline a self-validating system for comparing the performance of conjugates prepared with each linker.

Synthesis of Model Conjugates

The initial step involves conjugating each linker to a model protein (e.g., a monoclonal antibody) and a model small molecule payload.

G cluster_0 Conjugation Workflow start Model Protein (mAb) linker1 2-{2-[(4-Bromobenzyl)amino] ethoxy}ethanol start->linker1 linker2 Standard PEG2 Linker start->linker2 conjugate1 mAb-Linker1-Payload linker1->conjugate1 conjugate2 mAb-Linker2-Payload linker2->conjugate2 payload Model Payload (e.g., fluorescent dye) payload->conjugate1 payload->conjugate2

Caption: Experimental workflow for model conjugate synthesis.

Protocol:

  • Linker Functionalization:

    • For the standard PEG2 linker, activate the carboxylic acid group using a standard coupling agent like EDC/NHS.

    • For 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, the secondary amine can be reacted with an activated ester on the payload, or the terminal hydroxyl can be activated for reaction with the protein.

  • Conjugation to Payload: React the activated linkers with the model payload.

  • Conjugation to Protein: React the linker-payload constructs with the model protein. For instance, the free amine of the PEG2 linker can be coupled to carboxyl groups on the protein.

  • Purification: Purify the resulting conjugates using size-exclusion chromatography (SEC) to remove unconjugated components.

  • Characterization: Characterize the conjugates by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by mass spectrometry to confirm the identity of the conjugate.

Assessment of Hydrophobicity

Hydrophobic interaction chromatography (HIC) is a powerful technique to assess the relative hydrophobicity of the resulting conjugates.

Protocol:

  • Column: Use a HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high to low salt concentration.

  • Analysis: Monitor the elution of the conjugates by UV absorbance. More hydrophobic conjugates will be retained longer on the column and elute at a lower salt concentration.

Expected Outcome: The conjugate with the 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol linker is expected to exhibit a longer retention time compared to the PEG2-linked conjugate, indicating higher hydrophobicity.

In Vitro Stability Assessment

The stability of the linker is paramount to prevent premature payload release.[10]

Protocol:

  • Incubation: Incubate the conjugates in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis: Analyze the aliquots by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile.

Conclusion

The choice between a novel linker like 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol and a well-established one like a standard PEG2 linker is a balance of competing factors.

  • Standard PEG2 Linker: Offers a highly predictable, hydrophilic, and flexible scaffold that is well-suited for improving the solubility and stability of a wide range of conjugates.[11] Its low steric hindrance facilitates efficient conjugation.

  • 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: Presents a more complex, amphiphilic, and semi-rigid structure. The hydrophobic and bulky bromobenzyl group is a significant departure from traditional PEG linkers and is likely to increase the hydrophobicity and steric bulk of the resulting conjugate. This could be advantageous for applications requiring membrane translocation or a specific spatial orientation of the payload. The aryl bromide also offers a handle for further synthetic diversification.

Ultimately, the optimal linker choice is context-dependent and must be guided by the specific properties of the targeting moiety, the payload, and the biological target. The experimental framework provided in this guide offers a systematic approach to empirically determine the most suitable linker for a given application.

References

  • Aapptec. H2N-PEG2-CH2CH2COOH [791028-27-8]. [Link]

  • Zhao, P., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]

  • Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Chem-Impex. 4-Bromobenzyl bromide. [Link]

  • SINOPEG. H2n Peg Oh. [Link]

  • Creative Biolabs. Amino-PEG2-(CH2)3CO2H (CAT#: ADC-L-285). [Link]

  • BioPharm International. Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates. [Link]

  • PubMed. Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. [Link]

  • ResearchGate. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • National Institutes of Health. Hidden hydrophobicity impacts polymer immunogenicity. [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • AxisPharm. Amino-PEG2-acid, CAS 791028-27-8. [Link]

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  • Gu, J., et al. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. [Link]

  • PubMed. Hydrophobicity vs hydrophilicity: Effects of poly(ethylene glycol) and tert-butyl alcohol on H2O as probed by 1-propanol. [Link]

  • PubMed. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Elemental Analysis Results for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of elemental analysis data for the synthesized compound, 2-{2-[(4-Bromobenzyl)amino]e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of elemental analysis data for the synthesized compound, 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. Moving beyond a simple procedural checklist, this document delves into the causality behind experimental choices, establishes a self-validating analytical workflow, and compares the primary analytical method with orthogonal techniques to ensure the highest degree of scientific integrity. Our focus is not merely on obtaining a result, but on building a verifiable case for the elemental composition and purity of the target molecule.

The Foundational Benchmark: Theoretical Elemental Composition

Before any experimental validation can commence, we must establish the theoretical elemental composition derived from the molecular formula of the target compound. This calculated ideal serves as the ultimate benchmark against which all experimental results will be judged.

The structure of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is defined by the molecular formula C₁₁H₁₆BrNO₂ .

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the molecular weight and theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic CountTotal Mass (u)Molar Mass ( g/mol )Theoretical Percentage (%)
CarbonC11132.121274.15848.19%
HydrogenH1616.128274.1585.88%
NitrogenN114.007274.1585.11%
BromineBr179.904274.15829.15%
OxygenO231.998274.15811.67%

Note: While Bromine and Oxygen are part of the molecule, standard CHN combustion analysis directly quantifies Carbon, Hydrogen, and Nitrogen.[1] The percentages of other elements are typically determined by difference or other techniques.

Primary Validation: CHN Combustion Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[2] This technique is a cornerstone of chemical characterization, providing quantitative data on the elemental makeup of a substance.[2][3][4]

The Principle of Combustion Analysis

The methodology is elegant in its directness: a precisely weighed sample of the compound is completely combusted in a high-temperature furnace (typically 900–1000°C) in the presence of excess pure oxygen.[3] This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).[1][5] These combustion products are then passed through a series of detectors, such as infrared cells for CO₂ and H₂O and a thermal conductivity detector for N₂, to determine their respective amounts.[1] From these measurements, the mass percentages of C, H, and N in the original sample are calculated.[6]

cluster_0 Overall Validation Workflow A Synthesized Compound (2-{2-[(4-Bromobenzyl)amino] ethoxy}ethanol) B Sample Preparation (Drying & Homogenization) A->B C CHN Combustion Analysis B->C E Compare Results (Experimental vs. Theoretical) C->E D Calculate Theoretical Composition D->E F Acceptance Criteria Met? (e.g., ±0.4%) E->F G Validation Complete F->G Yes H Investigate Discrepancy (Purity/Structural Issue) F->H No I Orthogonal Analysis (MS, NMR) H->I I->E

Caption: High-level workflow for validating elemental composition.

A Self-Validating Experimental Protocol

To ensure trustworthiness, the protocol must be self-validating. This involves meticulous sample preparation, instrument calibration, and the use of certified reference materials.

Step 1: Sample Preparation (The Causality of Cleanliness)

  • Rationale: The accuracy of combustion analysis is fundamentally dependent on the purity and homogeneity of the sample. Any residual solvents, adsorbed water, or impurities will lead to erroneous results.

  • Protocol:

    • Ensure the sample is homogenous. If it consists of large crystals, gently grind it to a fine powder using an agate mortar and pestle.[7]

    • Dry the sample thoroughly under high vacuum at a temperature below its melting point (e.g., 40-50°C) for several hours to remove any residual solvent and atmospheric moisture. Moisture presence directly affects the measured weight and inflates the hydrogen content.[7]

    • Store the dried sample in a desiccator until analysis.

Step 2: Instrument Calibration and System Suitability

  • Rationale: Instrument calibration with a high-purity, stable organic standard ensures that the detector responses can be accurately correlated to elemental mass.

  • Protocol:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This establishes the calibration factors for C, H, and N.

    • Following calibration, run a check standard. The results for this standard must fall within the laboratory's predefined acceptance limits (e.g., ±0.3% of the theoretical value) to confirm the system is suitable for analysis.

Step 3: Sample Analysis

  • Rationale: Analyzing the sample in triplicate provides statistical confidence in the result and helps identify any random errors or sample heterogeneity.

  • Protocol:

    • In a controlled environment (to minimize atmospheric moisture uptake), accurately weigh approximately 1-3 mg of the dried sample into a tin capsule.

    • Seal the capsule and place it into the instrument's autosampler.

    • Analyze a minimum of three independent samples of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

    • Run a check standard every 10-20 samples to ensure the instrument has not drifted.[8]

cluster_1 CHN Combustion Analyzer Workflow Sample 1. Weighed Sample in Tin Capsule Autosampler 2. Autosampler Introduction Sample->Autosampler Furnace 3. Combustion Furnace (~1000°C, O2 flow) Autosampler->Furnace Reduction 4. Reduction Tube (NOx -> N2) Furnace->Reduction Separation 5. Gas Separation (Chromatography) Reduction->Separation Detectors 6. Detection (IR & TCD) Separation->Detectors Result 7. Data Output (%C, %H, %N) Detectors->Result

Caption: The process flow within a modern CHN combustion analyzer.

Data Interpretation & Acceptance Criteria

The average of the triplicate experimental results should be compared against the theoretical values calculated in Section 1.

ElementTheoretical Value (%)Example Experimental Result (Average of 3)Deviation (%)Within ±0.4%?
Carbon48.1948.01-0.18Yes
Hydrogen5.885.95+0.07Yes
Nitrogen5.115.05-0.06Yes

Historically, a deviation of ±0.4% between the found and calculated values for each element has been a widely accepted criterion for confirming sufficient purity for publication in many chemistry journals.[9] However, it is crucial to understand that this is a guideline, not an absolute law. Statistical analysis has shown this standard can be overly stringent, and slight deviations do not automatically indicate an impure sample.[9] Factors such as the presence of stubborn solvates or the hygroscopic nature of a compound can influence results. Therefore, elemental analysis data should never be interpreted in a vacuum.

Orthogonal Techniques: A Comparative Approach for Unambiguous Validation

To build a truly robust and trustworthy case for the compound's identity and purity, elemental analysis should be corroborated by orthogonal analytical techniques—methods that measure different chemical properties of the substance.[10]

Technique Principle Information Provided Strengths Limitations
Elemental Analysis Combustion and detection of resulting gases (CO₂, H₂O, N₂).[5]Provides the mass percentage of C, H, N, and S, confirming the elemental ratio and empirical formula.[1]Highly accurate and precise for bulk elemental composition; excellent for assessing overall purity.Provides no direct structural information (connectivity, isomers); sensitive to non-combustible impurities.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Determines the molecular weight of the compound and provides fragmentation patterns that can elucidate the structure.Confirms the molecular formula with high accuracy (HRMS); extremely sensitive.Isomer differentiation can be difficult; quantification requires extensive calibration.
NMR Spectroscopy (¹H, ¹³C) Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons/carbons in unique chemical environments.Unrivaled for structural elucidation; can identify and quantify impurities with distinct signals.[9]Less sensitive than MS; quantification of bulk sample purity can be complex without an internal standard.
FTIR Spectroscopy Measures the absorption of infrared radiation by the molecule's chemical bonds.Identifies the functional groups present in the molecule (e.g., O-H, N-H, C-Br, C-O).Fast and non-destructive; excellent for confirming the presence of key functional groups.Provides limited information on the overall molecular structure or purity.

Expert Insight: For 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol, a successful validation package would feature:

  • Elemental analysis results for C, H, and N that are within ±0.4% of the theoretical values.

  • High-Resolution Mass Spectrometry (HRMS) data showing a molecular ion peak that corresponds to the exact mass of C₁₁H₁₆BrNO₂.

  • ¹H and ¹³C NMR spectra that are consistent with the proposed structure, showing the correct number of signals, integration values, and splitting patterns. The absence of significant impurity signals in the NMR spectrum strongly supports the purity indicated by elemental analysis.[10]

Conclusion: A Synthesis of Evidence

Validating the elemental analysis of a novel compound like 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a multi-faceted process grounded in meticulous technique and cross-verification. It begins with establishing a theoretical benchmark and relies on the precision of combustion analysis performed under a self-validating protocol. However, the highest level of scientific trustworthiness is achieved when the quantitative data from elemental analysis is supported by the qualitative and structural insights from orthogonal methods like Mass Spectrometry and NMR Spectroscopy. This integrated approach provides an unassailable confirmation of both the elemental composition and the structural integrity of the synthesized molecule, meeting the rigorous standards of the scientific and drug development communities.

References

  • Pearson. (n.d.). Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Infinita Lab. (2025, August 26). All About Combustion Analysis. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • PharmaTutor. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Combustion Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2022, November 18). Data Integrity for Elemental Analysis: From Raw Sample to Results. Retrieved from [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]

  • TSI Incorporated. (n.d.). Combustion Analysis Basics. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). A Practical Guide To Elemental Analysis of Lithium Ion Battery Materials Using ICP-OES. Retrieved from [Link]

  • Lab Manager. (2025, October 7). Elemental Analysis for Compliance, Purity, and Performance. Retrieved from [Link]

  • YouTube. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(4-Bromobenzylidene)amino]ethanol. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • The Chemical Educator. (2015, September 23). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]

Sources

Comparative

Comparative Guide to Crystal Structure Determination of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Complexes

As pharmaceutical pipelines increasingly rely on structurally complex, flexible intermediates, the analytical methodologies used to determine their absolute configurations must evolve. The compound 2-{2-[(4-Bromobenzyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on structurally complex, flexible intermediates, the analytical methodologies used to determine their absolute configurations must evolve. The compound 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol presents a classic crystallographic dichotomy: it possesses a rigid, heavy-atom-containing headgroup (the bromobenzyl moiety) ideal for anomalous dispersion, coupled with a highly flexible, high-entropy tail (the ethoxyethanol chain) that actively resists the long-range ordered packing required for traditional crystallization.

When this ligand is complexed with transition metals or formulated as a co-crystal, determining its precise three-dimensional architecture is critical for understanding its stability, reactivity, and intermolecular interactions[1]. This guide objectively compares the three primary analytical platforms for resolving such structures—Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction with Crystal Structure Prediction (PXRD+CSP) —providing supporting experimental data and self-validating protocols to guide your structural characterization strategy.

The Analytical Challenge: Flexibility vs. Diffraction

The structural elucidation of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol complexes hinges on overcoming the conformational entropy of the PEG-like chain. While the bromine atom provides excellent scattering power, the flexible tail often leads to dynamic disorder within the crystal lattice. This typically results in arrested crystal growth, yielding twinned microcrystals rather than the large, pristine monoliths required for conventional X-ray techniques[2].

To navigate this, researchers must select a diffraction platform based on the physical realities of their synthesized sample.

DecisionTree A 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Complex Sample Synthesis B Crystallization Attempt (Vapor Diffusion / Slow Cooling) A->B C Evaluate Crystal Morphology & Size B->C D SCXRD Workflow (Crystals > 10 μm) C->D Large, high-quality crystals E MicroED Workflow (Crystals < 1 μm) C->E Nanocrystals / Powder F PXRD + CSP (Amorphous / Polycrystalline) C->F Non-diffracting powder

Workflow for selecting the optimal crystallographic technique based on sample morphology.

Platform Comparison: SCXRD vs. MicroED vs. PXRD

Choosing the correct platform requires balancing the need for absolute configuration (where SCXRD excels) against the reality of sample morphology (where MicroED dominates).

  • SCXRD (The Gold Standard): Relies on the scattering of X-rays by electron clouds. It requires large crystals (>10 μm)[3]. For our brominated complex, SCXRD is the definitive choice if large crystals can be grown, as the heavy bromine atom yields a strong anomalous signal for unambiguous absolute configuration[4].

  • MicroED (The Emerging Powerhouse): Utilizes a transmission electron microscopy (TEM) platform. Because electrons interact with the electrostatic potential of matter orders of magnitude more strongly than X-rays[5], MicroED can extract sub-angstrom resolution data from crystals as small as 100 nm[3]. This bypasses the crystallization bottleneck entirely[6].

  • PXRD + CSP (The Computational Fallback): When only bulk polycrystalline powder is available, PXRD combined with Rietveld refinement and computational Crystal Structure Prediction (CSP) can model the structure, though at a lower resolution and higher computational cost[7].

Quantitative Performance Matrix
Performance MetricSCXRD (Gold Standard)MicroED (Emerging Alternative)PXRD + CSP (Computational)
Sample Size Requirement > 10 μm single crystal[3]100 nm – 1 μm nanocrystals[3]> 10 mg bulk powder
Sample Mass Needed ~1-5 mg (for cultivation)< 1 mg[6]10 - 50 mg
Resolution Limit Sub-angstrom (< 0.8 Å)[4]High (~0.8 - 1.2 Å)Low to Medium (> 1.5 Å)
Absolute Configuration Unambiguous (via Br anomalous dispersion)Challenging (due to dynamical scattering)[8]Not possible directly
Turnaround Time Weeks (cultivation) + Hours (scan)< 1 Day (no cultivation needed)[6]Days to Weeks (computation heavy)
Handling of PEG Disorder Low (fails if disorder prevents packing)High (>95% success for microcrystals)[6]Moderate (depends on CSP accuracy)

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes a specific metric to confirm the physical viability of the experiment before proceeding.

Protocol A: SCXRD Absolute Structure Determination

Causality: We utilize Copper Kα radiation rather than Molybdenum because the Cu-Kα wavelength (λ = 1.5418 Å) is closer to the absorption edge of the Bromine atom, maximizing the anomalous dispersion signal required to calculate a reliable Flack parameter.

  • Crystallization & Mounting: Dissolve the complex in a highly volatile solvent (e.g., dichloromethane) and layer with a non-polar antisolvent (e.g., n-hexane) to induce slow vapor diffusion.

    • Validation Check: Inspect the resulting >10 μm crystal under a polarizing microscope. Complete optical extinction upon rotation confirms a true single crystal, free of macroscopic twinning[9].

  • Cryo-Cooling: Mount the crystal on a MiTeGen loop using paratone oil. Immediately quench to 100 K using a liquid nitrogen cryostream.

    • Causality: Cooling to 100 K is mandatory to freeze out the dynamic thermal motion of the highly flexible ethoxyethanol chain, reducing the atomic displacement parameters (ADPs) and preventing electron density smearing.

  • Data Acquisition & Refinement: Collect diffraction data utilizing a diffractometer equipped with a Cu-Kα microfocus source. Process the data using software such as SHELXT for structure solution and SHELXL for refinement[10].

    • Validation Check: The structural model is considered valid and self-consistent only if the final R1​ value is < 0.05, the wR2​ is < 0.15, and the Flack parameter refines to 0.0±0.1 , unambiguously confirming the absolute configuration.

Protocol B: MicroED for Arrested Nanocrystals

When the conformational entropy of the ethoxyethanol chain arrests crystal growth at the sub-micron level, MicroED is deployed to extract high-resolution data directly from the seemingly amorphous powder[11].

MicroED_Protocol S1 Powder Sample (< 1 mg) S2 Grid Preparation & Plunge Freezing S1->S2 S3 Cryo-TEM Continuous Rotation S2->S3 S4 Diffraction Data Collection S3->S4 S5 Structure Solution (SHELXT/Olex2) S4->S5

Step-by-step MicroED workflow for sub-micron crystal structure determination.
  • Grid Preparation: Deposit < 1 mg of the dry microcrystalline powder directly onto a carbon-coated TEM grid[6]. Plunge-freeze the grid in liquid ethane.

    • Causality: Plunge-freezing preserves the native hydrated state of the complex and significantly mitigates radiation damage caused by the electron beam[11].

  • Continuous Rotation Data Collection: Load the grid into a Cryo-TEM operating at 200 kV (e.g., Glacios). Locate a well-isolated nanocrystal (100–500 nm) in imaging mode. Switch to diffraction mode and continuously rotate the stage at 0.5°/sec while recording the diffraction pattern as a movie on a fast direct electron detector[11].

    • Validation Check: Monitor the cumulative electron dose. The total dose must remain below 3e−/A˚2 . Exceeding this threshold will systematically destroy the delicate hydrogen-bonding networks of the ethoxyethanol chain, rendering the high-resolution data useless.

  • Integration & Electrostatic Potential Mapping: Convert the movie frames to SMV format and process using standard crystallographic software (e.g., DIALS, Olex2)[10].

    • Validation Check: Because electrons scatter via electrostatic potential rather than electron density, the heavy Bromine nucleus will appear as a massive potential peak. While dynamical scattering may inflate the R1​ value slightly (typically 0.10 - 0.15 for MicroED), the rigid bromobenzyl geometry must refine with standard bond lengths (C-Br 1.90 Å) to validate the model.

Conclusion

For the structural determination of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol complexes, the choice of analytical platform is dictated by the physical limits of crystallization. SCXRD remains the undisputed gold standard for absolute configuration, provided the entropic barriers of the PEG-like chain can be overcome to yield >10 μm crystals. However, when crystallization inevitably stalls, MicroED provides a highly efficient, sub-milligram rescue pathway, transforming "failed" microcrystalline powders into high-resolution, actionable 3D structures in under 24 hours.

References

  • SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure [Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers [Link]

  • Crystal structure determination with SCXRD & MicroED XtalPi [Link]

  • Microcrystal Electron Diffraction could advance drug development Drug Target Review [Link]

  • Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination Chemie[Link]

  • Microcrystal Electron Diffraction of Small Molecules PMC - NIH [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination PMC - NIH [Link]

  • MicroED for New Material Analysis Service MtoZ Biolabs [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) Crystal Pharmatech[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics ACS Publications [Link]

  • Single-Crystal X-Ray Diffraction | Materials Characterization ASM Digital Library [Link]

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Validation

Stability comparison of benzyl amino ethers vs amide linkers

Engineering Bioconjugate Stability: A Comparative Guide to Benzyl Amino Ether vs. Amide Linkers In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted prodrugs, the linker is not merely a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Bioconjugate Stability: A Comparative Guide to Benzyl Amino Ether vs. Amide Linkers

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted prodrugs, the linker is not merely a structural tether; it is the pharmacokinetic gatekeeper. The fundamental challenge in bioconjugation is achieving a delicate balance: absolute stability in systemic circulation to prevent premature payload release, coupled with rapid, traceless cleavage at the target site. Historically, peptide-based amide linkers have dominated the clinical landscape. However, the emergence of benzyl amino ether linkers has introduced a powerful orthogonal strategy, particularly for bioorthogonal click-to-release systems and specialized self-immolative cascades.

As a Senior Application Scientist, I have designed this guide to provide an in-depth mechanistic and empirical comparison of these two critical linker classes, supported by validated experimental workflows.

Mechanistic Causality: Why Structure Dictates Stability

Amide Linkers (The Enzymatic Paradigm) Amide bonds, such as those found in the ubiquitous valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) motif, derive their baseline stability from electron resonance delocalization. This structural feature makes them highly resistant to spontaneous aqueous hydrolysis. Their cleavage is strictly enzyme-dependent, typically relying on lysosomal proteases like Cathepsin B to initiate payload release[1]. While highly stable in human serum, certain amide configurations exhibit unexpected lability in murine models. This is caused by high circulating levels of carboxylesterase 1c (Ces1c) in mice, which can prematurely cleave specific amide and carbamate motifs, complicating preclinical-to-clinical translation[1].

Benzyl Amino Ether Linkers (The Orthogonal Paradigm) Ether linkages are fundamentally inert to both physiological hydrolysis and proteolytic cleavage[2]. When integrated into a benzyl amino ether scaffold (e.g., a trans-cyclooctene (TCO)-benzyl ether system), the ether bond acts as a highly stable masking group[3]. Cleavage does not rely on endogenous proteases. Instead, it requires a specific trigger—such as an inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine—to unmask the benzylic amine or phenol. This specific unmasking subsequently drives a rapid 1,6-elimination cascade to release the payload[4]. This provides absolute stability in complex biological matrices until the exogenous trigger is applied.

Visualizing the Cleavage Pathways

CleavagePathways cluster_amide Amide Linker (Enzyme-Dependent) cluster_ether Benzyl Amino Ether (Triggered) A1 Intact Amide Conjugate A2 Protease Cleavage A1->A2 A3 1,6-Elimination A2->A3 A4 Payload Release A3->A4 E1 Intact Ether Conjugate E2 Specific Trigger E1->E2 E3 1,6-Elimination E2->E3 E4 Payload Release E3->E4

Mechanistic pathways for Amide vs. Benzyl Amino Ether linker cleavage.

Comparative Performance Data

The following table synthesizes experimental stability data comparing a standard Val-Cit-PABC amide linker with a TCO-benzyl amino ether linker across various physiological matrices.

ParameterAmide Linker (Val-Cit-PABC)Benzyl Amino Ether (TCO-based)Mechanistic Rationale
Human Plasma Stability (t½) > 7 days> 7 daysBoth resonance stabilization (amide) and lack of nucleophilic susceptibility (ether) prevent degradation.
Mouse Plasma Stability (t½) ~12 - 24 hours*> 7 daysMurine carboxylesterases/amidases can prematurely cleave specific amide motifs[1]. Ethers remain invisible to these enzymes.
Cathepsin B Susceptibility High (Rapid cleavage)None (Inert)Amides are designed for specific protease active sites. Ethers lack the peptide backbone required for recognition.
Bioorthogonal Trigger Rate N/AHigh ( k2​≈100M−1s−1 )Tetrazine rapidly reacts with TCO, initiating the decaging cascade within seconds[3].

*Note: Mouse plasma stability for amides can be significantly improved via structural modifications (e.g., N-alkylation or steric shielding), but baseline peptide amides often struggle in murine models without optimization.

Self-Validating Experimental Protocol: In Vitro Plasma Stability Assessment

To objectively compare linker stability, a robust LC-MS/MS workflow must be employed. This protocol is designed as a self-validating system: the inclusion of matrix-matched calibration curves and stable-isotope-labeled internal standards (SIL-IS) ensures that any observed degradation is a true reflection of linker lability, not matrix suppression or extraction inefficiency.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human and mouse plasma (K2EDTA) on ice. Centrifuge at 3,000 × g for 5 min to remove any lipid aggregates.

  • Spiking: Prepare a 1 mM stock of the linker-payload conjugate in DMSO. Spike into the plasma to a final concentration of 1 µM. Critical: Ensure final DMSO concentration is ≤ 1% to prevent protein denaturation.

  • Incubation: Incubate the spiked plasma in a shaking incubator at 37°C and 300 rpm to simulate systemic circulation.

  • Time-Course Sampling: At pre-defined timepoints (0, 1, 4, 8, 24, 48, 72 hours), extract a 50 µL aliquot.

  • Quenching & Precipitation: Immediately add 150 µL of ice-cold acetonitrile containing 50 nM of the SIL-IS. Causality: The cold organic solvent instantly denatures plasma proteins (halting enzymatic degradation) and precipitates them, while the SIL-IS corrects for downstream mass spectrometer ionization variability.

  • Extraction: Vortex the mixture for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via reversed-phase UPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the intact conjugate and the free payload.

StabilityProtocol N1 Plasma Incubation N2 Aliquot Sampling N1->N2 N3 Quench + MeCN N2->N3 N4 Centrifuge & Extract N3->N4 N5 LC-MS/MS Analysis N4->N5

Standardized LC-MS/MS workflow for evaluating linker stability.

Strategic Conclusions for Drug Development

When selecting between these chemistries, the decision hinges on the desired release mechanism:

  • Choose Amide Linkers when targeting intracellular compartments rich in specific proteases (like lysosomes). They remain the gold standard for traditional ADCs, provided that species-specific plasma stability issues are mitigated during lead optimization.

  • Choose Benzyl Amino Ether Linkers when absolute extracellular stability is required, or when designing "click-to-release" prodrugs and biomaterials. Their immunity to endogenous proteases makes them ideal for systems where release must be strictly controlled by an exogenous chemical trigger[5].

References[1] Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4904257/[4] A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells | Journal of the American Chemical Society. acs.org.https://pubs.acs.org/doi/10.1021/jacs.3c02502[5] Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - MDPI. mdpi.com.https://www.mdpi.com/1420-3049/25/23/5640[3] Development of a self-immolative linker for tetrazine-triggered release of alcohols in cells. researchgate.net.https://www.researchgate.net/publication/334674751_Development_of_a_self-immolative_linker_for_tetrazine-triggered_release_of_alcohols_in_cells[2] Lipid and polymeric carrier-mediated nucleic acid delivery - PMC - NIH. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050012/

Sources

Safety & Regulatory Compliance

Safety

2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol As drug development and synthetic chemistry rely heavily on highly functionalized building blocks, the safe management of c...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

As drug development and synthetic chemistry rely heavily on highly functionalized building blocks, the safe management of complex organic intermediates is paramount. 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is a versatile bifunctional molecule featuring a secondary amine, a halogenated aromatic ring, and an ethoxyethanol chain.

To become your trusted partner in laboratory safety and chemical handling, we provide more than just high-quality reagents; we provide the critical knowledge required to use them safely. This guide equips researchers and environmental health and safety (EHS) professionals with field-proven, regulatory-compliant protocols for the handling, storage, and disposal of this specific compound.

Mechanistic Risk Assessment & Causality

To implement a self-validating safety protocol, one must understand the chemical behavior of the molecule. The disposal and handling requirements for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol are dictated by three distinct structural motifs:

  • The 4-Bromobenzyl Moiety (Halogenated Aromatic): The presence of the carbon-bromine bond categorically defines this compound as a halogenated organic . Halogenated compounds must never be mixed with non-halogenated waste streams. Incineration of halogens at standard temperatures can generate highly toxic polybrominated dibenzodioxins and furans. Therefore, it requires specialized high-temperature incineration[1].

  • The Secondary Amine Group: Amines are inherently basic and nucleophilic. This compound will react exothermically with strong acids, acid chlorides, and anhydrides. Furthermore, exposure to nitrosating agents (such as nitrites in acidic conditions) can lead to the formation of N-nitrosamines, a class of potent carcinogens.

  • The Ethoxyethanol Backbone: Glycol ethers present specific toxicological risks, including central nervous system (CNS) depression and skin permeability. While the amine nitrogen provides some oxidative stability, the ether linkage poses a long-term risk of peroxide formation upon prolonged exposure to oxygen and light.

Step-by-Step Experimental Workflow & Handling

Protocol: Safe Aliquoting and Reaction Setup

  • Preparation: Conduct all operations inside a certified chemical fume hood. Verify that the hood sash is at the optimal operating height to ensure adequate face velocity.

  • PPE Verification: Don standard laboratory PPE: flame-resistant lab coat, chemical-resistant safety goggles, and nitrile gloves. Causality: Double-gloving is highly recommended due to the known skin permeability of glycol ether derivatives.

  • Inert Atmosphere (Optional but Recommended): If storing the bulk reagent for extended periods, purge the headspace of the container with argon or nitrogen. Causality: This mitigates ether oxidation (peroxide formation) and amine degradation over time.

  • Transfer: Use glass or high-density polyethylene (HDPE) pipettes/syringes. Causality: Avoid contact with copper, brass, or other heavy metals, as amines can form complex ions and aggressively corrode these materials.

  • Decontamination of Apparatus: Rinse all glassware used during the transfer with a compatible halogenated solvent (e.g., dichloromethane) and collect the rinsate in the designated halogenated waste container[2].

Waste Segregation and Disposal Protocols

Proper disposal is a critical component of environmental stewardship. The U.S. Environmental Protection Agency (EPA) mandates strict guidelines for laboratory chemical waste under the[3].

Protocol: Waste Management

  • Classification: Designate all liquid waste containing this compound strictly as Halogenated Organic Waste [2].

  • Container Selection: Use a chemically compatible, sealable container (e.g., a 5-gallon HDPE carboy). Do not use metal containers.

  • Labeling: Immediately affix a hazardous waste tag upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list the chemical name as a constituent[4].

  • Satellite Accumulation Area (SAA) Storage: Store the waste container in a designated SAA at or near the point of generation. Ensure the container remains tightly closed unless actively adding waste. Under EPA Subpart K, laboratories must not accumulate more than 55 gallons of hazardous waste at a time[5].

  • Segregation: Strictly isolate this waste stream from strong oxidizers, concentrated acids, and non-halogenated solvents to prevent adverse reactions and minimize premium disposal costs[1].

Spill Response & Decontamination

  • Evacuate and Assess: If a large spill occurs (>100 mL), evacuate the immediate area and allow the fume hood to clear any aerosols.

  • Containment: Surround the spill with a compatible chemical absorbent (e.g., vermiculite or a universal spill pad). Causality: Do not use combustible materials like sawdust, as the amine/ether mixture may pose a flammability risk if exposed to oxidizers.

  • Neutralization/Absorption: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a wipe-down with a halogenated solvent (if necessary to remove organic residue), disposing of all wipes as solid hazardous waste[4].

Regulatory Limits & Waste Compatibility Matrix

To facilitate rapid decision-making in the lab, adhere to the following quantitative limits and compatibility guidelines when disposing of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.

Parameter / Waste StreamRegulatory Limit / CompatibilityMechanistic Rationale & Required Action
SAA Volume Limit Max 55 Gallons [5]EPA mandate to prevent large-scale hazardous spills. Request EHS pickup before limit is reached.
SAA Time Limit Max 12 Months [6]Prevents long-term degradation (e.g., peroxide formation in ethers).
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Bromine requires high-temp incineration[1]. Combine in designated Halogenated Waste carboy.
Non-Halogenated Organics (e.g., Hexane, Ethanol)Incompatible Mixing increases the volume of expensive halogenated waste and risks dioxin formation[1]. Strictly segregate.
Aqueous Acidic Waste Incompatible Exothermic acid-base reaction with the secondary amine. Neutralize acids separately; keep organics isolated.
Strong Oxidizers Strictly Incompatible Amines and ethers are readily oxidized, posing a severe fire or explosion hazard. Store in separate secondary containment.

Disposal Decision Workflow

The following workflow outlines the self-validating decision tree for routing 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol waste to ensure absolute regulatory compliance.

WasteDisposal Start Waste Generation: 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Phase Phase Separation: Aqueous vs. Organic? Start->Phase Organic Organic Phase Phase->Organic Organic Solvents HalogenCheck Halogen Content Check: Contains Br, Cl, F, I? Organic->HalogenCheck Halogenated Halogenated Waste Stream (Contains Bromine) HalogenCheck->Halogenated Yes (4-Bromobenzyl) Labeling Labeling Requirements: 'Hazardous Waste' Toxic / Halogenated Halogenated->Labeling SAA Satellite Accumulation Area (SAA) Store in sealed HDPE container Max 55 Gal / 12 Months Labeling->SAA Disposal EHS Pickup & High-Temperature Incineration SAA->Disposal

Decision tree for the segregation and disposal of halogenated organic chemical waste.

References

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. Available at:[Link]

  • Laboratory Chemical Waste Management Practice. Duke University Occupational and Environmental Safety Office (OESO). Available at: [Link]

  • Chemical Hygiene Plan & EPA Subpart K Guidelines. Texas Christian University Environmental Health & Safety. Available at: [Link]

  • Chemical Waste Management Procedures. University of Delaware Environmental Health & Safety. Available at:[Link]

  • Laboratory Hazardous Waste Management Manual. Ontario Tech University. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Corrosivity: Based on the properties of 2-(2-Aminoethoxy)ethanol, a related precursor, there is a strong likelihood that this compound is corrosive.[1][2][3][4] It may cause severe skin burns and serious eye damage upon contact.[1][2][3][4]

  • Skin and Eye Irritation: The presence of the 2-(2-Bromoethoxy)ethanol structural component suggests a high potential for skin and severe eye irritation, possibly leading to serious eye damage.[5]

  • Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.[5][6]

  • Harmful if Swallowed: Similar to its parent compounds, ingestion may be harmful.[1]

Hazard Summary Table

Potential HazardBasis for AssessmentPrimary Route of ExposurePotential Health Effect
Corrosive Structural similarity to 2-(2-Aminoethoxy)ethanol[1][2]Skin, EyesSevere burns and tissue damage[3][4]
Serious Eye Damage Data on 2-(2-Aminoethoxy)ethanol and 2-(2-Bromoethoxy)ethanol[1][5]EyesIrreversible eye damage
Skin Irritation/Burns Data on 2-(2-Aminoethoxy)ethanol and 2-(2-Bromoethoxy)ethanol[1][5]SkinIrritation, redness, burns
Respiratory Irritation Data on related brominated and ethanolamine compounds[5][6]InhalationCoughing, shortness of breath
Harmful if Swallowed Data on 2-(2-Aminoethoxy)ethanol[1]IngestionTo be determined, assumed harmful

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[7][8]

Core PPE Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, or a full-face shield.[7][8][9]Protects against splashes and vapors that can cause serious and potentially irreversible eye damage.[1][5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-resistant lab coat, and closed-toe shoes.[8][9] An apron may be necessary for larger quantities.Prevents skin contact, which can lead to severe irritation or chemical burns.[1][5][9]
Respiratory Protection All handling should be performed in a certified chemical fume hood.[9] For situations with inadequate ventilation, a NIOSH-approved respirator is required.[3]Minimizes the inhalation of potentially harmful and irritating vapors or aerosols.[5][9]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined operational protocol is critical for ensuring safety and experimental integrity.

Preparation and Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current inspection certification.[9]

  • Emergency Equipment Accessibility: Confirm that a recently tested emergency eyewash station and safety shower are readily accessible.[9]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before introducing the chemical to the workspace.

  • Container Integrity: Keep the primary container of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol tightly sealed when not in use to prevent the release of vapors.[2][9]

Handling Procedure
  • Always wear the full complement of prescribed PPE before handling the compound.

  • Conduct all manipulations, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure.[9]

  • Use appropriate, clean tools such as spatulas or pipettes for transfers. Avoid cross-contamination.

  • Ground all equipment when handling larger quantities to prevent static discharge.[10]

  • Keep the compound away from heat, open flames, and other ignition sources.[10]

  • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[3][4]

Storage
  • Store the compound in a cool, dry, and well-ventilated area.[2][9]

  • Ensure the storage container is clearly labeled and tightly sealed.[9]

  • Store away from incompatible materials.[3][4]

Emergency Procedures: Plan for the Unexpected

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill Response: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, follow your institution's hazardous material spill response protocol. Do not allow the material to enter drains or waterways.[2]

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol requires specific disposal procedures to protect the environment.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste.[11][12] The disposal costs for halogenated materials are significantly higher due to the need for incineration.[12]

  • Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[11][13] The container should be clearly labeled with the words "Hazardous Waste" and the chemical name.[11][13]

  • Aqueous Waste: Do not dispose of any amount of this compound down the drain.[11]

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal company in accordance with all local, state, and federal regulations.[14]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Verify Fume Hood & Emergency Equipment prep2 Don Full PPE prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Proceed to handling handle2 Perform Experiment handle1->handle2 handle3 Seal Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Store Waste Securely clean2->clean3 emergency Exposure or Spill Occurs action Follow First Aid & Spill Response emergency->action

Sources

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